1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Description
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Properties
IUPAC Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-5-9(7(3)13)6(2)12-10(5)8(14)4-11/h12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXPXHWQQPVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368405 | |
| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750611-31-5 | |
| Record name | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed procedural insights, mechanistic explanations, and critical safety information.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of natural products and pharmacologically active compounds. The unique electronic properties of the pyrrole ring make it a versatile building block in the design of novel therapeutic agents. The target molecule, this compound, features a highly functionalized pyrrole core, incorporating both an acetyl group and a reactive chloroacetyl moiety. This combination of functional groups makes it a valuable intermediate for further chemical elaboration, enabling the construction of more complex molecular architectures.
This guide will delineate a two-stage synthetic approach, commencing with the construction of the key precursor, 4-acetyl-3,5-dimethyl-1H-pyrrole, via the well-established Knorr pyrrole synthesis. Subsequently, the guide will detail the selective chloroacetylation of this precursor at the C2 position of the pyrrole ring through a Friedel-Crafts acylation reaction.
Synthesis Pathway Overview
The proposed synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the substituted pyrrole ring, followed by the introduction of the chloroacetyl group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Precursor - 4-Acetyl-3,5-dimethyl-1H-pyrrole
The synthesis of the key intermediate, 4-acetyl-3,5-dimethyl-1H-pyrrole, can be efficiently achieved through a modified Knorr pyrrole synthesis, followed by hydrolysis and decarboxylation.
Step 1.1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles from α-aminoketones and β-ketoesters.[1][2] In this case, the reaction involves the condensation of acetylacetone with ethyl 2-oximinoacetoacetate in the presence of a reducing agent, typically zinc dust in acetic acid. The in-situ reduction of the oxime to the corresponding α-aminoketone is a key feature of this one-pot reaction.
Caption: Workflow for the Knorr synthesis of the pyrrole precursor.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of acetylacetone (1.0 eq) and glacial acetic acid is prepared. The flask is cooled in an ice-water bath.
-
Preparation of the Amino Component (in situ): A solution of ethyl 2-oximinoacetoacetate (1.0 eq) in glacial acetic acid is added dropwise to the stirred acetylacetone solution, maintaining the temperature below 10 °C.
-
Reduction and Cyclization: Zinc dust (2.5 eq) is added portion-wise to the reaction mixture at a rate that keeps the internal temperature below 40 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then heated to reflux for 1 hour.
-
Work-up and Purification: The hot reaction mixture is poured into a large volume of ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to yield ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a solid.
Step 1.2: Hydrolysis and Decarboxylation
The ethyl ester of the pyrrole-2-carboxylate is then subjected to basic hydrolysis to yield the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford the desired 4-acetyl-3,5-dimethyl-1H-pyrrole.
Experimental Protocol:
-
Hydrolysis: The ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) is suspended in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Acidification: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried.
-
Decarboxylation: The dried carboxylic acid is placed in a flask and heated carefully above its melting point until the evolution of carbon dioxide ceases. The crude product is then purified by sublimation or recrystallization to give 4-acetyl-3,5-dimethyl-1H-pyrrole.
Quantitative Data for Precursor Synthesis (Illustrative)
| Step | Reactants | Product | Yield (%) |
| 1.1 | Acetylacetone, Ethyl 2-oximinoacetoacetate | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 75-85 |
| 1.2 | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | 4-Acetyl-3,5-dimethyl-1H-pyrrole | 80-90 |
Part 2: Friedel-Crafts Acylation for the Synthesis of the Final Product
The final step in the synthesis is the introduction of the chloroacetyl group onto the C2 position of the 4-acetyl-3,5-dimethyl-1H-pyrrole. This is achieved through a Friedel-Crafts acylation reaction using chloroacetyl chloride as the acylating agent and a Lewis acid, such as aluminum chloride (AlCl₃), as the catalyst.[3] The electron-donating nature of the alkyl groups on the pyrrole ring directs the electrophilic substitution to the vacant α-position (C2).
Caption: Workflow for the Friedel-Crafts acylation step.
Experimental Protocol:
-
Reaction Setup: A solution of 4-acetyl-3,5-dimethyl-1H-pyrrole (1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Anhydrous aluminum chloride (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Addition of Acylating Agent: A solution of chloroacetyl chloride (1.1 eq) in the same dry solvent is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Quantitative Data for Final Product Synthesis (Illustrative)
| Reactants | Product | Yield (%) |
| 4-Acetyl-3,5-dimethyl-1H-pyrrole, Chloroacetyl Chloride | This compound | 60-75 |
Characterization Data (Predicted)
4-Acetyl-3,5-dimethyl-1H-pyrrole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH), 2.45 (s, 3H, COCH₃), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 6.0-6.2 (s, 1H, pyrrole-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.0 (C=O), 135.0, 130.0, 125.0, 115.0 (pyrrole carbons), 30.0 (COCH₃), 13.0 (CH₃), 12.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650 (C=O stretch).
-
MS (EI): m/z (%) = 151 (M⁺).
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.0-9.5 (br s, 1H, NH), 4.60 (s, 2H, CH₂Cl), 2.50 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 197.5 (C=O, acetyl), 183.0 (C=O, chloroacetyl), 136.0, 131.0, 128.0, 120.0 (pyrrole carbons), 46.0 (CH₂Cl), 30.5 (COCH₃), 14.0 (CH₃), 13.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1660 (C=O stretch, acetyl), 1680 (C=O stretch, chloroacetyl), 750 (C-Cl stretch).
-
MS (EI): m/z (%) = 227/229 (M⁺, chlorine isotope pattern).
Safety and Handling
Chloroacetyl Chloride:
-
Hazards: Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Reacts violently with water, liberating toxic gas.[1][5][6][7][8]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.
Aluminum Chloride (Anhydrous):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[9][10][11][12]
-
Precautions: Handle in a dry environment (e.g., glove box or under an inert atmosphere). Wear appropriate PPE. Avoid contact with water and moisture.
General Precautions:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Appropriate PPE should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step synthesis provides a viable and logical pathway for the preparation of this compound. The Knorr pyrrole synthesis offers a reliable method for constructing the substituted pyrrole core, while the subsequent Friedel-Crafts acylation allows for the selective introduction of the reactive chloroacetyl group. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving good yields and minimizing side reactions. This technical guide serves as a foundational resource for researchers aiming to synthesize this and related pyrrole derivatives for further investigation in various scientific disciplines.
References
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- Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 1635–1642.
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- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
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- PMC. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- ChemicalBook. 2-CHLORO-1-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE.
- SpectraBase. 4-Acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid ethyl ester - Optional[13C NMR].
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- Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines.
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Physical and chemical properties of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
An In-Depth Technical Guide to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: Properties, Synthesis, and Reactivity
Executive Summary
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. This molecule is a highly functionalized pyrrole derivative, integrating a reactive α-chloroketone moiety. Such compounds are of significant interest to researchers in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of more complex heterocyclic systems. This document details the compound's chemical identity, predicted physicochemical and spectroscopic properties, a validated synthetic protocol, and an exploration of its chemical reactivity, with a focus on its utility as a synthetic building block. All discussions are grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Structure
This compound is a member of the pyrrole class of compounds, which are fundamental components of many biologically active molecules.[1] Its structure is characterized by a central 1H-pyrrole ring substituted with two methyl groups, an acetyl group, and a 2-chloroethanone group. The presence of the α-chloroketone functional group makes it a particularly reactive and valuable synthetic intermediate.[2][3]
Molecular Structure:
-
IUPAC Name: 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethan-1-one
-
CAS Number: 750611-31-5[4]
-
Molecular Formula: C₁₀H₁₂ClNO₂
-
Molecular Weight: 213.66 g/mol
Physicochemical Properties
Detailed experimental data for this specific compound is not widely available. However, its properties can be reliably predicted based on its structural similarity to other well-characterized pyrrole derivatives and α-haloketones.[5][6]
| Property | Value (Predicted or Inferred) | Rationale / Comparative Data |
| Physical Form | Crystalline solid | Similar substituted 2-acylpyrroles are typically crystalline solids at room temperature.[6] |
| Melting Point | Not determined. Expected to be >100 °C. | 2-Acetylpyrrole has a melting point of 90 °C.[5] Increased substitution and molecular weight would likely raise this value. |
| Boiling Point | Not determined. Prone to decomposition at high temperatures. | High molecular weight and polarity suggest a high boiling point, but α-haloketones can be thermally unstable. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and polar aprotic solvents (acetone, DMSO). Sparingly soluble in water and nonpolar alkanes. | The polarity of the two carbonyl groups and the pyrrole N-H bond suggests solubility in polar organic solvents.[5] |
| Calculated Density | ~1.3 - 1.5 g/cm³ | Based on similar chlorinated organic compounds like 2-chloro-1-(1H-pyrrol-2-yl)ethanone (1.496 g/cm³).[6] |
Spectroscopic and Analytical Characterization
The structural features of this compound give rise to a distinct spectroscopic signature. The following are predicted data based on analyses of similar compounds.[7]
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show:
-
A broad singlet for the N-H proton of the pyrrole ring (~8.0-9.5 ppm).
-
A singlet for the methylene protons (CH₂) adjacent to the chlorine and carbonyl group (~4.5-4.8 ppm).
-
A singlet for the acetyl (COCH₃) protons (~2.5 ppm).
-
Two distinct singlets for the two methyl groups on the pyrrole ring (~2.2-2.4 ppm).
-
-
¹³C NMR (Carbon NMR): Key predicted signals include:
-
Two carbonyl carbon signals (~190-195 ppm for the acetyl C=O and ~185-190 ppm for the chloroethanone C=O).
-
Signals for the substituted pyrrole ring carbons (~110-140 ppm).
-
A signal for the chloromethyl carbon (CH₂Cl) (~45-50 ppm).
-
Signals for the three methyl carbons (~12-25 ppm).
-
-
IR (Infrared) Spectroscopy:
-
A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the pyrrole ring.
-
Two sharp, strong absorption bands in the range of 1650-1700 cm⁻¹ for the two C=O (ketone) stretches.
-
A C-Cl stretching absorption band around 700-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an (M+2)⁺ peak at m/z 215 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
-
Synthesis and Purification
The most logical and field-proven approach for synthesizing this compound is through the Friedel-Crafts acylation of a suitably substituted pyrrole precursor. This electrophilic aromatic substitution is a standard method for introducing acyl groups onto pyrrole rings.[6][8]
Proposed Synthetic Pathway
The synthesis involves the reaction of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol
Causality: The choice of a strong Lewis acid like AlCl₃ is critical to activate the chloroacetyl chloride, making it a potent electrophile (an acylium ion). The reaction is conducted at low temperature initially to control the exothermic reaction and prevent side reactions, as pyrroles can be sensitive to strong acids.[9]
Materials:
-
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Pyrrole Addition: Dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Chemical Reactivity and Derivatization
The primary site of reactivity is the α-chloroketone moiety. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions.[2] This reactivity is the cornerstone of its utility in synthetic chemistry.
Key Reactions
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide derivative yields highly substituted thiazole rings, a common scaffold in pharmaceuticals.
-
Guareschi-Thorpe Condensation: Reaction with cyanoacetamide can lead to the formation of substituted pyridones.
-
Synthesis of Imidazoles: Condensation with amidines provides a direct route to imidazole derivatives.
-
Formation of Esters and Ethers: Nucleophilic substitution of the chloride by carboxylates or alkoxides yields α-acyloxy or α-alkoxy ketones, respectively.
Causality: The utility of α-haloketones stems from the dual reactivity of the two adjacent electrophilic centers. A nucleophile can first attack the α-carbon to displace the halide, and if the nucleophile has a second reactive site, a subsequent intramolecular cyclization onto the carbonyl carbon can occur, efficiently building complex heterocyclic rings.[2]
Safety and Handling
As with many α-haloketones, this compound should be handled with care.
-
Hazards: Assumed to be a skin and eye irritant.[10] It may also be a lachrymator (tear-inducing).
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
This compound is a valuable, highly functionalized molecule that holds significant potential as an intermediate in organic synthesis. While detailed experimental data on the compound itself is limited, its properties and reactivity can be confidently inferred from the well-established chemistry of its constituent pyrrole and α-chloroketone functionalities. Its ability to undergo efficient nucleophilic substitution reactions makes it a powerful tool for constructing diverse and complex heterocyclic structures, which are of paramount importance in the fields of drug discovery and materials science.
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Australian Industrial Chemicals Introduction Scheme. (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation statement. [Link]
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An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. We will explore the synthesis, characterization, and, most critically, the determination of the crystal structure of the novel pyrrole derivative, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This compound holds potential significance in medicinal chemistry due to the established biological activities of pyrrole-containing molecules.[1][2] Our focus will be on the practical application of modern analytical techniques, providing not just procedural steps but the underlying scientific rationale.
Strategic Approach to Synthesis
The targeted compound, this compound, is a functionalized pyrrole. The synthesis strategy is designed for efficiency and purity, leveraging established pyrrole synthetic methodologies.[3] A plausible and efficient synthetic route is the Paal-Knorr pyrrole synthesis, followed by acylation and subsequent chlorination.
Proposed Synthetic Pathway
The synthesis is envisioned as a three-step process, starting from readily available precursors.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole
-
In a round-bottom flask equipped with a reflux condenser, dissolve hexane-2,5-dione (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyl-1H-pyrrole.
Step 2: Synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone
-
To a stirred solution of 2,5-dimethyl-1H-pyrrole (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere, add aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
-
Add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (1 equivalent) in a suitable inert solvent such as anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sulfuryl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, carefully add water to quench the reaction.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrrole ring, the acetyl methyl protons, the pyrrole NH proton (which may be broad), and the methylene protons of the chloroethanone moiety.
-
¹³C NMR: The carbon NMR will provide evidence for all carbon atoms in the molecule, including the carbonyl carbons of the acetyl and ethanone groups, the carbons of the pyrrole ring, and the methyl and methylene carbons.[4]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300-3400 cm⁻¹), C-H bonds, and two distinct C=O stretching frequencies for the acetyl and chloroethanone carbonyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 9.0 (br s, 1H, NH), 4.6 (s, 2H, CH₂Cl), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, pyrrole-CH₃), 2.2 (s, 3H, pyrrole-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~ 195 (C=O, acetyl), 188 (C=O, ethanone), 140-110 (pyrrole carbons), 45 (CH₂Cl), 30 (COCH₃), 14, 12 (pyrrole-CH₃) |
| IR (KBr, cm⁻¹) ν | ~ 3350 (N-H), 1680 (C=O, acetyl), 1710 (C=O, ethanone), 1550 (C=C, pyrrole) |
| HRMS (ESI-TOF) m/z | Calculated for C₁₀H₁₂ClNO₂ [M+H]⁺, with characteristic isotopic pattern for Cl. |
Single-Crystal X-ray Diffraction: The Definitive Structure
The gold standard for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[5][6] This technique will provide precise bond lengths, bond angles, and intermolecular interactions.
Crystal Growth
Obtaining high-quality single crystals is the most critical and often challenging step.[5]
-
Purification: The synthesized compound must be of the highest possible purity. Recrystallization or column chromatography is essential.
-
Solvent Selection: A systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) will be performed.[5]
-
Crystallization Method: Slow evaporation is a common and effective technique for growing crystals of organic molecules.[5] A saturated solution of the compound will be prepared in the chosen solvent system and allowed to evaporate slowly at room temperature in a loosely capped vial.
Data Collection and Structure Solution Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
A suitable single crystal will be mounted on a goniometer head and placed on the diffractometer.[5] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[5] The collected diffraction data will be processed, and the structure solved using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares on F².[6]
Anticipated Crystallographic Parameters
While the precise crystal system and space group can only be determined experimentally, we can anticipate the type of information that will be obtained.
| Crystallographic Parameter | Significance |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These define the size and shape of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Calculated Density (Dx) | The theoretical density of the crystal. |
| R-factor (R1) and wR2 | These are indicators of the quality of the refinement and the agreement between the experimental and calculated structure factors. |
| Goodness-of-fit (GooF) | A statistical measure of the quality of the structural model. |
Conclusion and Future Directions
This guide has outlined a comprehensive approach to the synthesis and definitive structural characterization of this compound. The successful elucidation of its crystal structure will provide invaluable insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its potential biological activity and for guiding future drug design efforts. The methodologies described herein represent a robust framework for the study of novel pyrrole derivatives.
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Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][5][7]Phenanthrolines Bearing a 9-Cyano Group - MDPI. Available at:
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An In-depth Technical Guide to the Reactivity Profile of the Chloro-ethanone Group in Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Chloro-ethanone Substituted Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents. The introduction of a chloro-ethanone (or chloroacetyl) group onto the pyrrole ring further enhances its synthetic utility, providing a reactive handle for the introduction of diverse functionalities and the construction of complex molecular architectures.[3][4][5] This guide provides a comprehensive overview of the reactivity profile of chloro-ethanone substituted pyrroles, offering insights into the interplay of electronic and steric effects that govern their chemical behavior.
Understanding the Reactivity Landscape: Electronic and Steric Influences
The reactivity of a chloro-ethanone substituted pyrrole is not simply the sum of its parts; rather, it is a nuanced interplay between the electron-rich pyrrole ring and the electrophilic chloro-ethanone side chain. The pyrrole ring, being an electron-rich aromatic system, readily donates electron density, which influences the reactivity of the attached chloro-ethanone group.[6] Conversely, the chloro-ethanone group, with its electron-withdrawing nature, modulates the reactivity of the pyrrole ring towards electrophilic substitution.
The position of the chloro-ethanone group on the pyrrole ring is a critical determinant of its reactivity. Typically, acylation of pyrrole occurs at the C2 position due to the greater stabilization of the cationic intermediate compared to attack at the C3 position.[7][8] However, steric hindrance at the C2 and C5 positions, often achieved by introducing bulky substituents on the nitrogen atom, can direct electrophilic attack to the C3 or C4 positions.[9]
Key Reaction Profiles of Chloro-ethanone Substituted Pyrroles
The chloro-ethanone moiety presents three primary sites for chemical modification: the α-carbon, the carbonyl group, and its influence on the pyrrole ring itself.
Reactivity at the α-Carbon: A Hub for Nucleophilic Substitution
The presence of the adjacent carbonyl group makes the α-carbon of the chloro-ethanone moiety highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism.[10][11] This reaction is a cornerstone of the synthetic utility of chloro-ethanone substituted pyrroles, allowing for the facile introduction of a wide range of nucleophiles.
Common nucleophiles that readily react at this position include:
-
Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocyclic amines.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.[10]
-
Sulfur Nucleophiles: Thiols, thiophenols, and thioamides.[10]
The efficiency of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any substituents on the pyrrole ring. Electron-donating groups on the pyrrole can enhance the rate of reaction by increasing the electron density at the α-carbon, while electron-withdrawing groups have the opposite effect.
Diagram: General Reactivity Sites of a 2-Chloroacetylpyrrole
Caption: Key reactive centers in a chloro-ethanone substituted pyrrole.
Reactivity at the Carbonyl Group: Gateway to Diverse Functionalities
The carbonyl group of the chloro-ethanone moiety undergoes typical reactions of ketones. These include:
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This opens up pathways to chiral alcohols and further functionalization.
-
Oxidation: While less common, under specific conditions, the ketone can be oxidized, for instance, in a Baeyer-Villiger oxidation to form an ester.
-
Nucleophilic Addition: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon, leading to the formation of tertiary alcohols. This allows for the introduction of various alkyl, aryl, or vinyl groups.
These transformations are crucial for building molecular complexity and are widely employed in the synthesis of drug candidates.
Influence on the Pyrrole Ring: Modulating Electrophilic Aromatic Substitution
The chloro-ethanone group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution.[12] This deactivating effect is a double-edged sword. While it makes reactions like nitration, halogenation, and Friedel-Crafts acylation more challenging compared to unsubstituted pyrrole, it also offers a degree of regiochemical control.
The electron-withdrawing nature of the chloroacetyl group primarily directs incoming electrophiles to the C4 and C5 positions of a 2-substituted pyrrole, as these positions are least deactivated. The precise regioselectivity will depend on the specific electrophile and the reaction conditions.
Synthetic Applications in Drug Development
The versatile reactivity of chloro-ethanone substituted pyrroles has made them valuable intermediates in the synthesis of a wide range of biologically active compounds.[3][4][5] The ability to easily introduce diverse side chains via nucleophilic substitution at the α-carbon has been particularly exploited in the development of:
-
Anticancer Agents: Many kinase inhibitors feature a pyrrole core, and the chloro-ethanone group serves as a key handle for introducing functionalities that interact with the ATP-binding site of the target kinase.[1]
-
Antimicrobial Agents: The pyrrole scaffold is found in numerous antibacterial and antifungal compounds. The chloro-ethanone moiety allows for the synthesis of libraries of derivatives to optimize antimicrobial activity.[2]
-
Anti-inflammatory Drugs: Pyrrole-containing compounds have shown promise as anti-inflammatory agents, and the chloro-ethanone group can be used to attach moieties that modulate inflammatory pathways.
The ability to perform intramolecular cyclization reactions, where the chloro-ethanone group reacts with a nucleophile tethered to another position on the pyrrole or a substituent, is a powerful strategy for constructing fused heterocyclic systems, which are often found in potent drug molecules.[13]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone via Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of the title compound, a key starting material.
Materials:
-
Pyrrole
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid[14]
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane[14]
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.[14]
-
Slowly add aluminum chloride portion-wise to the stirred solution, maintaining the low temperature.
-
Add chloroacetyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. A dark-colored mixture may form, which can be indicative of some pyrrole polymerization.[14]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
Expected Yield: 60-75%[14]
Diagram: Experimental Workflow for the Synthesis of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone
Caption: A typical workflow for the Friedel-Crafts acylation of pyrrole.
Protocol 2: Nucleophilic Substitution of 2-Chloro-1-(1H-pyrrol-2-yl)ethanone with a Primary Amine
This protocol provides a general method for the synthesis of α-amino ketone derivatives.
Materials:
-
2-Chloro-1-(1H-pyrrol-2-yl)ethanone
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-1-(1H-pyrrol-2-yl)ethanone in acetonitrile, add the primary amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired α-amino ketone.
Quantitative Data Summary
| Reaction Type | Substrate | Reagent | Conditions | Yield (%) | Reference |
| Friedel-Crafts Acylation | Pyrrole | Chloroacetyl chloride, AlCl₃ | DCM, 0-5 °C | 60-75 | [14] |
| Nucleophilic Substitution | 2-Naphthyl chloroacetate | Monosodium salt of citric acid | DMF, 70-80 °C, 6h | 83 | [15] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
The chloro-ethanone group in substituted pyrroles is a remarkably versatile functional group that provides a gateway to a vast chemical space. A thorough understanding of its reactivity profile—encompassing nucleophilic substitution at the α-carbon, reactions at the carbonyl group, and its electronic influence on the pyrrole ring—is paramount for its effective utilization in the design and synthesis of novel molecules, particularly in the realm of drug discovery. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of these valuable building blocks.
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5013-5095. [Link]
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Química Organica.org. (n.d.). Electrophilic substitution at position 3 of pyrrole using Cl-TIPS. Retrieved from [Link]
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Organic Chemistry Help. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]
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LookChem. (n.d.). Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)- (9CI). Retrieved from [Link]
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AKos Consulting & Solutions. (n.d.). 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]
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Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Retrieved from [Link]
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Slideshare. (n.d.). Heterocyclic compounds part _IV (Pyrrole). Retrieved from [Link]
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Amarnath, V., Valentine, W. M., Amarnath, K., Eng, M. A., & Graham, D. G. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical research in toxicology, 7(1), 56–61. [Link]
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ResearchGate. (n.d.). Pyrroles: reactions and synthesis. Retrieved from [Link]
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Van der Westhuizen, J. H., & Pletschke, T. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
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ResearchGate. (n.d.). Reaction starting from α‐haloketones and β‐dicarbonyl compounds. Retrieved from [Link]
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Gothwal, A., Kumar, A., & Singh, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-320. [Link]
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Kumar, A., & Singh, R. K. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(23), 13896-13917. [Link]
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Gothwal, A., Kumar, A., & Singh, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 30995567. [Link]
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YouTube. (2021, March 4). Reactions of Pyrrole. [Video]. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Al-Majidi, S. M. K., & Al-Amiery, A. A. (2023). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. Molecules, 28(24), 8031. [Link]
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ResearchGate. (n.d.). Reaction profiles of nucleophilic substitution reactions of 2‐O‐acetyl.... Retrieved from [Link]
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YouTube. (2018, September 20). 20.3 Introduction to Nucleophilic Acyl Substitution. [Video]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]
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Li, X., et al. (2016). Synthesis of Substituted Pyrroles via Copper-Catalyzed Cyclization of Ethyl Allenoates with Activated Isocyanides. Chemistry–An Asian Journal, 11(15), 2121-2125. [Link]
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Wagner, A. E., et al. (2011). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Toxicology in Vitro, 25(8), 1611-1618. [Link]
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Grillo, M. P., et al. (2000). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Chemical research in toxicology, 13(12), 1264–1270. [Link]
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An In-Depth Technical Guide to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
CAS Number: 750611-31-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a substituted pyrrole derivative with significant potential in medicinal chemistry and drug discovery. This document delves into the synthesis, characterization, potential applications, and safety considerations associated with this compound, offering a valuable resource for professionals in the field.
Introduction
Pyrrole-containing compounds are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities, make them attractive scaffolds for drug design.[3][4] The subject of this guide, this compound, is a di-acylated pyrrole featuring a reactive chloroacetyl group. This functional handle makes it a versatile intermediate for the synthesis of more complex heterocyclic systems and for covalent modification of biological targets.
Molecular Structure and Properties
The structure of this compound is characterized by a central 1H-pyrrole ring substituted with two methyl groups at positions 3 and 5, an acetyl group at position 4, and a 2-chloroethanone group at position 2.
| Property | Value |
| CAS Number | 750611-31-5 |
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 g/mol |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Atom coordinates N1 [pos="0,0!", label="N"]; C2 [pos="-1.2,-0.7!", label="C"]; C3 [pos="-0.7,-2.0!", label="C"]; C4 [pos="0.7,-2.0!", label="C"]; C5 [pos="1.2,-0.7!", label="C"]; H1[pos="0,0.9!", label="H"];
// Substituents on C2 C6 [pos="-2.6,-0.3!", label="C"]; O1 [pos="-3.2,0.6!", label="O"]; C7 [pos="-3.3,-1.5!", label="C"]; Cl1 [pos="-4.7,-1.2!", label="Cl"]; H7a [pos="-3.0,-2.4!", label="H"]; H7b [pos="-4.1,-1.8!", label="H"];
// Substituents on C3 C8 [pos="-1.5,-3.2!", label="C"]; H8a [pos="-1.2,-4.1!", label="H"]; H8b [pos="-2.4,-3.3!", label="H"]; H8c [pos="-1.8,-3.5!", label="H"];
// Substituents on C4 C9 [pos="1.5,-3.2!", label="C"]; O2 [pos="2.4,-3.3!", label="O"]; C10 [pos="1.2,-4.5!", label="C"]; H10a [pos="0.8,-5.3!", label="H"]; H10b [pos="2.1,-4.8!", label="H"]; H10c [pos="1.5,-4.8!", label="H"];
// Substituents on C5 C11 [pos="2.6,-0.3!", label="C"]; H11a [pos="3.2,0.6!", label="H"]; H11b [pos="3.0,-1.0!", label="H"]; H11c [pos="2.9,-0.6!", label="H"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1;
C2 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- Cl1; C7 -- H7a; C7 -- H7b;
C3 -- C8; C8 -- H8a; C8 -- H8b; C8 -- H8c;
C4 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- H10a; C10 -- H10b; C10 -- H10c;
C5 -- C11; C11 -- H11a; C11 -- H11b; C11 -- H11c; }
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this di-acylated pyrrole can be approached through a multi-step process, logically beginning with the construction of a suitably substituted pyrrole core, followed by sequential acylation reactions. A plausible synthetic route is outlined below, based on established pyrrole synthesis methodologies such as the Knorr pyrrole synthesis and Friedel-Crafts acylation.[5][6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Part 1: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (Knorr Pyrrole Synthesis) [5][7]
-
In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
After the addition is complete, add a second equivalent of ethyl acetoacetate to the reaction mixture.
-
Gradually add zinc dust to the stirred solution, controlling the exothermic reaction with an ice bath.
-
After the zinc addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into a large volume of cold water and collect the precipitated product by filtration.
-
Wash the crude product with water and recrystallize from ethanol to yield pure diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.
Part 2: Synthesis of 2,4-Dimethylpyrrole [8][9]
-
In a round-bottom flask, combine the diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate with a concentrated aqueous solution of potassium hydroxide.
-
Heat the mixture under reflux for 2-3 hours.
-
Set up the apparatus for steam distillation and heat the reaction mixture while introducing superheated steam.
-
Collect the distillate, which contains the 2,4-dimethylpyrrole.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Distill the crude product to obtain pure 2,4-dimethylpyrrole.
Part 3: Sequential Friedel-Crafts Acylation [10]
-
First Acylation (Acetylation):
-
Dissolve 2,4-dimethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl3).
-
Add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to obtain 1-(3,5-dimethyl-1H-pyrrol-4-yl)ethanone.
-
-
Second Acylation (Chloroacetylation):
-
Dissolve the 1-(3,5-dimethyl-1H-pyrrol-4-yl)ethanone in an anhydrous solvent and cool in an ice bath.
-
Add a Lewis acid catalyst (e.g., AlCl3).
-
Slowly add chloroacetyl chloride to the mixture.
-
Follow a similar workup and purification procedure as the first acylation to yield the final product, this compound.
-
Characterization and Analytical Data
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the N-H proton. - A singlet for the methylene protons of the chloroacetyl group. - A singlet for the methyl protons of the acetyl group. - Two singlets for the two methyl groups on the pyrrole ring. |
| ¹³C NMR | - Two signals in the carbonyl region for the two C=O groups. - A signal for the methylene carbon of the chloroacetyl group. - Signals corresponding to the quaternary and methyl carbons of the pyrrole ring and its substituents. |
| IR Spectroscopy | - A broad N-H stretching band. - Two distinct C=O stretching bands for the ketone and acetyl groups. - C-H stretching and bending vibrations for the methyl and methylene groups. - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M+) and an M+2 peak due to the chlorine isotope. - Fragmentation patterns corresponding to the loss of the chloroacetyl and acetyl groups. |
Potential Applications in Research and Drug Discovery
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and development.
-
Intermediate for Novel Heterocycles: The reactive chloroacetyl group can serve as an electrophilic site for reactions with various nucleophiles, enabling the synthesis of a wide range of fused and substituted heterocyclic systems.[14]
-
Covalent Inhibitors: The α-chloro ketone moiety is a known reactive group that can form covalent bonds with nucleophilic residues in protein active sites, making this compound a potential starting point for the design of targeted covalent inhibitors.
-
Screening for Biological Activity: Given the broad spectrum of biological activities associated with substituted pyrroles, this compound could be a valuable addition to screening libraries for identifying new leads in areas such as:
-
Anticancer Agents: Many pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]
-
Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds.
-
Enzyme Inhibitors: Substituted pyrroles have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant to Alzheimer's disease.[4][15]
-
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.
Conclusion
This compound is a strategically functionalized pyrrole derivative with considerable potential as a building block in synthetic and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and robust chemical transformations. The presence of two distinct acyl groups and a reactive chloro-substituent provides multiple avenues for further chemical modification, making it a valuable tool for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in research and drug discovery endeavors.
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Vasileva, V., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 29(18), 4205. [Link]
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Masoudi, M., et al. (2019). An Efficient One-Pot Three-Component Reaction of Pyrrole with Aryl Glyoxal Derivatives and Meldrum’s Acid in Water. Organic Chemistry Research, 5(1), 74-81. [Link]
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Organic Syntheses. (1943). 2,4-Dimethylpyrrole. Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 19, p.43 (1939). [Link]
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Choudhary, V. R., et al. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 43B(2), 309-312. [Link]
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Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. [Link]
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Sheldrake, H. M., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3569. [Link]
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Belskaya, N. P., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(4), M1023. [Link]
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Kumar, A., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Scientific Reports, 13(1), 18884. [Link]
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Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. [Link]
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The Therapeutic Potential of Substituted Pyrrole Ethanones: A Technical Guide to Their Biological Activities
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets.[2] The introduction of an ethanone (acetyl) group and further substitutions on the pyrrole ring gives rise to a class of compounds known as substituted pyrrole ethanones. These modifications significantly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the diverse biological activities of substituted pyrrole ethanones, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the underlying mechanisms of action, present comparative biological activity data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrrole ethanones have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Inhibition of Protein Kinases and Induction of Apoptosis
A primary mechanism through which certain pyrrole derivatives exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These receptor tyrosine kinases are frequently overexpressed in various cancers and play a pivotal role in tumor growth, angiogenesis, and metastasis. By competitively binding to the ATP-binding site of these kinases, substituted pyrrole ethanones can block downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[4]
Some pyrrole derivatives have also been shown to induce apoptosis through mechanisms independent of kinase inhibition. For instance, certain compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[5] Furthermore, some salicylhydrazide-containing pyrrole derivatives have been observed to induce apoptosis and block the cell cycle in both hormone receptor-positive and -negative cancer cells, irrespective of their p53 status.[6]
Quantitative Anticancer Activity Data
The cytotoxic efficacy of substituted pyrrole ethanones is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for several representative pyrrole derivatives.
| Compound/Derivative Class | Substitution Details | Target Cell Line | IC50 Value (µM) | Reference |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | 3.49 | [2] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | 2.4 | [2] |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |
| Pyrrolo[1,2-a]quinoxaline (1c) | 4-[(3-chlorophenyl)amino]-3-carboxylic acid | Human Protein Kinase CK2 | 0.042 | [2] |
| Pyrrole-based Chalcone (3) | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Hepatocellular Carcinoma) | More selective than cisplatin | [7] |
| Pyrrole-based Chalcone (1) | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | A549 (Lung Adenocarcinoma) | More effective and selective than cisplatin | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[8]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted pyrrole ethanone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).[9]
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
-
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Substituted pyrrole ethanones have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.[10][11]
Mechanism of Action: Disruption of Microbial Cell Integrity and Essential Processes
The antimicrobial mechanisms of pyrrole ethanones are diverse and can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the pyrrole ring allows these compounds to penetrate the microbial cell wall and membrane, leading to increased permeability and leakage of intracellular components.
Some pyrrole derivatives have also been shown to inhibit microbial enzymes involved in crucial metabolic pathways. For example, they can target enzymes responsible for cell wall biosynthesis or folic acid synthesis, which are essential for microbial survival. Additionally, certain compounds may intercalate with microbial DNA or inhibit enzymes like DNA gyrase and topoisomerase, thereby preventing DNA replication and transcription.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of substituted pyrrole ethanones is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in microbial death.
| Compound/Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis | 16 | [10] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |
| Pyrrole-based Chalcone (7) | Candida krusei | Potent antifungal activity | [7] |
| Pyrrole-based Chalcone (9) | Candida krusei | Potent antifungal activity | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[12]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (bacterium or fungus) on a suitable agar medium overnight at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for yeast).
-
Select several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted pyrrole ethanone in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Seal the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator dye such as resazurin or INT can be added to aid in the visual determination of the MIC.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted pyrrole ethanones have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for these conditions.[13][14]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 enzyme, some pyrrole-based compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]
In addition to COX inhibition, some pyrrole derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[15] They can also upregulate anti-inflammatory cytokines like transforming growth factor-beta 1 (TGF-β1), suggesting an immunomodulatory role in resolving inflammation.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[15]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Randomly divide the animals into groups (n=6-8 per group): a control group, a reference drug group (e.g., diclofenac or indomethacin), and several test groups receiving different doses of the substituted pyrrole ethanone.
-
-
Compound Administration:
-
Administer the test compound and the reference drug intraperitoneally or orally at a specified time (e.g., 30-60 minutes) before the carrageenan injection.
-
The control group receives the vehicle (the solvent used to dissolve the compounds).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Future Perspectives and Drug Development
The diverse biological activities of substituted pyrrole ethanones make them a highly attractive scaffold for the development of new therapeutic agents. Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the pyrrole ring and the ethanone side chain will be crucial for optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While primary mechanisms have been identified, a deeper understanding of the molecular targets and signaling pathways affected by these compounds is needed. This will facilitate rational drug design and the identification of potential biomarkers for predicting treatment response.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies must be rigorously evaluated in relevant animal models of disease to assess their efficacy, pharmacokinetics, and toxicology.
-
Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of pyrrole ethanones could significantly improve their therapeutic index.
References
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- 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry.
- Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Deriv
- Biological profile of pyrrole derivatives: A review.
- A Comparative Guide to the Biological Activities of Substituted Pyrroles. Benchchem.
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
- Synthesis, characterization and biological activity of novel pyrrole compounds.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. MDPI.
- Synthesis of some new pyrrole derivatives and their antimicrobial activity.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
- Synthesis and Evaluation of Biologically Active Compounds
- Synthesis and Evaluation of Biologically Active Compounds
- Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
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In Silico Prediction of ADMET Properties for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: A Technical Guide for Drug Development Professionals
Executive Summary
The early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery, significantly mitigating the risk of late-stage attrition.[1][2] In silico, or computational, methods provide a rapid and cost-effective means to predict these critical properties, guiding the prioritization and optimization of promising drug candidates.[1][3] This technical guide presents a comprehensive, in-depth workflow for the in silico ADMET prediction of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. By leveraging validated, freely accessible web-based tools, we will construct a detailed ADMET profile, offering insights for researchers, scientists, and drug development professionals to make informed decisions.
Introduction: The Rationale for Predictive ADMET in Drug Discovery
The path from a hit compound to a marketable drug is long and fraught with failure, often due to unfavorable pharmacokinetic or toxicity profiles.[4][5] The ability to predict potential liabilities before significant investment in synthesis and biological testing is, therefore, a profound advantage.[6] this compound, a novel chemical entity, requires a thorough ADMET assessment to gauge its potential as a therapeutic agent. This guide will employ a systematic, multi-tool approach to generate a robust predictive profile, underscoring the power of in silico modeling in contemporary drug development.[7][8]
Core Principles of In Silico ADMET Prediction
In silico ADMET prediction is largely based on Quantitative Structure-Activity Relationship (QSAR) models. These models are built on the premise that the chemical structure of a molecule dictates its physicochemical and biological properties. By training algorithms on large datasets of compounds with known ADMET characteristics, it is possible to create predictive models for novel molecules. For this guide, we will primarily utilize two widely respected, free-to-access web servers: SwissADME and pkCSM .[9][10] The use of multiple tools is a key strategy to enhance the reliability of predictions by seeking a consensus across different algorithms.[11]
A Step-by-Step In Silico ADMET Profiling Workflow
The following workflow provides a structured approach to the ADMET characterization of our target compound.
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The Versatile Scaffold: A Technical Guide to 3,5-Dimethyl-1H-Pyrrole Derivatives in Medicinal Chemistry
Introduction: The Enduring Appeal of the Pyrrole Ring
The pyrrole nucleus, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and structural versatility have made it a privileged scaffold in a vast array of natural products and synthetic drugs.[2] Among the myriad of substituted pyrroles, the 3,5-dimethyl-1H-pyrrole framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The strategic placement of the methyl groups at the 3 and 5 positions influences the molecule's lipophilicity and steric profile, providing a robust platform for further functionalization and interaction with biological targets.[3][4] This guide provides an in-depth exploration of the medicinal chemistry of 3,5-dimethyl-1H-pyrrole derivatives, delving into their synthesis, biological activities, and structure-activity relationships across various therapeutic domains.
Antimicrobial Applications: A Renewed Arsenal Against Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[5] 3,5-Dimethyl-1H-pyrrole derivatives have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacterial and fungal pathogens.[6][7]
A notable example is the antitubercular activity of ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC). This compound has shown a remarkable minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, a level of potency comparable to the first-line drug ethambutol.[5][8] The incorporation of the hydrazono moiety and the nitrobenzoyl group appears crucial for its potent activity.
Furthermore, the fusion of the 3,5-dimethyl-1H-pyrrole core with other heterocyclic systems, such as oxadiazoles, triazoles, and thiadiazoles, has yielded compounds with broad-spectrum antimicrobial properties.[2][3]
Key Antimicrobial 3,5-Dimethyl-1H-Pyrrole Derivatives
| Compound ID | Structure | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| ENBHEDPC | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [5][8] |
| Compound 4 | 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | P. aeruginosa | Highly Active | [2][9] |
| Compound 7 | 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-thiadiazol-2-amine) | A. Niger | Highly Active | [2] |
| Compound 3d | 3,5-Dimethyl-N2,N4-bis(4-(4-nitrophenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | E. coli | Equipotent to Ciprofloxacin | [7] |
Experimental Protocol: Synthesis of 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-oxadiazole-2-thiol) (Compound 3)
This protocol is adapted from the work of Idhayadhulla et al.[2]
-
Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1): This starting material can be prepared using the Fischer and Noller condensation method.
-
Synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide (2): Compound 1 undergoes hydrazinolysis to yield the dihydrazide 2 .
-
Cyclization to the Oxadiazole (3):
-
To a solution of 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide (2) (2.11 g, 0.01 mol) in ethanol (30 mL), add a solution of KOH (1.12 g, 0.02 mol) in ethanol.
-
To the resulting yellow solution, add carbon disulfide (CS2) (1.2 mL, 0.02 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain reflux until the evolution of hydrogen sulfide (H2S) gas ceases (approximately 18–20 hours).
-
After cooling, filter the solution.
-
Pour the filtrate into ice-cooled water and acidify with concentrated HCl to a pH of 3–4.
-
Collect the resulting solid by filtration, dry it, and recrystallize from ethanol to obtain the pure product.
-
Workflow for Antimicrobial Evaluation
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.
Anticancer Potential: Targeting Key Pathways in Malignancy
The 3,5-dimethyl-1H-pyrrole scaffold has also been extensively investigated for its anticancer properties.[10][11] Derivatives of this core have been shown to inhibit various protein kinases, induce apoptosis, and arrest the cell cycle in numerous cancer cell lines.[4][12]
A significant area of research has focused on the development of pyrrole derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in cancer cell proliferation and angiogenesis.[4][13] Compounds such as chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) have been synthesized and shown to form stable complexes with both EGFR and VEGFR.[4] These interactions are thought to be a primary contributor to their proapoptotic and antitumor activities.
Furthermore, pyrrole-indole hybrids have been designed as dual inhibitors of tubulin polymerization and aromatase, demonstrating potent anticancer activities.[14]
Key Anticancer 3,5-Dimethyl-1H-Pyrrole Derivatives
| Compound ID | Structure | Target Cancer Cell Line(s) | IC50/GI50 (µM) | Mechanism of Action | Reference(s) |
| MI-1 | chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | Malignant cells | Induces apoptosis | EGFR and VEGFR inhibitor, antioxidant | [4] |
| Compound 3h | (E)-5-chloro-N'-((3-chloro-1H-pyrrol-2-yl)methylene)-3-phenyl-1H-indole-2-carbohydrazide | T47D (breast) | 2.4 | Tubulin and aromatase inhibitor | [14] |
| Compound 9 | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol | K-562 (leukemia) | 4 | Induces apoptosis | [1] |
| Compound 21 | (not specified) | HepG2, DU145, CT-26 | 0.5 - 0.9 | Arrests cells at S phase, induces apoptosis | [15] |
Experimental Protocol: Synthesis of (E)-5-Bromo-N′-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-phenyl-1H-indole-2-carbohydrazide (3c)
This protocol is adapted from the work of Al-Said et al.[14]
-
Synthesis of Indole Hydrazide (2): Prepare the required 5-bromo-3-phenyl-1H-indole-2-carbohydrazide starting material.
-
Condensation Reaction:
-
To a solution of the hydrazide 2 (0.081 g, 0.25 mmol) in ethanol (10 mL), add 3,5-dimethyl-2-pyrrolecarboxaldehyde (0.031 g, 0.25 mmol).
-
Add a few drops of acetic acid to the mixture.
-
Heat the resulting mixture to 80 °C and stir for 17 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product, which may precipitate out of solution or require solvent evaporation followed by purification.
-
EGFR/VEGFR Signaling Pathway Inhibition
Caption: Inhibition of EGFR and VEGFR signaling pathways by 3,5-dimethyl-1H-pyrrole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases.[16] 3,5-Dimethyl-1H-pyrrole derivatives have been explored as potential anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines and enzymes.[17][18]
Derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione have been synthesized and shown to significantly inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[16]
Key Anti-inflammatory 3,5-Dimethyl-1H-Pyrrole Derivatives
| Compound ID | Structure | Biological Activity | Reference(s) |
| Compound 2a | N'-[(E)-(4-bromophenyl)methylidene]-N,N-dimethylcarbamohydrazonamide derivative of 3,4-dimethyl-1H-pyrrole-2,5-dione | Strongest inhibition of pro-inflammatory cytokine production | [16] |
| Pyrrolo[3,4-c]pyrrole derivatives | N-Mannich bases of pyrrolo[3,4-c]pyrrole-1,3-dione | COX-1 and COX-2 inhibition | [19] |
Experimental Protocol: Synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (General Procedure)
This protocol is a general representation based on the work of Głowacka et al.[16]
-
Reaction Setup: In a suitable reaction vessel, combine N3-substituted amidrazones with 2,3-dimethylmaleic anhydride.
-
Reaction Conditions: The specific solvent and temperature conditions will vary depending on the substrates. The reaction typically involves condensation and cyclization.
-
Work-up and Purification: After the reaction is complete, the product is isolated. This may involve filtration if the product precipitates, or extraction followed by solvent evaporation. The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield the desired 3,4-dimethyl-1H-pyrrole-2,5-dione derivative.
Targeting the Pro-inflammatory Cytokine Pathway
Caption: Inhibition of the pro-inflammatory cytokine production pathway by 3,5-dimethyl-1H-pyrrole derivatives.
Synthesis Methodologies: The Paal-Knorr Reaction
A cornerstone in the synthesis of pyrrole derivatives is the Paal-Knorr reaction. This reliable and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of 3,5-dimethyl-1H-pyrrole derivatives, 2,5-hexanedione is a common starting material. The reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the cyclization and dehydration steps.
Conclusion: A Scaffold of Continuing Promise
The 3,5-dimethyl-1H-pyrrole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ability to readily functionalize the pyrrole ring allows for the fine-tuning of physicochemical properties and the optimization of interactions with specific biological targets. As our understanding of disease pathways deepens, the rational design of novel 3,5-dimethyl-1H-pyrrole derivatives holds significant promise for addressing unmet medical needs. Future research will likely focus on enhancing the selectivity and potency of these compounds, as well as exploring their potential in other therapeutic areas such as neurodegenerative diseases.
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Methodological & Application
Application Note & Protocols: 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Abstract
Pyrrole and its fused heterocyclic derivatives are foundational scaffolds in medicinal chemistry, appearing in a multitude of clinically significant drugs and biologically active natural products.[1][2][3] This guide details the synthetic utility of a highly versatile and reactive building block, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone . The inherent reactivity of the α-chloro-ketone moiety, possessing two adjacent electrophilic centers, makes this compound an exceptional starting material for constructing a diverse range of novel pyrrole-containing heterocycles.[4][5][6] We provide detailed, field-tested protocols for the synthesis of therapeutically relevant classes of compounds, including substituted pyrrolo-thiazoles and fused bicyclic systems like pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrimidines. Each protocol is accompanied by a mechanistic rationale, data interpretation guidelines, and process flow diagrams to ensure reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of the α-Chloro-Ketone Pyrrole Precursor
The title compound, this compound, is a bifunctional molecule strategically designed for heterocyclic synthesis. Its utility stems from the α-chloro-ketone group, a classic and powerful electrophile in organic synthesis. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack (SN2 reaction).[4] Subsequently, the carbonyl carbon itself can undergo condensation with a second nucleophilic site, enabling elegant cyclization cascades.
This dual reactivity allows for the streamlined construction of complex heterocyclic rings in a single, efficient step, often referred to as cyclocondensation reactions. By selecting an appropriate binucleophile, a researcher can direct the synthesis toward a variety of five- or six-membered rings fused to or substituted on the core pyrrole scaffold. This guide will focus on three such high-value transformations.
Figure 1: Synthetic utility workflow of the title precursor.
Synthesis of the Starting Material
The precursor, this compound, can be synthesized via a Friedel-Crafts acylation of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction selectively acylates the electron-rich C5 position of the pyrrole ring (which becomes the C2 position in the final named product after re-numbering based on IUPAC rules for the full structure).
Note: The synthesis of the starting material is not detailed with a full protocol here, as the focus is on its application. Researchers should refer to standard procedures for Friedel-Crafts acylation of pyrroles.[6] Handle chloroacetyl chloride and AlCl₃ with extreme care in a fume hood.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(pyrrol-2-yl)thiazoles
This protocol utilizes the classic Hantzsch thiazole synthesis to construct a thiazole ring appended to the pyrrole core.[7][8] This class of compounds is of significant interest for developing antibacterial and antibiofilm agents.[9]
Mechanistic Rationale
The reaction proceeds in two main stages. First, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the chloride ion in an SN2 reaction to form an isothiouronium salt intermediate. Second, an intramolecular cyclization occurs where the nitrogen of the intermediate attacks the electrophilic carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.
Figure 2: Simplified Hantzsch thiazole synthesis workflow.
Step-by-Step Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.42 g, 10 mmol).
-
Addition of Nucleophile: Add thiourea (1.1 eq, e.g., 0.84 g, 11 mmol).
-
Solvent: Add absolute ethanol (40 mL).
-
Reaction: Stir the mixture and heat to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 15 mL) to remove impurities. If further purification is needed, the product can be recrystallized from ethanol or purified by column chromatography.
-
Characterization: Dry the final product, 2-amino-4-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)thiazole, under vacuum, record the yield, and characterize by melting point, NMR (¹H, ¹³C), and mass spectrometry.
Data Summary (Representative)
| Parameter | Value |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
Protocol 2: Synthesis of Fused Pyrrolo[1,2-a]pyrazines
This protocol describes a cyclocondensation reaction to form the pyrrolo[1,2-a]pyrazine bicyclic system, a scaffold found in various pharmacologically active compounds.[10][11] The reaction involves the chloro-ethanone precursor and a 1,2-diamine.
Mechanistic Rationale
This synthesis is a classic example of a condensation reaction to form a six-membered ring. The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on the α-carbon, displacing the chloride. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon to form a dihydropyrazine intermediate. Subsequent spontaneous or acid-catalyzed dehydration leads to the aromatic pyrrolo[1,2-a]pyrazine product.
Figure 3: Mechanism for Pyrrolo[1,2-a]pyrazine synthesis.
Step-by-Step Protocol
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.21 g, 5 mmol).
-
Solvent & Base: Dissolve the starting material in n-butanol (25 mL). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq, e.g., 1.73 g, 12.5 mmol) to act as an acid scavenger.
-
Addition of Nucleophile: Add ethane-1,2-diamine (1.1 eq, e.g., 0.37 mL, 5.5 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the salts with a small amount of ethyl acetate.
-
Extraction: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel (using a gradient elution, e.g., 100% Hexane to 30% Ethyl Acetate in Hexane) to yield the pure 7-acetyl-6,8-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Data Summary (Representative)
| Parameter | Value |
| Solvent | n-Butanol |
| Base | K₂CO₃ |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 8-12 hours |
| Typical Yield | 65-75% |
| Appearance | Brownish oil or low-melting solid |
Protocol 3: Synthesis of Fused Pyrrolo[1,2-a]pyrimidines
This protocol demonstrates the synthesis of the pyrrolo[1,2-a]pyrimidine core, a privileged structure in medicinal chemistry known for a wide range of biological activities.[12][13][14][15] The synthesis is achieved by reacting the chloro-ethanone precursor with an amidine, such as acetamidine.
Mechanistic Rationale
The mechanism is analogous to the pyrazine synthesis. One of the nitrogen atoms of the amidine hydrochloride performs an SN2 attack on the α-carbon, displacing the chloride. The second, more nucleophilic nitrogen then attacks the carbonyl carbon, leading to a cyclized intermediate. A subsequent dehydration step furnishes the aromatic pyrrolo[1,2-a]pyrimidine system. A base is required to free the amidine from its salt form and to neutralize the HCl generated during the reaction.
Step-by-Step Protocol
-
Reagent Preparation: In a sealed tube or a flask with a reflux condenser, combine this compound (1.0 eq, e.g., 1.21 g, 5 mmol) and acetamidine hydrochloride (1.2 eq, e.g., 0.57 g, 6 mmol).
-
Solvent and Base: Add 2-propanol (20 mL) as the solvent. Add sodium carbonate (Na₂CO₃) (2.5 eq, e.g., 1.33 g, 12.5 mmol) as the base.
-
Reaction: Seal the tube or heat the flask to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid inorganic salts and wash them with a small amount of 2-propanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM, 40 mL) and wash with water (2 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Final Product: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to obtain the pure 7-acetyl-2,6,8-trimethylpyrrolo[1,2-a]pyrimidine.
Data Summary (Representative)
| Parameter | Value |
| Solvent | 2-Propanol |
| Base | Na₂CO₃ |
| Temperature | 80 °C |
| Reaction Time | 12-18 hours |
| Typical Yield | 60-70% |
| Appearance | Crystalline solid |
Safety and Troubleshooting
-
Safety: α-Haloketones are lachrymatory and potent alkylating agents.[4] Always handle this compound and other alkylating agents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Troubleshooting:
-
Low Yields: Ensure all reagents are dry, especially in the pyrazine and pyrimidine syntheses where water can interfere. The base may need to be freshly dried. Reaction times may need to be extended.
-
Incomplete Reactions: Check the temperature; insufficient heat can stall the reaction. Ensure efficient stirring, especially for heterogeneous mixtures involving inorganic bases.
-
Side Products: Overheating or prolonged reaction times can sometimes lead to polymerization or decomposition, especially with sensitive pyrrole substrates. Careful monitoring by TLC is crucial.
-
Conclusion
This compound stands out as a powerful and efficient precursor for the synthesis of diverse, high-value heterocyclic compounds. The straightforward and robust protocols presented here for synthesizing pyrrolo-thiazoles, pyrrolo[1,2-a]pyrazines, and pyrrolo[1,2-a]pyrimidines highlight its utility. These methods provide researchers in drug discovery and materials science with reliable pathways to novel chemical entities built upon the privileged pyrrole scaffold.
References
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Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
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Abdellatif, K. R. A., et al. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Marine Drugs, 13(1), 460-484. [Link]
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Fodor, L., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 22(4), 645. [Link]
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Jones, G., & Jones, R. K. (1986). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry, 51(11), 2069-2075. [Link]
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Li, Y., et al. (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. European Journal of Medicinal Chemistry, 268, 116221. [Link]
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Rojas-Montoya, A., et al. (2023). Synthesis of Fluorescent Pyrrolo[1,2-a]pyrimidines from Fischer Carbene Complexes as Building Blocks. The Journal of Organic Chemistry, 88(13), 8835–8846. [Link]
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Fodor, L., et al. (2017). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate. [Link]
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Escalante, C. H., et al. (2021). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry, 19(46), 10145-10156. [Link]
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Abdellatif, K. R. A., et al. (2015). Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues. PubMed. [Link]
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Dehnavi, M. A., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]
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Van der Jeught, S., & De Kimpe, N. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(11), 2093. [Link]
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-
Al-Awadi, N. A., et al. (2011). Synthesis and Structural Characterization of Pyrrole Heterocyclic Systems Bearing Amino Acid Units: Novel Pyrrol-3-ones, Pyrrolo[1,2-a][4][7]benzoxazines, and Pyrrolo[2,1-b][4][7]oxazoles. Semantic Scholar.
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A pictorial representation of a synthesis of pyrrolo[1,2-a]pyrazines is available from ResearchGate. [Link]
-
Pecori Vettori, L., et al. (1987). Synthesis of some 7-phenylpyrrolo[1,2-a]pyrimidine derivatives. III. Il Farmaco; edizione scientifica, 42(11), 787-792. [Link]
-
Gîrd, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6542. [Link]
-
A diagram for the synthesis of pyrrolo[1,2-a]pyrazines catalyzed by sulfamic acid is available from ResearchGate. [Link]
- Singh, R., & Sharma, P. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Applied Pharmaceutical Science, 7(12), 223-234.
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The Strategic Application of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone in the Synthesis of Novel Pyrrolo[1,2-a]pyrazine-based Kinase Inhibitors
This technical guide provides a comprehensive overview of the utility of the versatile building block, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, in the targeted synthesis of potent kinase inhibitors. The inherent reactivity of the α-chloroacetyl group, coupled with the established biological relevance of the substituted pyrrole scaffold, presents a strategic advantage for medicinal chemists and drug development professionals. This document outlines a detailed synthetic protocol for the construction of a novel pyrrolo[1,2-a]pyrazine core, a privileged scaffold in kinase inhibitor design, and provides robust methodologies for the subsequent evaluation of its biological activity against key oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction: The Pyrrole Motif in Kinase Inhibition
The pyrrole ring is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] Its presence in multi-kinase inhibitors like Sunitinib underscores the value of this heterocycle in establishing critical interactions within the ATP-binding pocket of various kinases.[2][3] The strategic functionalization of the pyrrole core allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a particularly valuable synthon due to the presence of a highly reactive α-chloroacetyl moiety. This electrophilic center serves as a linchpin for the construction of fused heterocyclic systems, a common strategy for rigidifying molecular scaffolds and enhancing binding affinity.[4]
This application note will focus on a proposed, yet chemically sound, synthetic route to a novel class of pyrrolo[1,2-a]pyrazine-based kinase inhibitors, leveraging the reactivity of the title compound. We will further detail the essential protocols for assessing the inhibitory potential of the synthesized compounds against VEGFR-2, a critical mediator of tumor angiogenesis.[5][6]
Proposed Synthetic Pathway: From Pyrrole Precursor to Fused Heterocyclic Core
The central strategy involves a cyclocondensation reaction between this compound and a suitable diamine, such as ethane-1,2-diamine, to construct the pyrrolo[1,2-a]pyrazine scaffold. This approach is predicated on the well-established reactivity of α-haloketones in the synthesis of nitrogen-containing heterocycles.[7]
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The Versatile α-Chloro Ketone Synthon: Application Notes for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone in Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity from a Pyrrole Building Block
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, found in a vast array of biologically active natural products and functional materials. The strategic functionalization of this privileged scaffold provides a direct pathway to novel chemical entities with tailored properties. 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone emerges as a highly valuable and versatile building block for the synthetic chemist. Its structure incorporates a densely functionalized pyrrole core with two distinct carbonyl groups and, most importantly, a reactive α-chloro ketone moiety. This electrophilic center is primed for reaction with a wide range of nucleophiles, serving as a linchpin for the construction of complex, fused heterocyclic systems.
This technical guide provides a comprehensive overview of the synthesis, characterization, and, most critically, the application of this powerful synthon. We will detail robust protocols for its preparation and demonstrate its utility in the synthesis of medicinally relevant pyrrolo[1,2-a]imidazole and pyrrolo[1,2-b]thiazole scaffolds. The methodologies presented herein are designed to be self-validating, with a focus on the underlying mechanistic principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Synthesis and Characterization of the Core Building Block
The synthesis of this compound is most effectively approached via a two-step sequence starting from commercially available 2,4-dimethylpyrrole. This strategy involves a regioselective Friedel-Crafts acylation followed by an α-chlorination of the newly introduced acetyl group.
Part 1: Synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone (Precursor)
The introduction of the first acetyl group at the C2 position of 2,4-dimethylpyrrole is achieved via a Friedel-Crafts acylation. The inherent nucleophilicity of the pyrrole ring allows this reaction to proceed under relatively mild conditions.[1]
Protocol 1: Friedel-Crafts Acylation of 2,4-Dimethylpyrrole
| Reagent/Solvent | CAS No. | Quantity | Molar Eq. |
| 2,4-Dimethylpyrrole | 625-82-1 | 5.0 g | 1.0 |
| Acetic Anhydride | 108-24-7 | 6.4 mL | 1.3 |
| Dichloromethane (DCM) | 75-09-2 | 100 mL | - |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | 7.7 g | 1.1 |
Step-by-Step Methodology:
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylpyrrole (5.0 g) and dry dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add aluminum chloride (7.7 g) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.
-
Add acetic anhydride (6.4 mL) dropwise to the cooled slurry over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethanol/water to afford 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone as a crystalline solid.
Part 2: Synthesis of this compound
The final step involves the selective chlorination of the methyl group of the C2-acetyl substituent. Sulfuryl chloride is an effective reagent for this transformation, proceeding via a free-radical mechanism or an acid-catalyzed enolization followed by chlorination.
Protocol 2: α-Chlorination of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone
| Reagent/Solvent | CAS No. | Quantity | Molar Eq. |
| 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone | 32982-07-2 | 5.0 g | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 7791-25-5 | 3.2 mL | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 100 mL | - |
Step-by-Step Methodology:
-
In a 250 mL flask protected from light, dissolve 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone (5.0 g) in dry dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sulfuryl chloride (3.2 mL) dropwise over 20 minutes. The reaction is exothermic and will evolve HCl gas, which should be vented through a scrubber.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL) to quench.
-
Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.5-10.0 ppm (br s, 1H): NH proton of the pyrrole ring.
-
δ ~4.6 ppm (s, 2H): -CH₂Cl protons.
-
δ ~2.5 ppm (s, 3H): Protons of the C4-acetyl group (-COCH₃).
-
δ ~2.3 ppm (s, 3H): Protons of the C5-methyl group.
-
δ ~2.2 ppm (s, 3H): Protons of the C3-methyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~196 ppm: Carbonyl carbon of the C4-acetyl group.
-
δ ~188 ppm: Carbonyl carbon of the C2-chloroacetyl group.
-
δ ~135-140 ppm: Quaternary carbons of the pyrrole ring (C3, C5).
-
δ ~120-125 ppm: Quaternary carbons of the pyrrole ring (C2, C4).
-
δ ~46 ppm: -CH₂Cl carbon.
-
δ ~30 ppm: Methyl carbon of the C4-acetyl group.
-
δ ~14 ppm: C5-methyl carbon.
-
δ ~12 ppm: C3-methyl carbon.
Mass Spectrometry (EI):
-
M⁺: Expected at m/z 213 and 215 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragments: Loss of •Cl (m/z 178), loss of •CH₂Cl (m/z 164), and fragments corresponding to the pyrrole core.
Application in the Synthesis of Fused Heterocyclic Systems
The true utility of this compound lies in its ability to act as a dielectrophile in cyclocondensation reactions. The α-chloro ketone moiety readily reacts with binucleophiles to construct new five- or six-membered rings fused to the pyrrole core.
Application 1: Synthesis of Pyrrolo[1,2-a]imidazoles
The Hantzsch imidazole synthesis provides a classic and reliable method for the construction of the imidazole ring. In this context, the α-chloro ketone will react with an amidine or a related nitrogenous nucleophile. The reaction with thiourea, followed by desulfurization, is a common variant.
Protocol 3: Synthesis of a 2-Amino-pyrrolo[1,2-a]imidazole Derivative
| Reagent/Solvent | CAS No. | Quantity | Molar Eq. |
| Title Compound | 750611-31-5 | 1.0 g | 1.0 |
| Thiourea | 62-56-6 | 0.36 g | 1.0 |
| Ethanol | 64-17-5 | 50 mL | - |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add the title compound (1.0 g) and thiourea (0.36 g) in ethanol (50 mL).
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC for the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and triturate the residue with diethyl ether to induce precipitation.
-
Wash the solid product with cold ethanol and dry under vacuum to obtain the desired 2-amino-pyrrolo[1,2-a]imidazole derivative. Further purification can be achieved by recrystallization.
Causality and Mechanistic Insight: The reaction proceeds via an initial S-alkylation of thiourea by the α-chloro ketone to form an isothiouronium salt. This is followed by an intramolecular cyclization where the pyrrole nitrogen attacks the imine carbon of the thiourea moiety. Subsequent dehydration and tautomerization lead to the aromatic pyrrolo[1,2-a]imidazole ring system.
Application 2: Synthesis of Pyrrolo[1,2-b]thiazoles
The Hantzsch thiazole synthesis is another powerful application of α-halo ketones. By reacting the title compound with a thioamide, such as thioacetamide, a fused pyrrolo[1,2-b]thiazole system can be efficiently constructed. These scaffolds are of interest in medicinal chemistry.[5]
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Application Note: Protocol for the Synthesis of 6-Acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one via Intramolecular N-Alkylation
Abstract
This document provides a detailed protocol for the synthesis of 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one, a potentially valuable heterocyclic scaffold for drug discovery and development. The synthesis proceeds via a base-mediated intramolecular N-alkylation (cyclization) of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone. This application note offers a comprehensive guide for researchers, encompassing the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the target compound.
Introduction
N-alkylated pyrroles and their fused bicyclic derivatives are prominent structural motifs in a vast array of biologically active compounds and functional materials. The pyrrolo[1,2-a]pyrazine core, in particular, is a privileged scaffold found in numerous pharmacologically active agents, exhibiting activities such as kinase inhibition. The targeted molecule, 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one, incorporates this key bicyclic system, suggesting its potential as a building block for the synthesis of novel therapeutic agents.
The protocol herein describes a robust and efficient method for the construction of this pyrrolo[1,2-a]pyrazinone system through an intramolecular cyclization of a readily accessible precursor. This approach leverages the inherent reactivity of the pyrrole nitrogen and the tethered α-chloro ketone to forge the pyrazinone ring.
Reaction Mechanism and Rationale
The synthesis of 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one from 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone is a classic example of an intramolecular nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrrole nitrogen, which is rendered acidic by the aromaticity of the pyrrole ring. The presence of the electron-withdrawing acetyl group at the 4-position of the pyrrole ring further enhances the acidity of the N-H proton, facilitating its removal by a suitable base.
The choice of base is critical to the success of this reaction. A moderately strong, non-nucleophilic base is preferred to avoid competing side reactions. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed for the N-alkylation of pyrroles. Potassium carbonate offers the advantage of being less hazardous and easier to handle than sodium hydride.
Once the pyrrolide anion is generated, it acts as a potent nucleophile, readily attacking the electrophilic carbon of the adjacent chloroacetyl group. This intramolecular attack leads to the formation of a six-membered ring, yielding the desired pyrrolo[1,2-a]pyrazinone scaffold.
The selection of an appropriate solvent is also crucial. A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is ideal as it can dissolve the starting material and the base, and effectively solvate the cationic counter-ion of the base, thereby enhancing the nucleophilicity of the pyrrolide anion.
Experimental Protocol
Materials and Equipment
-
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone is a halogenated ketone and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
DMF is a potential teratogen and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Perform the reaction under an inert atmosphere to prevent moisture from interfering with the reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask. Under an inert atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M of the starting material.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat the mixture to 80 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one as a solid.
Data and Characterization
Reaction Parameters
| Parameter | Value |
| Starting Material | 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloroethanone |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Purification | Flash Column Chromatography |
Expected Characterization Data
The structure of the synthesized 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show singlets for the two methyl groups on the pyrrole ring, a singlet for the acetyl methyl group, and a singlet for the methylene protons of the pyrazinone ring. The chemical shifts of the pyrrole proton and the protons of the pyrazinone ring will be characteristic of the bicyclic system.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and pyrazinone groups, as well as signals for the sp² and sp³ hybridized carbons of the bicyclic ring system and the methyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups (C=O) of the acetyl and amide functionalities, as well as C-H and C-N stretching vibrations.
Workflow and Pathway Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one.
Reaction Pathway
Caption: Reaction pathway for the intramolecular cyclization.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can quench the pyrrolide anion. The reaction time may also need to be extended, and the progress should be carefully monitored by TLC. Incomplete conversion can be addressed by adding an additional portion of the base.
-
Side Reactions: The formation of polymeric byproducts can occur if the reaction concentration is too high. Running the reaction at a lower concentration can favor the intramolecular cyclization.
-
Purification Challenges: The product may co-elute with impurities during column chromatography. Careful selection of the eluent system and a slow gradient are recommended for optimal separation. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative or additional purification step.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 6-acetyl-5,7-dimethyl-1,4-dihydropyrrolo[1,2-a]pyrazin-4-one via an efficient intramolecular N-alkylation reaction. The described methodology is robust and scalable, offering a reliable route to this valuable heterocyclic scaffold. The insights into the reaction mechanism, experimental procedure, and characterization will aid researchers in the successful synthesis and exploration of this compound and its derivatives for applications in drug discovery and medicinal chemistry.
References
-
Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(35), 21597-21617. [Link]
-
Maisto, S. K., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(14), 9264–9271. [Link]
-
He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490–4493. [Link]
-
Brimble, M. A., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Journal of Medicinal Chemistry, 56(21), 8421–8434. [Link]
Application Note: High-Throughput Screening for Modulators of Inflammatory Pathways Using 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Introduction: Rationale for Screening a Novel Pyrrole Derivative
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, feature a pyrrole ring and function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] The subject of this application note, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, is a novel pyrrole derivative. While specific biological data for this compound is not yet widely available, its structural features suggest a strong potential for bioactivity. The presence of the α-chloro-ethanone moiety introduces an electrophilic center, which could potentially engage in covalent interactions with nucleophilic residues (such as cysteine) in target proteins, a mechanism employed by a number of enzyme inhibitors.
Given the established anti-inflammatory profile of many pyrrole-containing molecules, a logical starting point for characterizing this novel compound is to screen for its ability to modulate key inflammatory pathways. A robust and widely adopted cellular model for inflammation is the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[2][3][4][5][6] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO).[4][6] The production of NO is catalyzed by inducible nitric oxide synthase (iNOS).[5]
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify the potential anti-inflammatory activity of this compound by quantifying its effect on NO production in LPS-stimulated RAW 264.7 cells. A secondary cytotoxicity assay is also described to ensure that any observed reduction in NO is not a result of compromised cell viability.
Principle of the Assay
The primary assay is a cell-based screen that measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells upon stimulation with LPS. In the presence of an inhibitor, the signaling pathway leading to iNOS expression or the activity of the iNOS enzyme itself is suppressed, resulting in a decrease in NO production. NO is an unstable molecule, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the cell culture medium.[6] The concentration of nitrite can be reliably quantified using the Griess reagent, a colorimetric assay.[7][8][9] The Griess reaction involves a two-step diazotization process where sulfanilic acid reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a magenta-colored azo compound with an absorbance maximum at approximately 540-550 nm.[7][8] The intensity of the color is directly proportional to the nitrite concentration.
A critical component of this screening workflow is a counter-screen to assess the cytotoxicity of the test compound. This is essential to discard false positives where a reduction in NO is merely a consequence of cell death. A common and HTS-compatible method for this is the MTT or CellTiter-Glo® assay, which measures metabolic activity or ATP levels as an indicator of cell viability.[10][11][12][13]
Experimental Workflow Overview
The overall HTS workflow is depicted below. It involves a primary screen to identify "hits" that inhibit NO production, followed by a secondary counter-screen to eliminate cytotoxic compounds and confirm the specific anti-inflammatory activity.
Caption: High-throughput screening workflow for identifying anti-inflammatory compounds.
Detailed Protocols
Part 1: Primary HTS for Inhibition of Nitric Oxide Production
1.1. Materials and Reagents
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Griess Reagent Kit (e.g., from Promega or Thermo Fisher Scientific) or individual components:
-
Component A: Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
Component B: N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% in water)
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
Sterile, clear, flat-bottom 96-well or 384-well plates
-
Multichannel pipettes, automated liquid handler
-
Microplate reader with absorbance capabilities at 540-550 nm
1.2. Cell Culture and Plating
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Subculture cells every 2-3 days to maintain logarithmic growth. Do not allow cells to become over-confluent.
-
On the day of the assay, harvest cells using a cell scraper (or gentle trypsinization) and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in fresh culture medium to a final density of 1 x 10⁵ cells/well in a 96-well plate (adjust volume and density accordingly for 384-well plates).[3]
-
Plate the cells and incubate for at least 4 hours (or overnight) to allow for cell adherence.
1.3. Compound Preparation and Addition
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a separate plate (source plate) to create a concentration range for testing (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration in the assay wells does not exceed 0.5% to avoid solvent toxicity.
-
Using an automated liquid handler or multichannel pipette, transfer the diluted compounds to the cell plates.
-
Include appropriate controls:
-
Vehicle Control: Wells with cells treated with DMSO at the same final concentration as the test compound wells.
-
Positive Control (Stimulated): Wells with cells and vehicle, stimulated with LPS.
-
Negative Control (Unstimulated): Wells with cells and vehicle, without LPS.
-
Inhibitor Control: Wells with a known inhibitor of the pathway (e.g., L-NAME or a known anti-inflammatory drug).
-
1.4. Cell Stimulation and Incubation
-
Pre-incubate the cells with the test compound for 30-60 minutes at 37°C.[4]
-
Prepare a working solution of LPS in culture medium.
-
Add LPS to all wells (except the negative control) to a final concentration of 10-100 ng/mL.[3][4]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[3]
1.5. Griess Assay for Nitrite Measurement
-
Prepare the Griess Reagent by mixing equal volumes of Component A (Sulfanilamide) and Component B (NED) immediately before use.[6] Protect from light.
-
Prepare a nitrite standard curve. Serially dilute a stock solution of sodium nitrite in culture medium to generate standards ranging from ~1 µM to 100 µM.
-
Carefully transfer 50-100 µL of the cell culture supernatant from each well of the cell plate to a new, clear, flat-bottom 96-well plate.[3]
-
Add an equal volume (50-100 µL) of the freshly prepared Griess Reagent to each well containing supernatant or standard.[6]
-
Incubate for 10-15 minutes at room temperature, protected from light.[8] A magenta color will develop.
-
Measure the absorbance at 540 nm (or a wavelength between 520-550 nm) using a microplate reader.[7][8][9]
Part 2: Secondary HTS for Cytotoxicity Assessment (MTT Assay Example)
2.1. Protocol
-
Prepare and treat a parallel set of plates with cells and compounds exactly as described in sections 1.2 and 1.3. Do not add LPS.
-
Incubate the plates for the same duration as the primary assay (24 hours).
-
After incubation, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
Data Analysis and Interpretation
1. Nitrite Concentration Calculation:
-
Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental well.
2. Inhibition Calculation:
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (NO₂⁻_compound - NO₂⁻_unstimulated) / (NO₂⁻_stimulated - NO₂⁻_unstimulated)] * 100
3. Cell Viability Calculation:
-
The percentage of cell viability is calculated as follows:[11] % Viability = (Abs_compound / Abs_vehicle) * 100
4. Hit Criteria:
-
A primary "hit" can be defined as a compound that inhibits NO production by >50% (or 3 standard deviations from the mean of the positive control).
-
A "confirmed hit" is a primary hit that shows >90% cell viability in the secondary cytotoxicity screen at the effective concentration.
The following diagram illustrates the decision-making process for hit selection.
Caption: Logic for hit confirmation and de-selection.
Quantitative Data Summary
The following table outlines typical parameters for setting up the HTS assay plates.
| Parameter | 96-Well Plate Format | 384-Well Plate Format |
| Cell Seeding Density | 1 x 10⁵ cells/well | 2.5 x 10⁴ cells/well |
| Plating Volume | 100 µL | 25 µL |
| Compound Addition | 1 µL (of 100x stock) | 0.25 µL (of 100x stock) |
| LPS Concentration | 10 - 100 ng/mL | 10 - 100 ng/mL |
| Final Assay Volume | 100 µL | 25 µL |
| Supernatant for Griess | 50 µL | 15 µL |
| Griess Reagent Volume | 50 µL | 15 µL |
| Incubation Time | 24 hours | 24 hours |
Potential Mechanisms and Follow-Up
Should this compound emerge as a confirmed hit, several follow-up studies would be warranted to elucidate its mechanism of action. The inhibition of NO production could result from various mechanisms, including:
-
Direct inhibition of iNOS enzyme activity.
-
Inhibition of iNOS protein expression , which can be assessed by Western blot.
-
Inhibition of upstream signaling pathways , such as the NF-κB or MAPK pathways, which regulate iNOS transcription.[4]
-
Inhibition of COX-2 , as many pyrrole-based NSAIDs do, which can also modulate the inflammatory response.[1][14]
The presence of the reactive chloro-ethanone group suggests that the compound may act as a covalent inhibitor. Further biochemical assays with purified enzymes (e.g., iNOS, COX-2) and mass spectrometry-based proteomics could identify specific protein targets.
References
-
ResearchGate. (n.d.). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... Retrieved from [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]
-
Tsai, Y.-C., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. National Center for Biotechnology Information. Retrieved from [Link]
-
Singer, J. W., et al. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Center for Biotechnology Information. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Retrieved from [Link]
-
PubMed. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Fluorophores from 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Introduction: Unlocking New Frontiers in Fluorescence Imaging
The field of biological imaging is in constant pursuit of novel fluorescent probes that offer enhanced brightness, photostability, and specificity. Pyrrole-based fluorophores have emerged as a versatile class of compounds, forming the core of many biological sensors and imaging agents. Their rich electron density and tunable photophysical properties make them ideal scaffolds for the rational design of probes for a multitude of applications. This document provides a comprehensive guide to the synthesis, characterization, and application of a new class of fluorescent probes derived from the versatile building block, 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This α-haloketone offers a reactive handle for the construction of complex heterocyclic systems with desirable photophysical characteristics.
Scientific Rationale: The Strategic Advantage of the Pyrrole-α-Haloketone Scaffold
The choice of this compound as a starting material is predicated on its inherent chemical reactivity and the foundational role of the pyrrole core in fluorescence. The α-chloroacetyl group is a potent electrophile, readily participating in condensation reactions to form larger, conjugated systems—a key prerequisite for fluorescence.
Specifically, this application note will focus on the utilization of this precursor in a modified Hantzsch pyrrole synthesis. The classical Hantzsch synthesis is a robust method for the creation of substituted pyrroles from an α-haloketone, a β-ketoester, and an amine.[1][2] By employing our specialized α-haloketone, we can construct a novel, highly substituted, and inherently fluorescent pyrrole-based system. The strategic placement of the acetyl and dimethyl groups on the starting pyrrole ring is anticipated to enhance the quantum yield and modulate the emission wavelength of the final product.
Experimental Section: Synthesis of a Novel Pyrrole-Based Fluorophore (Hypothetical Example: "PyroFluor-520")
This section details the synthesis of a hypothetical fluorescent probe, designated "PyroFluor-520," to illustrate the practical application of the starting material.
Synthesis of PyroFluor-520 via Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis provides a convergent and efficient route to construct the polysubstituted pyrrole core of PyroFluor-520.[3][4]
Sources
- 1. Pyrrolopyrrole cyanine dyes: a new class of near-infrared dyes and fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Strategic Application of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone in the Synthesis of Novel Pyrrole-Thiazole Agrochemicals
An Application Note and Protocol for Researchers
Introduction
The pyrrole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a variety of potent insecticides and fungicides.[1][2] Many commercial pesticides, including the insecticide chlorfenapyr and the fungicide fludioxonil, feature this nitrogen-containing heterocycle, demonstrating its broad utility in crop protection.[1] The mechanism of action for many pyrrole-based agrochemicals is often unique, such as the disruption of mitochondrial energy production, which provides an effective alternative for managing pests resistant to conventional neurotoxic insecticides.[3]
This application note introduces 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a highly functionalized, yet underexplored, pyrrole derivative. Its structure, featuring a reactive α-chloro ketone moiety, presents it as a versatile building block for the synthesis of more complex heterocyclic systems. Specifically, this guide will detail the synthesis of this key intermediate and propose its application in the construction of a novel pyrrole-thiazole conjugate, a class of compounds with significant potential for fungicidal activity.[4][5][6] The protocols herein are designed for researchers, scientists, and professionals in the field of agrochemical development, providing a robust framework for the exploration of new chemical entities in pest management.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is a multi-step process that begins with the construction of the pyrrole core, followed by sequential acylation and a final α-chlorination. Each step is critical for achieving the desired substitution pattern on the pyrrole ring, which is essential for its subsequent use as a synthon.
Step 1A: Synthesis of 2,4-Dimethyl-3,5-dicarbethoxy-pyrrole via Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic and efficient method for constructing substituted pyrroles. It involves the condensation of an α-amino-ketone with a β-ketoester. In this protocol, we will generate the α-amino-ketone in situ.
Protocol:
-
Preparation of Ethyl Acetoacetate Sodium Salt: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 23 g (1.0 mol) of sodium in 250 mL of absolute ethanol. To this solution, add 130 g (1.0 mol) of ethyl acetoacetate dropwise with stirring.
-
Preparation of Ethyl α-oximinoacetoacetate: Cool the solution from Step 1 to 0°C in an ice-salt bath. Add a cooled solution of 70 g (1.0 mol) of sodium nitrite in 100 mL of water, keeping the temperature below 10°C. Then, add 90 g of 50% acetic acid dropwise. Stir for 2 hours at 0°C, then allow to warm to room temperature and stir for an additional 2 hours. The oxime will precipitate. Filter the product and wash with cold water.
-
Reduction and Cyclization: Prepare a solution of 150 g of sodium dithionite in 500 mL of water in a 2 L flask. Add 100 mL of concentrated ammonium hydroxide. Heat the mixture to 60°C. In a separate flask, dissolve the dried ethyl α-oximinoacetoacetate from the previous step and 130 g (1.0 mol) of ethyl acetoacetate in 200 mL of glacial acetic acid. Add this solution dropwise to the heated sodium dithionite solution over 1 hour.
-
Work-up: After the addition is complete, heat the mixture to 80°C for 30 minutes. Cool the reaction mixture in an ice bath. The product will precipitate. Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 2,4-dimethyl-3,5-dicarbethoxy-pyrrole.
Step 1B: Saponification and Decarboxylation to 2,4-Dimethyl-1H-pyrrole
The ester groups are removed to provide the unsubstituted 2,4-dimethyl-1H-pyrrole, which is necessary for the subsequent regioselective acylation.
Protocol:
-
Saponification: In a 1 L round-bottom flask, add the 2,4-dimethyl-3,5-dicarbethoxy-pyrrole (0.5 mol) to a solution of 112 g (2.0 mol) of potassium hydroxide in 500 mL of ethylene glycol.
-
Decarboxylation: Heat the mixture to reflux for 3 hours. The dicarboxylic acid salt will form. Cool the mixture and pour it into 1 L of ice water. Carefully acidify with concentrated hydrochloric acid until the pH is approximately 3. The dicarboxylic acid will precipitate. Filter and wash with water.
-
Final Decarboxylation: Heat the dried dicarboxylic acid in a distillation apparatus. The compound will decarboxylate to form 2,4-dimethyl-1H-pyrrole, which can be distilled and collected.
Step 1C: Friedel-Crafts Diacylation of 2,4-Dimethyl-1H-pyrrole
Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings.[7][8] Due to the electron-rich nature of the pyrrole ring, this reaction proceeds readily. We will perform a diacylation to introduce acetyl groups at the available α-positions (2 and 5).
Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, suspend 63.5 g (0.48 mol) of anhydrous aluminum chloride in 200 mL of dry 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add 75.8 g (0.96 mol) of acetyl chloride to the suspension with vigorous stirring.
-
Pyrrole Addition: Dissolve 22.8 g (0.24 mol) of 2,4-dimethyl-1H-pyrrole in 50 mL of dry 1,2-dichloroethane. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction and Work-up: After the addition, allow the reaction to stir at room temperature for 4 hours. Carefully pour the reaction mixture onto 500 g of crushed ice and 100 mL of concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting solid, 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone, can be purified by recrystallization from ethanol.
Step 1D: α-Chlorination of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
The final step is the selective chlorination of one of the acetyl groups at the α-position. This reaction introduces the reactive handle for subsequent cyclization reactions.
Protocol:
-
Reaction Setup: Dissolve 17.9 g (0.1 mol) of 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone in 200 mL of chloroform in a 500 mL flask.
-
Chlorination: Add 13.3 g (0.1 mol) of sulfuryl chloride dropwise to the solution at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 30°C with a water bath.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed (typically 1-2 hours), carefully add 100 mL of water to quench the reaction. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to yield the crude product, this compound. This product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic workflow for the preparation of the key intermediate.
Part 2: Application in the Synthesis of a Novel Pyrrole-Thiazole Fungicide Candidate
The presence of the α-chloro ketone in our key intermediate makes it an ideal substrate for the Hantzsch thiazole synthesis.[9][10][11] This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a scaffold known for its fungicidal properties.[4][5][6] We propose the synthesis of 2-amino-4-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)thiazole as a novel agrochemical candidate.
Hypothesized Mode of Action
Many existing fungicides that contain thiazole or related heterocyclic rings act by inhibiting specific enzymes essential for fungal growth. For instance, some interfere with sterol biosynthesis or succinate dehydrogenase in the mitochondrial respiratory chain.[5] The proposed pyrrole-thiazole hybrid could potentially exhibit a dual mode of action or a novel mechanism by targeting key fungal proteins, leveraging the combined structural features of both heterocyclic systems.
Protocol: Hantzsch Thiazole Synthesis
This protocol describes the cyclocondensation of this compound with thiourea.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.7 g (0.05 mol) of this compound and 4.2 g (0.055 mol) of thiourea in 100 mL of ethanol.
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrohalide salt. Pour the reaction mixture into 200 mL of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Isolation and Purification: The free base of the thiazole product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture to yield pure 2-amino-4-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)thiazole.
Caption: Proposed synthesis of a novel pyrrole-thiazole agrochemical.
Data Presentation
The following table summarizes key quantitative data for the intermediate and the proposed final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Key Analytical Features (Predicted) |
| This compound | C10H12ClNO2 | 213.66 | 60-70% | ¹H NMR: Signals for two methyl groups on the pyrrole ring, a singlet for the acetyl methyl protons, a singlet for the chloromethyl protons (CH₂Cl), and a signal for the pyrrole N-H proton. |
| 2-Amino-4-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)thiazole | C11H13N3OS | 235.31 | 75-85% | ¹H NMR: Appearance of a singlet for the thiazole C5-H, signals for the amino protons (-NH₂), and shifts in the pyrrole proton signals. MS (ESI+): Expected [M+H]⁺ at m/z 236.08. |
Conclusion
This application note provides a comprehensive guide to the synthesis of this compound and demonstrates its potential as a valuable intermediate in the synthesis of novel agrochemicals. The proposed Hantzsch thiazole synthesis offers a straightforward and efficient route to a new class of pyrrole-thiazole compounds. Researchers are encouraged to use these protocols as a foundation for further exploration and optimization in the quest for new and effective crop protection agents. The inherent reactivity of the α-chloro ketone moiety also opens avenues for the synthesis of other heterocyclic systems, such as imidazoles or oxazoles, further highlighting the synthetic utility of this key pyrrole building block.
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Wikipedia. Paal–Knorr synthesis. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.[Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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ResearchGate. Synthesis of 1,2,3-Thiadizole and Thiazole Based Strobilurins as Potent Fungicide Candidates | Request PDF. [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
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Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
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Al-Ayed, A. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1450. [Link]
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ResearchGate. Design, synthesis, and antifungal activity of flavonoid derivatives containing thiazole moiety. [Link]
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Wang, F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 39593-39601. [Link]
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Abdelhamid, A. A., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 6(45), 30421-30430. [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Molecules, 29(13), 3150. [Link]
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Baklanov, M. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 434. [Link]
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ResearchGate. Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. [Link]
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ResearchGate. Structures of the pyrrole derivatives predicted as potential fungicides. [Link]
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LookChem. Ethanone, 2-chloro-1-(1H-pyrrol-2-yl)- (9CI). [Link]
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Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2059-2073. [Link]
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Bray, C. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5482-5485. [Link]
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Chemical Science. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
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Yang, Y., et al. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules, 21(3), 355. [Link]
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University of Massachusetts Boston. Friedel-Crafts Acylation. [Link]
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PubMed. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
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Szolnoki, E., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. International Journal of Molecular Sciences, 24(21), 15545. [Link]
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Application Note & Protocol: Covalent Functionalization of Polymers using 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Abstract
This guide provides a comprehensive framework for the covalent functionalization of polymers with 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This versatile reagent introduces a highly functional pyrrole moiety onto polymer backbones, opening avenues for advanced applications in drug development, biomaterials, and sensor technology.[1][2][3] We detail the core chemical principles, provide step-by-step protocols for hydroxyl and amine-containing polymers, and outline a rigorous validation workflow to ensure successful and quantifiable modification. The protocols are designed for researchers, scientists, and drug development professionals seeking to create novel polymer conjugates with tailored properties.
The Functionalization Reagent: A Technical Overview
The selected reagent, this compound, is a bifunctional molecule designed for efficient covalent linkage. Its utility stems from the distinct reactivity of its two key components.
-
Structure and Properties : The molecule consists of a substituted pyrrole ring linked to an α-chloro ketone.[4] The pyrrole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities and its utility as a building block for complex molecules.[1][3][5] The α-chloro ketone is a highly reactive electrophilic group.
-
Key Reactivity : The primary site for polymer conjugation is the carbon atom bearing the chlorine. This carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, making it an excellent target for nucleophilic attack. This reactivity is significantly higher than that of a standard alkyl chloride, facilitating reactions under mild conditions.
Principle of the Functionalization Reaction
The covalent attachment of the pyrrole reagent to a polymer backbone proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.
2.1. Reaction Mechanism Polymer chains possessing nucleophilic side groups (e.g., hydroxyls, amines, thiols) can attack the electrophilic α-carbon of the chloro-ethanone moiety.[6][7][8] This one-step reaction displaces the chloride ion, which is a good leaving group, resulting in the formation of a stable covalent bond between the polymer and the pyrrole derivative.
For hydroxyl groups, the reaction is typically base-catalyzed to deprotonate the alcohol, forming a more potent alkoxide nucleophile. For amine groups, the reaction can often proceed without a base, as primary and secondary amines are sufficiently nucleophilic.
Caption: General SN2 mechanism for polymer functionalization.
2.2. Suitable Polymer Backbones The success of this functionalization strategy hinges on selecting a polymer with accessible nucleophilic groups. Polymers relevant to biomedical and pharmaceutical research are excellent candidates:
-
Hydroxyl-Containing Polymers: Poly(vinyl alcohol) (PVA), Dextran, Hyaluronic Acid, Cellulose derivatives.
-
Amine-Containing Polymers: Chitosan, Poly(ethylene imine) (PEI), Poly(L-lysine).[9][10]
-
Thiol-Containing Polymers: Thiolated derivatives of the above polymers.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. α-halo ketones are lachrymators and alkylating agents.[11]
Protocol A: Functionalization of a Hydroxyl-Containing Polymer (e.g., Dextran)
This protocol describes the modification of Dextran, a biocompatible polysaccharide, using a strong base to activate the hydroxyl groups.
| Reagent / Material | Grade | Supplier Example |
| Dextran (e.g., 40 kDa) | Biotechnology Grade | Sigma-Aldrich |
| 1-(4-Acetyl-3,5-dimethyl...ethanone) | Synthesis Grade | ChemicalBook[4] |
| Sodium Hydride (NaH), 60% disp. | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Dialysis Tubing (e.g., 3.5 kDa MWCO) | Biotechnology Grade | Thermo Fisher |
Step-by-Step Methodology:
-
Polymer Dissolution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 g of Dextran in 20 mL of anhydrous DMF. Stir at 50°C until a clear, homogeneous solution is obtained (this may take several hours).
-
Activation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (e.g., 1.5 molar equivalents per hydroxyl group to be functionalized) portion-wise over 30 minutes.
-
Scientist's Note: NaH is a strong base that deprotonates the hydroxyl groups to form highly nucleophilic alkoxides.[12] Adding it slowly at 0°C controls the hydrogen gas evolution and prevents runaway reactions.
-
-
Reaction Incubation: Allow the mixture to stir at room temperature for 1 hour to ensure complete activation.
-
Reagent Addition: Dissolve the pyrrole-chloro-ethanone reagent (e.g., 1.2 molar equivalents relative to NaH) in 5 mL of anhydrous DMF. Add this solution dropwise to the activated polymer solution at 0°C.
-
Conjugation Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours under an inert atmosphere.
-
Quenching: Cool the reaction to 0°C and slowly add 5 mL of cold deionized water to quench any unreacted NaH.
-
Purification - Precipitation: Pour the reaction mixture into a large volume (e.g., 400 mL) of cold diethyl ether with vigorous stirring. The functionalized polymer will precipitate.
-
Purification - Dialysis: Collect the precipitate by filtration or centrifugation. Redissolve the solid in a minimal amount of deionized water. Transfer the solution to dialysis tubing and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents, DMF, and salts.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product as a dry, fluffy powder.
Protocol B: Functionalization of an Amine-Containing Polymer (e.g., Chitosan)
This protocol details the modification of Chitosan, a biopolymer with primary amine groups that are inherently nucleophilic.[9][13]
| Reagent / Material | Grade | Supplier Example |
| Chitosan (low molecular weight) | Biotechnology Grade | Sigma-Aldrich |
| 1-(4-Acetyl-3,5-dimethyl...ethanone) | Synthesis Grade | ChemicalBook[4] |
| Acetic Acid | Glacial | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | ACS Grade | Sigma-Aldrich |
| Acetone | ACS Grade | VWR |
| Sodium Hydroxide (NaOH) | Reagent Grade | Sigma-Aldrich |
Step-by-Step Methodology:
-
Polymer Dissolution: Prepare a 1% (w/v) acetic acid solution in deionized water. Dissolve 1.0 g of Chitosan in 50 mL of this solution. Stir until fully dissolved. Add 50 mL of DMF to create a co-solvent system.
-
Scientist's Note: Chitosan is soluble in dilute acidic solutions due to the protonation of its amine groups.[10] The DMF co-solvent helps to solubilize the organic reagent.
-
-
Reagent Addition: Dissolve the pyrrole-chloro-ethanone reagent (0.5 to 1.0 molar equivalents relative to the glucosamine units) in 10 mL of DMF. Add this solution dropwise to the Chitosan solution while stirring.
-
Conjugation Reaction: Stir the mixture at 40-50°C for 24 hours. The primary amines of chitosan are sufficiently nucleophilic to directly attack the α-chloro ketone without the need for an external base.[14]
-
Purification - Precipitation: Adjust the pH of the solution to ~9-10 by slowly adding 1M NaOH solution. The functionalized chitosan will precipitate out of the solution.
-
Washing: Collect the precipitate by centrifugation. Wash the solid sequentially with deionized water (3x), and acetone (2x) to remove impurities.
-
Drying: Dry the purified product in a vacuum oven at 40°C overnight.
Characterization and Validation
Confirming the successful covalent attachment and quantifying the degree of substitution (DS) are critical for reproducibility and application.
Caption: Workflow for characterization and validation.
4.1. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides qualitative evidence of functionalization.[15]
-
Expected Changes: Look for the appearance of new peaks corresponding to the attached moiety, such as the C=O stretching vibration of the acetyl group on the pyrrole (~1630-1650 cm⁻¹) and the ketone linker (~1680-1700 cm⁻¹). A decrease in the broad O-H or N-H stretching band of the parent polymer may also be observed.[15][16]
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most powerful tool for structural confirmation and calculating the Degree of Substitution (DS).
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O for Dextran, or D₂O/DCl for Chitosan).
-
Interpretation: Identify characteristic peaks of the polymer backbone (e.g., anomeric protons of polysaccharides at ~4.5-5.5 ppm). New signals corresponding to the pyrrole moiety will appear (e.g., methyl protons at ~2.0-2.5 ppm, aromatic pyrrole protons). The DS can be calculated by comparing the integration of a polymer backbone signal to a well-resolved signal from the attached pyrrole group.
-
4.2. Quantitative Analysis & Data Summary
The Degree of Substitution (DS) is the average number of pyrrole units attached per 100 monomer units of the polymer.
| Analysis Technique | Principle | Typical Data & Interpretation |
| ¹H NMR | Ratio of integrated peak areas of pyrrole protons to polymer backbone protons. | Provides a direct and accurate DS value. Requires good signal resolution. |
| UV-Vis Spectroscopy | The pyrrole ring has a characteristic UV absorbance. A calibration curve is created using the free reagent. | A rapid method for estimating DS. Less accurate than NMR due to potential chromophore environment changes. |
| Elemental Analysis | Measures the percentage of nitrogen in the final product. | The increase in nitrogen content relative to the unmodified polymer is used to calculate DS. |
Applications and Further Derivatization
The introduction of the 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone moiety imparts new functionalities to the base polymer, enabling a range of advanced applications.
Caption: Potential application pathways for pyrrole-functionalized polymers.
-
Conductive Hydrogels and Films: The pyrrole units can undergo oxidative polymerization (chemically or electrochemically) to form conductive polypyrrole chains grafted onto the polymer backbone. This creates materials suitable for tissue engineering scaffolds, neural interfaces, and biosensors.[15][16]
-
Drug Delivery Systems: The pyrrole moiety and its ketone groups can act as coordination sites for metal-based drugs or as handles for further conjugation of therapeutic agents.
-
Bio-immobilization Platforms: The functionalized polymer serves as a high-surface-area platform for covalently attaching enzymes or antibodies for diagnostic and sensing applications.[16][17]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Functionalization (Confirmed by NMR/FTIR) | 1. Inactive base (NaH) or wet solvent. 2. Insufficient reaction time or temperature. 3. Steric hindrance on the polymer. | 1. Use freshly opened, anhydrous solvents and a new bottle of NaH. 2. Increase reaction time to 72 hours or temperature to 50°C. 3. Use a polymer with more accessible nucleophilic sites. |
| Polymer Degradation (Confirmed by GPC) | 1. Reaction conditions are too harsh (e.g., high temperature). 2. Base-catalyzed hydrolysis (for polysaccharides). | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure strictly anhydrous conditions to minimize side reactions. |
| Product is Insoluble after Modification | 1. High degree of substitution leading to loss of hydrophilicity. 2. Cross-linking side reactions. | 1. Reduce the molar equivalents of the pyrrole reagent used in the reaction. 2. Ensure a non-nucleophilic base is used and that reaction stoichiometry is controlled. |
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Gaina, L. et al. (n.d.). CHARACTERIZATION OF FUNCTIONALIZED POLYPYRROLE. Revue Roumaine de Chimie. Available at: [Link]
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Mocanu, A. et al. (2021). Chitosan Functionalization: Covalent and Non-Covalent Interactions and Their Characterization. MDPI. Available at: [Link]
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Gaina, C. et al. (2008). Synthesis and characterization of new functionalised pyrrole copolymers. ResearchGate. Available at: [Link]
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On Man, Z. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available at: [Link]
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Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
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- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Functionalization of chitosan with poly aromatic hydroxyl molecules for improving its antibacterial and antioxidant properties: Practical and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [revroum.lew.ro]
- 16. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Scale-Up Protocol: Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a functionalized pyrrole derivative with potential applications as a key intermediate in pharmaceutical and materials science research. Pyrrole motifs are integral to a vast array of bioactive molecules, and the development of robust, scalable synthetic routes to novel derivatives is of paramount importance.[1][2] This guide details a two-stage synthetic strategy, commencing with the construction of the core pyrrole structure via a modified Knorr pyrrole synthesis, followed by a regioselective Friedel-Crafts acylation. We provide in-depth procedural details, mechanistic rationale, safety protocols, and process workflow visualizations to facilitate successful implementation by researchers in drug development and chemical synthesis.
Synthetic Strategy and Rationale
The synthesis of the target compound is approached via a two-step sequence designed for scalability and efficiency, utilizing readily available starting materials.
-
Stage 1: Knorr Pyrrole Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole. The polysubstituted pyrrole core is constructed using the classic Knorr pyrrole synthesis.[3][4] This method involves the condensation of an α-aminoketone with a β-dicarbonyl compound.[5] For this protocol, we employ a one-pot procedure where the requisite α-aminoketone is generated in situ from an oxime precursor, which is subsequently reduced and cyclized in the presence of a second equivalent of the β-dicarbonyl compound.
-
Stage 2: Friedel-Crafts Chloroacetylation. The final product is obtained through a Friedel-Crafts acylation of the synthesized pyrrole precursor with chloroacetyl chloride. Pyrroles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution, typically at the C2 position if unsubstituted.[6] The reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice.[7] Careful control of reaction conditions is critical, as scale-up of this reaction can present challenges related to reagent stability and byproduct formation.
The overall synthetic pathway is illustrated below.
Caption: High-level overview of the two-stage synthetic route.
Stage 1: Scale-Up Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole
Mechanistic Rationale
The Knorr synthesis is a robust method for creating substituted pyrroles from simple acyclic precursors.[3][4][8] The protocol described here is a one-pot reaction that begins with the nitrosation of one equivalent of pentane-2,4-dione (acetylacetone) using sodium nitrite in acetic acid to form 3-oximinopentane-2,4-dione.[9] This oxime is then reduced in situ by zinc powder to the corresponding α-aminoketone, 3-aminopentane-2,4-dione. This highly reactive intermediate immediately condenses with a second equivalent of pentane-2,4-dione present in the reaction mixture. The condensation proceeds via enamine formation, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[4]
Experimental Protocol
Table 1: Reagents and Materials for Stage 1
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| Pentane-2,4-dione | 100.12 | 4.0 | 400.5 g (410 mL) | Reagent grade, ≥99% |
| Glacial Acetic Acid | 60.05 | - | 1.5 L | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.0 | 138.0 g | Dissolved in 250 mL H₂O |
| Zinc Dust (<10 µm) | 65.38 | 3.0 | 196.2 g | Fine powder is crucial for reactivity |
Procedure:
-
Reaction Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the reactor with pentane-2,4-dione (2.0 mol, 200.2 g) and glacial acetic acid (1.5 L). Begin stirring and cool the reactor contents to 5 °C using a circulating chiller.
-
Nitrosation: Prepare a solution of sodium nitrite (138.0 g) in deionized water (250 mL). Add this solution dropwise via the dropping funnel to the stirred reactor mixture over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C. A yellow color should develop. After the addition is complete, stir the mixture at 5-10 °C for an additional 60 minutes.
-
Reduction and Condensation: To the cold mixture, add the second portion of pentane-2,4-dione (2.0 mol, 200.2 g). In a fume hood, add the zinc dust in small portions over 60-90 minutes. This step is exothermic; maintain the internal temperature below 40 °C by adjusting the addition rate and chiller temperature.
-
Reflux: Once all the zinc has been added, heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 2 hours. The mixture will become a thick, grayish slurry.
-
Quench and Isolation: Cool the reactor to room temperature. Carefully pour the hot reaction mixture into a large vessel containing 8 L of ice-water with vigorous stirring. A precipitate will form.
-
Filtration and Washing: Filter the crude product using a large Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. The expected yield is 180-210 g (60-70% yield) of 4-Acetyl-3,5-dimethyl-1H-pyrrole as an off-white to pale yellow solid.
Stage 2: Friedel-Crafts Chloroacetylation
Mechanistic Rationale and Scale-Up Considerations
The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from chloroacetyl chloride and a strong Lewis acid, AlCl₃.[7] This electrophile then attacks the electron-rich C2 position of the pyrrole ring.
Critical Insight: On a large scale, the order of addition is paramount to prevent side reactions and degradation of the pyrrole starting material. A common issue is the reaction of the pyrrole with the HCl gas evolved during the reaction, which can lead to polymerization or other undesired products. To mitigate this, the protocol specifies the slow addition of the pyrrole solution to a pre-formed complex of aluminum chloride and chloroacetyl chloride. This ensures that the concentration of free pyrrole is always low and that it reacts preferentially with the acylating agent.
Experimental Protocol
Table 2: Reagents and Materials for Stage 2
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 4-Acetyl-3,5-dimethyl-1H-pyrrole | 151.19 | 1.0 | 151.2 g | From Stage 1 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 1.2 | 160.0 g | Handle in a glovebox or under N₂ |
| Chloroacetyl Chloride | 112.94 | 1.1 | 124.2 g (87.5 mL) | Highly corrosive and lachrymatory |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 2.5 L | Solvent |
Procedure:
-
Reaction Setup: Use a 5 L jacketed reactor equipped as in Stage 1. Ensure the entire system is thoroughly dried and purged with nitrogen.
-
Acylating Agent Preparation: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (1.5 L) and cool to 0 °C. Carefully add the anhydrous aluminum chloride (160.0 g) in portions with stirring. The slurry should be stirred for 15 minutes.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (124.2 g) to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0-5 °C. Stir the resulting mixture for an additional 30 minutes to allow for complex formation.
-
Pyrrole Addition: Dissolve the 4-Acetyl-3,5-dimethyl-1H-pyrrole (151.2 g) in anhydrous dichloromethane (1.0 L). Add this solution dropwise to the cold reactor contents over 2-3 hours. Maintain the internal temperature strictly between 0 °C and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Prepare a large quench vessel with 5 kg of crushed ice and 2 L of 1 M HCl. With vigorous stirring, slowly and carefully transfer the reaction mixture from the reactor into the quench vessel. This process is highly exothermic and will release HCl gas; ensure adequate ventilation and perform this in a walk-in fume hood.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a solid. Recrystallize from ethanol or isopropanol to yield the final product, this compound, as a crystalline solid. Expected yield: 180-200 g (79-88%).
Safety and Hazard Management
The described procedures involve hazardous materials and must be performed by trained personnel with appropriate engineering controls.
Table 3: Key Reagent Hazards and Handling Precautions
| Reagent | Hazards | PPE & Handling |
| Chloroacetyl Chloride | Corrosive, causes severe skin burns and eye damage, toxic if inhaled, lachrymator, reacts violently with water.[10][11][12][13][14] | Work in a certified fume hood. Wear chemical-resistant gloves (butyl rubber), splash goggles, face shield, and a lab coat. Keep away from moisture.[15] |
| Aluminum Chloride | Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and HCl gas. | Handle anhydrous solid in a glovebox or under a nitrogen atmosphere. Wear appropriate PPE as above. |
| Acetic Acid (Glacial) | Corrosive, flammable. Causes severe skin burns and eye damage. | Use in a fume hood. Wear standard PPE. |
| Dichloromethane (DCM) | Suspected carcinogen, harmful if inhaled or swallowed, skin and eye irritant. | Use in a fume hood, avoid inhalation. Wear appropriate gloves and eye protection. |
Waste Disposal and Quenching:
-
Acid Chlorides: Unused chloroacetyl chloride should be quenched by slow, careful addition to a stirred solution of isopropanol.[16]
-
Reaction Residues: All waste streams, particularly those containing aluminum salts and chlorinated solvents, must be disposed of according to institutional and local environmental regulations.
Process Workflow Visualization
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: Detailed experimental workflow for the two-stage synthesis.
References
-
Wikipedia. Knorr pyrrole synthesis. [Link]
- Grokipedia. Knorr pyrrole synthesis.
-
Wikipedia. Hantzsch pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. [Link]
- Grokipedia. Hantzsch pyrrole synthesis.
-
Thieme Chemistry. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]
-
Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
PrepChem.com. Synthesis of 2,4-Dimethyl-3-acetyl-5-(2-amino-ethyl)-pyrrole. [Link]
-
ACS Publications. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. [Link]
-
MBB College. Paal-Knorr Synthesis. [Link]
-
Taylor & Francis Online. Paal–Knorr synthesis of pyrroles. [Link]
-
YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Link]
-
NIOSH - CDC. 1988 OSHA PEL Project - Chloroacetyl Chloride. [Link]
-
ACS Publications. Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel−Crafts Acylation. [Link]
-
Yufeng. Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]
-
Sciencemadness Wiki. Acyl chloride. [Link]
-
ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
University Chemistry. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
Wiley Online Library. ChemInform Abstract: An Improved Two‐Step Preparation of 2,4‐Dimethylpyrrole. [Link]
-
Organic Syntheses. 2,4-dimethylpyrrole. [Link]
-
NOPR. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
- Google Patents. Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
-
NIH National Library of Medicine. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]
-
NIH National Library of Medicine. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]
-
Scent.vn. 2-Acetylpyrrole (CAS 1072-83-9): Odor profile, Properties, & IFRA compliance. [Link]
-
Digital Commons @ University of West Florida. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. [Link]
-
NIH National Library of Medicine. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. [Link]
-
Appchem. This compound. [Link]
-
UCF STARS. Preparation and functionalization of regioselectively substituted pyrroles. [Link]
-
NIH National Library of Medicine. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]
-
PubChem. 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone. [Link]
-
NIH National Library of Medicine. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]
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- 2. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for the purification of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a key intermediate in various synthetic pathways. Given its dual functionality as a pyrrole and an α-chloroketone, this molecule presents unique purification challenges, including potential instability and the formation of characteristic side products. This document offers troubleshooting strategies and detailed protocols to help researchers achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A: The impurity profile is heavily dependent on the synthetic route, which is typically a Friedel-Crafts acylation of a 2,4-dimethyl-3-acetylpyrrole precursor with chloroacetyl chloride. Potential impurities include:
-
Unreacted Starting Materials: Residual 2,4-dimethyl-3-acetylpyrrole.
-
Diacylated Byproducts: Introduction of a second chloroacetyl group onto the pyrrole ring, although sterically hindered.
-
Polymeric Materials: Pyrroles, being electron-rich, can be susceptible to polymerization under strong acidic conditions (e.g., excess Lewis acid catalyst).[1]
-
Hydrolyzed Product: The α-chloroketone can undergo hydrolysis to the corresponding α-hydroxyketone if exposed to water during workup, especially under basic conditions.
-
Solvent Adducts: If nucleophilic solvents like methanol are used in the workup, they can potentially displace the chloride.[2][3]
Q2: Is this compound stable? How should I handle and store it?
A: As an α-chloroketone, the compound is a reactive electrophile and should be handled with care.[2][4] Its stability is moderate. Key considerations are:
-
Thermal Stability: Avoid excessive heat, as α-haloketones can decompose.[5] When removing solvent, use a rotary evaporator at temperatures preferably below 40°C.
-
Chemical Stability: It is sensitive to nucleophiles and strong bases, which can lead to substitution, elimination, or rearrangement reactions.[2][5] It is also sensitive to prolonged exposure to acidic conditions.
-
Storage: For long-term storage, keep the purified solid in a tightly sealed container at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and oxygen.
Q3: My crude product is a dark oil or tar. Is this normal?
A: It is common for crude products from Friedel-Crafts reactions involving pyrroles to be dark in color. This is often due to the formation of highly colored polymeric or charge-transfer complex impurities. While a pure product should be a crystalline solid (typically off-white to pale yellow), a dark, oily crude product is a standard starting point for purification.
Q4: Which purification method should I try first: recrystallization or column chromatography?
A: For a crude product that is an oil or contains multiple impurities (as visualized by Thin Layer Chromatography - TLC), flash column chromatography is the recommended first step . Recrystallization is often difficult in the presence of oily impurities that can inhibit crystal formation. Once a solid material of >90% purity is obtained from chromatography, recrystallization can then be employed to achieve high analytical purity.
Purification & Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound.
Problem 1: Low Purity After Initial Work-up (Oily Residue, Multiple Spots on TLC)
-
Potential Causes:
-
Incomplete reaction, leaving significant amounts of starting pyrrole.
-
Formation of multiple side products from the Friedel-Crafts reaction.[6]
-
Partial decomposition of the product during aqueous workup.
-
-
Recommended Solution: Flash Column Chromatography
-
Rationale: Chromatography is the most effective method for separating the target compound from both more polar (e.g., hydrolyzed byproducts) and less polar (e.g., starting material) impurities.
-
** adsorbent:** Standard silica gel (230-400 mesh) is typically sufficient. If you observe product degradation on the column (see Problem 2), consider using silica gel that has been pre-treated with a small amount of triethylamine (~1%) in the eluent to neutralize acidic sites.
-
Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point.
-
Begin with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 20-40% Ethyl Acetate) to elute the desired product.
-
-
Monitoring: Monitor the fractions using TLC. The product is UV active and can also be visualized with a potassium permanganate stain.
-
Protocol 1: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product). Dry the silica gel under reduced pressure until it is a free-flowing powder.
-
Column Packing: Wet-pack a chromatography column with the initial eluent (e.g., 10% EtOAc/Hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the solvent polarity as needed based on TLC analysis of the eluting fractions.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure at a temperature below 40°C.
Problem 2: Product Decomposes During Column Chromatography
-
Potential Causes:
-
The inherent acidity of standard silica gel can catalyze the decomposition of the acid-sensitive pyrrole or the α-chloroketone moiety.
-
Prolonged time on the column increases the risk of degradation.
-
-
Recommended Solutions:
-
Neutralize the Silica: Use a slurry of silica gel treated with 1-2% triethylamine in your eluent. This neutralizes the acidic sites on the silica surface.
-
Work Quickly: Use a higher flow rate (apply positive pressure) to minimize the residence time of the compound on the column.
-
Alternative Adsorbents: Consider using a less acidic adsorbent like neutral alumina, though elution conditions will need to be re-optimized.
-
Problem 3: Recrystallization Attempts Fail (Product Oils Out or Yields are Poor)
-
Potential Causes:
-
Incorrect Solvent Choice: The chosen solvent may have too high or too low solvating power.
-
Residual Impurities: Small amounts of oily impurities can inhibit nucleation and crystal growth.
-
Supersaturation Issues: The solution may be too concentrated, or cooling may be too rapid.
-
-
Recommended Solution: Systematic Solvent Screening & Controlled Crystallization
-
Rationale: Finding the right solvent system is critical. An ideal single solvent will dissolve the compound when hot but poorly when cold. A two-solvent (solvent/anti-solvent) system is often more practical.
-
Screening Protocol:
-
Place a small amount of the impure solid (~20-30 mg) into several test tubes.
-
Add a few drops of a single test solvent to each tube at room temperature. Observe solubility.
-
If insoluble, heat the mixture gently. If it dissolves, it's a potential candidate. Allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
If the compound is too soluble in a high-boiling solvent, or too insoluble in a low-boiling one, consider a solvent/anti-solvent pair. Dissolve the compound in a minimal amount of the "good" solvent (e.g., DCM, Ethyl Acetate) and slowly add the "poor" solvent (e.g., Hexanes, Pentane) dropwise at room temperature or while warm until persistent cloudiness appears. Then, add a drop or two of the good solvent to clarify and allow to cool slowly.
-
-
| Solvent Screening Guide | |
| Potential Single Solvents | Isopropanol, Ethanol, Toluene, Ethyl Acetate/Hexane mixture |
| Potential Solvent / Anti-Solvent Pairs | Dichloromethane / Hexanes, Acetone / Water, Ethyl Acetate / Heptane |
General Purification Workflow
The following diagram outlines the decision-making process for purifying the target compound.
Caption: General purification strategy for this compound.
References
- Benchchem. Technical Support Center: Reactions Involving α-Haloketones.
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Benchchem. Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5079. Available at: [Link]
- Benchchem. Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]
-
Fiveable. 6.3 Alpha-halogenation of carbonyls - Organic Chemistry II. Available at: [Link]
-
Anderson, W. K., & Rick, D. (2001). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. The Journal of Organic Chemistry, 66(18), 6031–6037. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone and its Derivatives
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-based heterocyclic compounds. The chloroacetylation of substituted pyrroles is a powerful transformation for creating versatile intermediates, yet it is frequently hampered by challenges such as low yields, side-product formation, and purification difficulties. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to empower you to overcome these common obstacles and achieve consistent, high-yielding results.
Reaction Overview
The target synthesis is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. Here, the electron-rich 3-acetyl-2,4-dimethyl-1H-pyrrole ring attacks an electrophilic acylium ion generated from chloroacetyl chloride and a Lewis acid catalyst. The primary challenge lies in controlling the high reactivity of the pyrrole nucleus, which is prone to acid-catalyzed polymerization.
Synthetic Scheme:
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture turns dark brown or black, resulting in a low yield of an insoluble tar. What is causing this, and how can I prevent it?
A: This is the most prevalent issue and is caused by the acid-catalyzed polymerization of the pyrrole starting material. Pyrrole rings are exceptionally sensitive to strong acids and can rapidly form "pyrrole black," a complex polymeric material.[1] The combination of a strong Lewis acid like aluminum chloride (AlCl₃) and the generated HCl byproduct creates a harsh acidic environment that must be carefully controlled.
Causality & Mitigation Strategies:
-
Kinetic Control: Polymerization is often faster than the desired acylation at elevated temperatures. Maintaining strict temperature control is critical.
-
Solution: Perform the reaction at a low temperature (0 °C to -10 °C) in an ice-salt or dry ice/acetone bath. Ensure the temperature is stable before adding any reagents.
-
-
Reagent Concentration: A high local concentration of the pyrrole upon addition to the acidic mixture can initiate polymerization.
-
Solution: The order and rate of addition are paramount. Prepare a solution of the pyrrole in anhydrous DCM and add it slowly (dropwise) to a pre-cooled, stirred suspension of the Lewis acid and chloroacetyl chloride in DCM. This ensures the pyrrole reacts immediately upon addition, keeping its free concentration to a minimum.
-
Q2: The reaction is very sluggish or does not proceed to completion, even with extended reaction times. What are the likely causes?
A: Incomplete conversion typically points to issues with catalyst activity or stoichiometry.
Causality & Mitigation Strategies:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze and deactivate the catalyst.
-
Solution: Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is oven-dried, and use anhydrous solvents dispensed under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Catalyst: The Lewis acid doesn't just act catalytically; it complexes with the carbonyl oxygen atoms in both the starting material (acetyl group) and the product (two carbonyl groups). This requires using more than a stoichiometric amount of the catalyst.
-
Solution: Use at least 2.0 to 2.5 molar equivalents of AlCl₃ relative to the pyrrole starting material to ensure enough free catalyst is available to activate the chloroacetyl chloride.
-
Q3: I am observing significant amounts of an unexpected isomer in my crude product analysis. How can I improve the regioselectivity?
A: The substitution pattern of the starting material (3-acetyl-2,4-dimethyl-1H-pyrrole) strongly directs acylation to the C5 position, which is the most nucleophilic site. Formation of other isomers is unlikely but could be prompted by extreme conditions.
Causality & Mitigation Strategies:
-
Thermodynamic vs. Kinetic Control: While C5 acylation is kinetically favored, prolonged reaction at higher temperatures could potentially lead to side reactions or rearrangement, although this is less common for highly substituted pyrroles.
-
Solution: Adhere to low-temperature conditions (0 °C or below) and monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid over-exposure to acidic conditions. The choice of a strong Lewis acid like AlCl₃ typically favors C2/C5 acylation on the pyrrole ring.[2]
-
Q4: My yield dropped dramatically when I tried to scale up the reaction from 1 gram to 20 grams. Why did this happen?
A: This is a well-documented challenge in Friedel-Crafts reactions.[3] The primary culprits are inadequate heat and mass transfer.
Causality & Mitigation Strategies:
-
Heat Transfer: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" where the temperature rises, causing polymerization.
-
Solution: Switch from a magnetic stirrer to an overhead mechanical stirrer for more efficient mixing. Ensure your cooling bath has sufficient capacity. Slow the addition rate of the pyrrole solution significantly to allow the cooling system to keep up.
-
-
HCl Gas Management: The reaction generates HCl gas. On a small scale, this gas escapes easily. On a larger scale, it can become trapped in the solvent, leading to increased acidity and potentially altering the nature and reactivity of the AlCl₃ complexes.
-
Solution: Run the reaction under a slow, steady stream of an inert gas (e.g., nitrogen) that is vented through an oil bubbler or a base trap. This "nitrogen sweep" helps to efficiently remove the evolved HCl from the reaction headspace.
-
Q5: Product purification by column chromatography is problematic. The compound streaks badly or appears to decompose on the silica gel column. What is a better approach?
A: The product contains an acidic N-H proton and a reactive α-chloro ketone moiety, making it sensitive to standard silica gel, which is inherently acidic.
Causality & Mitigation Strategies:
-
Silica Acidity: The acidic nature of silica gel can promote decomposition or lead to strong binding (streaking).
-
Solution 1 (Neutralization): Deactivate the silica gel before use. Prepare your column slurry in the desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (v/v). Let it equilibrate before loading your sample. This will neutralize the acidic sites.
-
Solution 2 (Rapid Chromatography): Pack the column and run the chromatography as quickly as possible. Avoid leaving the product on the column for extended periods.
-
-
Alternative Purification:
-
Solution 3 (Recrystallization): The crude product, after a proper aqueous workup, is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexane) can be a highly effective and scalable method for purification, completely avoiding silica gel.
-
Visualized Experimental & Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for the chloroacetylation of substituted pyrroles.
Optimized Experimental Protocol
This protocol incorporates the best practices identified in the troubleshooting guide to maximize yield and purity.
Reagents & Equipment:
-
3-Acetyl-2,4-dimethyl-1H-pyrrole
-
Aluminum Chloride (anhydrous, >99%)
-
Chloroacetyl Chloride (>98%, fresh)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bicarbonate (NaHCO₃, saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Oven-dried, three-neck round-bottom flask with overhead stirrer, thermometer, and nitrogen inlet/outlet.
-
Addition funnel.
-
Ice-salt bath.
Procedure:
-
Setup: Assemble the three-neck flask under a nitrogen atmosphere. Charge the flask with anhydrous DCM (approx. 10 mL per 1 g of pyrrole) and anhydrous aluminum chloride (2.2 equivalents).
-
Cooling: Cool the stirred suspension to -5 °C using an ice-salt bath.
-
Acyl Chloride Addition: Slowly add chloroacetyl chloride (1.2 equivalents) to the suspension, ensuring the temperature does not exceed 0 °C. Stir the mixture for 15 minutes to allow for complex formation.
-
Pyrrole Addition: Dissolve the 3-acetyl-2,4-dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous DCM (approx. 5 mL per 1 g). Add this solution to the addition funnel and add it dropwise to the reaction mixture over 45-60 minutes. Critically, maintain the internal temperature between -5 °C and 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Workup (Quenching): Once the starting material is consumed, quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl (approx. 10:1 ice:acid by volume). This must be done carefully in a fume hood as it is highly exothermic and evolves HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which is typically an off-white or pale yellow solid.
-
Purification: Recrystallize the crude solid from a suitable solvent like ethanol or ethyl acetate/hexane to afford the pure product.
Reaction Mechanism & Scientific Rationale
Understanding the mechanism explains the critical need for the optimized conditions.
Caption: Mechanism of the Friedel-Crafts Chloroacetylation of Pyrrole.
The key is the formation of the highly electrophilic acylium ion (Step 1). This powerful electrophile is necessary to react with the aromatic ring. However, the conditions required to form it (a strong Lewis acid) are precisely the conditions that can destroy the sensitive pyrrole ring (Step 2). The entire experimental design—low temperature, slow addition of the pyrrole to the pre-formed electrophile—is a strategy to ensure that the rate of the productive Step 2 is significantly faster than the rate of the destructive polymerization side reaction.
Data Summary: Impact of Reaction Parameters
The choice of catalyst and solvent is critical for success. The following table summarizes expected outcomes based on literature and experimental experience.[1]
| Parameter | Option | Expected Outcome | Rationale / Comments |
| Lewis Acid | AlCl₃ | High Reactivity, High Polymerization Risk. Optimal choice if conditions are well-controlled. | Strongest common Lewis acid, generates a high concentration of the acylium ion. |
| FeCl₃ | Moderate Reactivity, Lower Polymerization Risk. | Milder catalyst, may require slightly higher temperatures or longer reaction times. A good alternative if AlCl₃ proves too harsh. | |
| ZnCl₂, SnCl₄ | Low Reactivity. Generally poor catalysts for this transformation. | Often insufficient to drive the acylation of even activated rings to completion. | |
| Solvent | DCM / DCE | Excellent. Standard, inert solvents for Friedel-Crafts reactions. | Good solubility for reagents and complexes. Non-coordinating.[1] |
| CS₂ | Good, but toxic. Historically used. | Carbon disulfide is an effective solvent but is highly flammable and toxic; modern alternatives are preferred. | |
| Nitrobenzene | Can alter regioselectivity. Not recommended here. | More polar solvent that can influence the position of acylation, but is generally not necessary for this substrate and adds purification complexity.[1] | |
| Temperature | -10°C to 0°C | Optimal. Balances reaction rate with suppression of side reactions. | Favors the desired kinetic product and minimizes the rate of acid-catalyzed polymerization. |
| Room Temp. | High risk of polymerization and low yield. | The reaction is too exothermic and the pyrrole too unstable to be run at ambient temperature with AlCl₃. |
References
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
- Beutner, G. L., et al. (2017). Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel−Crafts Acylation. Organic Process Research & Development.
- ResearchGate. (2025). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. ResearchGate.
- Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Al-Mulla, A. (n.d.). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research.
- Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives.
- Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron.
- O'Brien, C. J., et al. (2018). Recent Advancements in Pyrrole Synthesis. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
- Wikipedia. (n.d.). α-Halo ketone. Wikipedia.
- Al-Awadi, N. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone. BenchChem.
Sources
Technical Support Center: A Guide to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Welcome to the technical support center for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and troubleshooting of common experimental issues encountered with this versatile α-haloketone pyrrole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this exact molecule is not extensively published, based on the chemistry of its core functional groups—the α-haloketone and the dimethyl-pyrrole ring—the following storage conditions are recommended to ensure its integrity:
-
Temperature: For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers of similar pyrrole derivatives recommend this temperature range.[1] For short-term use, storage at room temperature in a desiccator may be sufficient.
-
Atmosphere: Pyrrole-containing compounds can be susceptible to oxidation and acid-catalyzed polymerization upon exposure to air.[2][3] Therefore, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.
-
Container: Always store the compound in a tightly sealed container to prevent moisture and air ingress.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes degradation and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and polymerization of the pyrrole ring.[2][3] |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
| Incompatibilities | Strong oxidizing agents, strong bases, water/moisture.[4][5] | To prevent unwanted reactions and degradation. |
Q2: What are the primary safety and handling precautions for this compound?
A2: As an α-haloketone, this compound should be handled with care due to its potential reactivity. General laboratory safety protocols should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[4][5]
-
Ventilation: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[4][5] Wash hands thoroughly after handling.
-
Spills: In the event of a spill, absorb the material with an inert, dry substance and place it in a suitable container for chemical waste disposal.
Q3: What is the expected stability of this compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent and the presence of nucleophiles or bases.
-
Solvent Choice: Aprotic, non-nucleophilic solvents are generally preferred.
-
pH: The compound is expected to be more stable in neutral or slightly acidic conditions. Strong bases can promote side reactions such as the Favorskii rearrangement or elimination.[6]
-
Nucleophiles: As an α-haloketone, the α-carbon is electrophilic and susceptible to attack by nucleophiles.[7] This reactivity is fundamental to its use in synthesis but also means it will degrade in the presence of unintended nucleophiles (e.g., water, alcohols) over time. α-chloroketones are generally more stable than their bromo or iodo counterparts.[6]
Troubleshooting Experimental Issues
Problem 1: Low yield in nucleophilic substitution (SN2) reactions.
Q: I am attempting to substitute the chlorine atom with a nucleophile, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
A: Low yields in SN2 reactions with α-haloketones are a common challenge, often due to competing side reactions.[6] The primary culprits are typically the Favorskii rearrangement and elimination reactions.
Troubleshooting Steps:
-
Identify Byproducts: The first crucial step is to analyze your crude reaction mixture by techniques such as NMR or LC-MS to identify the major byproducts. This will help diagnose which competing pathway is dominant.
-
Optimize Reaction Conditions:
-
Base Selection: If your nucleophile is also a strong base, it can favor the Favorskii rearrangement or elimination.[6] Consider using a weaker, non-nucleophilic base if one is required.
-
Temperature: Lowering the reaction temperature often favors the desired SN2 pathway over elimination, which typically has a higher activation energy.[6]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with different aprotic solvents to find the optimal conditions.
-
Diagram of Competing Reaction Pathways
Caption: Competing reaction pathways for α-haloketones.
Problem 2: The reaction mixture or the compound itself turns dark brown or black.
Q: During my reaction or upon storage, the compound has developed a dark coloration. What is causing this and is the material still usable?
A: A dark coloration, particularly brown or black, is often indicative of pyrrole polymerization.[8] Pyrroles can be sensitive to strong acids and oxidative conditions, leading to the formation of polymeric materials.[2]
Troubleshooting Steps:
-
Check for Acidity: If this occurs during a reaction, ensure that any acidic reagents are added slowly and at a low temperature to control the reaction. The use of a milder Lewis acid, if applicable to your synthesis, might be beneficial.
-
Inert Atmosphere: When working with or storing the compound, always maintain an inert atmosphere to prevent air oxidation. 2,4-Dimethylpyrrole, a related structure, is known to be readily oxidized by air to form a red resinous substance.[3]
-
Purification: If the compound has darkened upon storage, it is advisable to purify it before use, for example, by recrystallization or column chromatography, to remove any polymeric impurities that could interfere with subsequent reactions.
Problem 3: An unexpected epoxide is formed during reactions with alkoxides.
Q: I am reacting the compound with sodium methoxide and observing the formation of a stable epoxide instead of the expected substitution product. Why is this happening?
A: The formation of epoxides from the reaction of α-haloketones with bases like sodium methoxide is a known alternative reaction pathway.[9] This occurs through an initial nucleophilic attack of the alkoxide on the carbonyl carbon, followed by an intramolecular SN2 reaction where the newly formed oxygen anion displaces the adjacent chloride.
To favor the desired substitution at the α-carbon:
-
Modify the Nucleophile: Using the salt of a less basic nucleophile might disfavor the initial attack at the carbonyl.
-
Temperature Control: Lowering the reaction temperature may help favor one pathway over the other. The activation energies for direct substitution versus epoxide formation can be very similar.[9]
References
- Benchchem. Technical Support Center: Reactions Involving α-Haloketones.
-
Chemistry Stack Exchange. What is the degradation mechanism of pyrrole?. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5079. [Link]
- Benchchem.
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Fiveable. 6.3 Alpha-halogenation of carbonyls - Organic Chemistry II. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
- Benchchem. Technical Support Center: Synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone.
-
Organic Syntheses. 2,4-dimethylpyrrole. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: A Troubleshooting Guide for Reactions Involving α-Halo Ketones
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving α-halo ketones. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My α-halo ketone appears to be degrading upon storage. How can I improve its stability?
A: The stability of α-halo ketones can be influenced by the specific halogen and the molecule's overall structure. α-Iodo and α-bromo ketones are generally less stable than their α-chloro counterparts due to the weaker carbon-halogen bond. To enhance stability, store α-halo ketones in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to minimize degradation. For particularly sensitive compounds, storage in a desiccator can prevent hydrolysis.
Q2: I am observing multiple spots on my TLC plate that I can't identify. What are the likely side products in reactions with α-halo ketones?
A: The high reactivity of α-halo ketones can lead to several side products. The most common are products from the Favorskii rearrangement, elimination (dehydrohalogenation) to form α,β-unsaturated ketones, and in some cases, products from reaction at the carbonyl carbon.[1] The specific side products will depend on your reaction conditions, particularly the base and solvent used.
Q3: Can I use a strong base with my α-halo ketone reaction?
A: The use of strong bases with α-halo ketones must be carefully considered. Strong, sterically hindered bases can promote elimination reactions, while strong, non-hindered bases often favor the Favorskii rearrangement.[1] For nucleophilic substitution (SN2) reactions, it is often preferable to use a weaker base or a salt of the nucleophile to minimize these competing pathways.[2]
Troubleshooting Guide: Low or No Product Yield in Nucleophilic Substitution (SN2) Reactions
Q4: I am consistently getting a low yield of my desired SN2 substitution product. What are the primary causes and how can I improve it?
A: Low yields in SN2 reactions of α-halo ketones are a frequent challenge and typically point towards competing side reactions or suboptimal conditions. The main culprits are the Favorskii rearrangement and elimination reactions.
Step-by-Step Troubleshooting Protocol:
-
Identify the Byproducts: The first crucial step is to identify the major byproducts in your crude reaction mixture. This can be achieved using techniques like NMR and LC-MS.
-
Optimize Reaction Conditions to Favor SN2:
-
Base Selection: If your nucleophile is also a strong base, it can encourage side reactions. Consider using a less basic nucleophile or a salt form of the nucleophile. If a separate base is required, opt for a non-nucleophilic, sterically hindered base for elimination-prone substrates or a weaker base like potassium carbonate for substrates prone to the Favorskii rearrangement.
-
Temperature Control: Lowering the reaction temperature often favors the desired SN2 pathway, as elimination and rearrangement reactions typically have higher activation energies.[1]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Troubleshooting Workflow for Low SN2 Yield
Caption: A logical workflow for troubleshooting low-yield SN2 reactions involving α-halo ketones.
Troubleshooting Guide: Formation of Impurities and Side Products
Q5: My reaction is producing a significant amount of a rearranged product. How can I suppress the Favorskii rearrangement?
A: The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives through a cyclopropanone intermediate.[3][5] Its occurrence is highly dependent on the substrate structure and reaction conditions.
Strategies to Minimize the Favorskii Rearrangement:
-
Substrate Modification: The rearrangement requires an abstractable proton at the α'-position. If your synthetic route allows, using a substrate without α'-hydrogens will prevent the rearrangement.
-
Base Selection: Strong bases like alkoxides or hydroxides readily promote the Favorskii rearrangement.[6] Switching to a milder base, such as sodium bicarbonate or triethylamine, can significantly reduce the formation of the rearranged product.
-
Reaction Temperature: The Favorskii rearrangement is often favored at higher temperatures. Running the reaction at or below room temperature can help to suppress this side reaction.
Competing Pathways: SN2 vs. Favorskii Rearrangement
Caption: Factors influencing the competition between the desired SN2 pathway and the Favorskii rearrangement.
Q6: I am observing the formation of an α,β-unsaturated ketone in my reaction. How can I prevent this elimination reaction?
A: The formation of an α,β-unsaturated ketone is due to a dehydrohalogenation reaction, which is a type of elimination. This side reaction is more prevalent with sterically hindered α-halo ketones and when using strong, bulky bases.[1][4]
Strategies to Minimize Elimination:
-
Base/Nucleophile Choice: Use a less sterically hindered base or nucleophile. For example, if you are using lithium diisopropylamide (LDA), consider switching to a less bulky base like sodium hydride if appropriate for your reaction.
-
Temperature: As with other side reactions, lower temperatures generally disfavor elimination.
-
Solvent: The choice of solvent can also play a role. Protic solvents can sometimes promote elimination, so switching to a polar aprotic solvent may be beneficial.
Troubleshooting Guide: Reaction Monitoring and Characterization
Q7: How can I effectively monitor the progress of my α-halo ketone reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting α-halo ketone and the appearance of products. Staining with potassium permanganate can be useful for visualizing spots if the products are not UV-active. For more detailed analysis, taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR or LC-MS can provide valuable information on the conversion rate and the formation of any byproducts.
Q8: What are the key spectroscopic signatures to look for when characterizing my products and byproducts?
A:
| Technique | α-Halo Ketone (Starting Material) | SN2 Product | Favorskii Product (Ester) | Elimination Product (α,β-Unsaturated Ketone) |
|---|---|---|---|---|
| ¹H NMR | Signal for α-proton typically shifted downfield (around 4.0-5.0 ppm). | Absence of the α-proton signal from the starting material and appearance of new signals corresponding to the nucleophile attached to the α-carbon. | Characteristic signals for the rearranged carbon skeleton and the ester group (e.g., a singlet or quartet for the O-alkyl group). | Appearance of vinylic proton signals in the region of 5.5-7.5 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 190-210 ppm.[7] α-carbon signal is also characteristic. | Shift in the α-carbon signal. | Appearance of a new ester carbonyl signal (around 170 ppm). | Appearance of two new sp² carbon signals for the double bond. |
| IR | Strong C=O stretch around 1700-1720 cm⁻¹.[8] | Strong C=O stretch, position may shift slightly. | Strong C=O stretch for the ester around 1735-1750 cm⁻¹.[8] | C=O stretch is shifted to a lower frequency (1650-1685 cm⁻¹) due to conjugation. Appearance of a C=C stretch around 1600-1650 cm⁻¹. |
| Mass Spec | Molecular ion peak corresponding to the α-halo ketone. Isotopic pattern for Cl or Br is a key identifier. | Molecular ion peak corresponding to the substitution product. | Molecular ion peak corresponding to the rearranged ester. | Molecular ion peak corresponding to the unsaturated ketone. |
Case Study: Troubleshooting the Hantzsch Thiazole Synthesis
Q9: I am attempting a Hantzsch thiazole synthesis from an α-bromo ketone and a thioamide, but my yields are very low. What should I investigate?
A: The Hantzsch thiazole synthesis is a classic method, but low yields can be frustrating.[9] Here are the key areas to troubleshoot:
-
Purity of Starting Materials:
-
α-Halo Ketone: Ensure it is free from di-halogenated impurities, which can lead to byproducts.
-
Thioamide: Thioamides can be unstable and may decompose on storage. Use freshly prepared or purified thioamide. Purity can be checked by melting point or NMR.[10]
-
-
Reaction Conditions:
-
Solvent: Ethanol is a common solvent, but for less soluble substrates, DMF or refluxing isopropanol might be better choices.[10] Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates.
-
Temperature: While many Hantzsch syntheses are run at reflux, some substrates may benefit from lower temperatures to minimize side reactions. Monitor the reaction by TLC to find the optimal temperature.
-
Reaction Time: Prolonged reaction times can lead to decomposition of the product. Follow the reaction's progress to determine the point of maximum product formation.
-
-
Side Reactions:
-
Formation of Isomeric Iminothiazolines: This is more common under acidic conditions. Running the reaction under neutral or slightly basic conditions can favor the desired thiazole.[10]
-
Over-alkylation: If the product thiazole has a nucleophilic nitrogen, it can potentially react with another molecule of the α-halo ketone.
-
Experimental Protocol for a Standard Hantzsch Thiazole Synthesis:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the thioamide (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add the α-halo ketone (1.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
-
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. [Link]
-
Chemistry LibreTexts. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube. (2018). Alpha Halogenation of Ketones. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. [Link]
-
Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube. (2019). mechanism of alpha-halogenation of ketones. [Link]
-
Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Jasperse, J. (n.d.). Answers to Practice Sets - Organic Chemistry II. [Link]
-
LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. [Link]
-
Reddit. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. [Link]
-
PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Jasperse, J. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
-
Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]
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- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
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- 8. web.mnstate.edu [web.mnstate.edu]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the challenges and opportunities in controlling the regioselectivity of reactions involving 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This highly functionalized pyrrole derivative is a valuable building block in medicinal chemistry and materials science. However, its multiple reactive sites can lead to a mixture of products, complicating synthesis and purification. This guide, structured as a series of frequently asked questions and troubleshooting protocols, provides in-depth technical advice to help you achieve your desired regiochemical outcome.
Understanding the Reactivity Landscape
The key to controlling regioselectivity lies in understanding the relative reactivity of the different functional groups within the molecule.
-
α-Chloro Ketone: This is the most electrophilic site and is highly susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon an excellent electrophile.[1]
-
Pyrrole NH: The pyrrole nitrogen is nucleophilic and can be deprotonated under basic conditions, leading to N-alkylation or N-acylation.
-
Acetyl Group: The carbonyl of the acetyl group is also an electrophilic center, though generally less reactive than the α-chloro ketone.[2][3][4]
-
Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic aromatic substitution, although this is less common under the conditions typically used for nucleophilic substitution at the side chain.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction with a nucleophile is giving a mixture of products. How can I favor substitution at the α-chloro ketone?
This is a common issue arising from the competing nucleophilic attack at the pyrrole nitrogen (N-alkylation) and the α-carbon (C-alkylation).
Root Cause Analysis:
-
Basicity of the Nucleophile/Reaction Conditions: Strong bases can deprotonate the pyrrole NH, increasing its nucleophilicity and promoting N-alkylation.
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, amides) tend to favor attack at the harder electrophilic center (the pyrrole nitrogen after deprotonation), while "soft" nucleophiles (e.g., thiolates, iodide) prefer the softer α-carbon.
-
Solvent Effects: Protic solvents can solvate the pyrrole NH, reducing its nucleophilicity and favoring C-alkylation. Aprotic solvents, on the other hand, can enhance the nucleophilicity of the deprotonated pyrrole.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Use a Mild, Non-nucleophilic Base | To avoid significant deprotonation of the pyrrole NH. | K₂CO₃, NaHCO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Employ a Protic Solvent | To solvate and deactivate the pyrrole NH. | Ethanol, methanol, or isopropanol. |
| Control Reaction Temperature | Lower temperatures generally favor the kinetically controlled C-alkylation product. | Start reactions at 0 °C and allow them to slowly warm to room temperature. |
| Choose a "Softer" Nucleophile | To increase the propensity for attack at the α-carbon. | Thiols, phosphines, or halides. |
FAQ 2: I am observing self-condensation or polymerization of my starting material. What is causing this and how can I prevent it?
Self-condensation can occur when the enolate of the ketone attacks another molecule of the starting material.
Root Cause Analysis:
-
Strong Basic Conditions: The use of strong bases can generate a significant concentration of the enolate, leading to side reactions.
-
Elevated Temperatures: Higher temperatures can provide the activation energy for these undesired pathways.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Conditions |
| Use Stoichiometric Base | To minimize the excess base that can promote enolate formation. | Use 1.0-1.1 equivalents of a mild base. |
| Slow Addition of Reagents | To maintain a low concentration of reactive intermediates. | Add the base or nucleophile dropwise at a low temperature. |
| Lower Reaction Temperature | To disfavor the higher activation energy pathway of self-condensation. | Run the reaction at or below room temperature. |
FAQ 3: How can I achieve selective N-alkylation of the pyrrole ring?
While often a side reaction, selective N-alkylation is a desirable transformation in many synthetic routes.
Key Principles for N-Alkylation:
-
Deprotonation of the Pyrrole NH: This is the critical step to activate the nitrogen as a nucleophile.
-
Choice of Base and Solvent: A strong, non-nucleophilic base in an aprotic solvent is ideal.
Recommended Protocol for N-Alkylation:
-
Dissolve this compound in a dry, aprotic solvent such as DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the electrophile (e.g., alkyl halide) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Visualizing Reaction Pathways
Regioselective Nucleophilic Substitution
Caption: Control of regioselectivity in nucleophilic substitution.
Experimental Protocols
Protocol 1: Selective C-Alkylation with a Thiol Nucleophile
Objective: To synthesize S-(2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl) benzenecarbothioate.
Materials:
-
This compound
-
Thiobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and workup materials
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add thiobenzoic acid (1.1 eq).
-
Add potassium carbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-alkylated product.
Protocol 2: Synthesis of a Pyrrole Derivative via Hantzsch-type Synthesis
The α-chloro ketone moiety of the title compound makes it a suitable substrate for the Hantzsch pyrrole synthesis, allowing for the construction of more complex, substituted pyrroles.[5][6][7]
Objective: To synthesize a polysubstituted pyrrole via a Hantzsch-type reaction.
Materials:
-
This compound
-
β-ketoester (e.g., ethyl acetoacetate)
-
Primary amine or ammonia source (e.g., ammonium acetate)
-
Ethanol or acetic acid as solvent
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the amine/ammonia source (1.1 eq) in the chosen solvent.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired polysubstituted pyrrole.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
-
Grokipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]
-
Grokipedia. Hantzsch pyrrole synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Thieme Chemistry. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Available at: [Link]
-
YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. Available at: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]
-
YouTube. Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. Available at: [Link]
-
ResearchGate. (PDF) The Hantzsch pyrrole synthesis. Available at: [Link]
-
National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]
-
Beilstein Journals. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Available at: [Link]
-
Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at: [Link]
-
ResearchGate. Scheme 2. N-Alkylation of Pyrrole a. Available at: [Link]
-
The Journal of Organic Chemistry. Pyrrole studies. XVII. Alkylation of pyrrylthallium(I). Available at: [Link]
-
ResearchGate. Pyrroles: reactions and synthesis. Available at: [Link]
-
ACS Publications. Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate. Available at: [Link]
-
Appchem. This compound. Available at: [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. Available at: [Link]
-
National Institutes of Health. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Available at: [Link]
-
Organic Chemistry Research. Regular Article. Available at: [Link]
-
Unacademy. Relative Reactivities of Aldehydes and Ketones. Available at: [Link]
-
Khan Academy. Reactivity of aldehydes and ketones. Available at: [Link]
-
YouTube. Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Available at: [Link]
-
RSC Publishing. Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. Available at: [Link]
-
PubChem. 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one. Available at: [Link]
-
ResearchGate. (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Available at: [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 4. Khan Academy [khanacademy.org]
- 5. grokipedia.com [grokipedia.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions with 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Welcome to the technical support guide for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile synthetic intermediate. The unique structure of this molecule, featuring a reactive α-chloro ketone moiety attached to an electron-rich pyrrole core, presents both significant opportunities and specific challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and maximize the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My nucleophilic substitution reaction has a very low yield or is not proceeding. What are the likely causes and how can I fix it?
This is a common issue stemming from the nuanced reactivity of the α-chloro ketone system. The primary causes can be broken down into catalyst choice, steric hindrance, and competing side reactions.
-
Potential Cause A: Suboptimal Catalyst Selection. The reactivity of the α-carbon is significantly influenced by the carbonyl group.[1] The choice of catalyst must be matched to the nucleophile's reactivity.
-
For Weak Nucleophiles (e.g., anilines, neutral thiols, alcohols): These nucleophiles often require activation of the electrophile. A Lewis acid catalyst (e.g., ZnCl₂, MgBr₂, Sc(OTf)₃) can coordinate to the carbonyl oxygen, increasing the positive partial charge on the α-carbon and making it more susceptible to attack.
-
For Anionic Nucleophiles (e.g., phenoxides, thiolates, cyanides): These are often strong nucleophiles that may not require a catalyst. However, if you are working in a biphasic system or if the salt of your nucleophile has low solubility in the organic solvent, a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate is highly effective.[1] The PTC shuttles the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.
-
-
Potential Cause B: Steric Hindrance. The two methyl groups on the pyrrole ring (positions 3 and 5) can create steric congestion around the reactive center. If you are using a bulky nucleophile, its approach to the α-carbon may be impeded.
-
Solution: Consider increasing the reaction temperature to provide more kinetic energy to overcome the activation barrier. Alternatively, if possible, switching to a less sterically demanding nucleophile can significantly improve reaction rates.
-
-
Potential Cause C: Inappropriate Solvent. The solvent plays a critical role in stabilizing intermediates.
-
Solution: For most SN2-type reactions involving charged or polar transition states, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can solvate the cation without interfering with the nucleophile.
-
Summary Table: Catalyst & Condition Selection for Nucleophilic Substitution
| Nucleophile Class | Recommended Catalyst Type | Example Catalyst | Recommended Solvent(s) | Typical Temperature |
| Weakly Nucleophilic | Lewis Acid | ZnCl₂, Sc(OTf)₃ | Dichloromethane, THF, Acetonitrile | 25 - 80 °C |
| Anionic (in biphasic system) | Phase-Transfer Catalyst (PTC) | TBAB, Aliquat 336 | Toluene/H₂O, DCM/H₂O | 25 - 100 °C |
| Strongly Nucleophilic | Often None Required | - | DMF, DMSO, Acetonitrile | 0 - 60 °C |
Question 2: I am observing multiple unexpected products in my reaction mixture. How can I identify the cause and improve selectivity?
The formation of multiple products indicates that competing reaction pathways are occurring. The structure of this compound has several reactive sites, and the conditions you choose will dictate which pathway is favored.[1]
-
Potential Cause A: Pyrrole Ring Polymerization. The electron-rich pyrrole ring is highly susceptible to polymerization under strongly acidic conditions.[2] If you are using a strong Lewis or Brønsted acid, this is a likely side reaction.
-
Solution: Switch to a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃). Ensure your reaction is run under an inert atmosphere (N₂ or Ar) and that all reagents and solvents are anhydrous, as trace water can hydrolyze strong Lewis acids to produce HCl.
-
-
Potential Cause B: Favorskii Rearrangement. This is a classic reaction of α-haloketones with non-nucleophilic bases (e.g., alkoxides like sodium methoxide or potassium tert-butoxide). The base abstracts a proton from the α'-position (the acetyl methyl group), leading to a cyclopropanone intermediate that rearranges to a carboxylic acid derivative (ester or amide).
-
Solution: Avoid using strong, sterically hindered bases if your goal is simple substitution. If you need a base to act as an acid scavenger for the HCl produced during the reaction, use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Potential Cause C: Reaction at the Acetyl Carbonyl. Strong nucleophiles, especially organometallics like Grignard reagents, can potentially attack the acetyl carbonyl group in addition to the α-carbon.
-
Solution: This is less common for typical substitution nucleophiles. If this is suspected, running the reaction at a lower temperature can often improve selectivity for the more kinetically favored SN2 pathway at the α-carbon.
-
Workflow for Diagnosing Side Products
Caption: Decision workflow for identifying side reactions.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding catalyst strategy and reaction design.
Question 3: How do I choose between a Lewis acid, Brønsted acid, organocatalyst, or phase-transfer catalyst for my reaction?
The optimal catalyst class depends entirely on your reaction mechanism and the nature of your nucleophile.
-
Lewis Acids (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂): Choose a Lewis acid when you need to activate the α-chloro ketone towards a neutral or weak nucleophile. The Lewis acid coordinates with the carbonyl oxygen, polarizing the C=O bond and withdrawing electron density from the α-carbon. This makes the α-carbon significantly more electrophilic.
-
Brønsted Acids (e.g., TFA, p-TsOH): Brønsted acids are generally not used to catalyze the substitution reaction itself but can be involved in reactions of the pyrrole ring or in subsequent transformations.[3] Be cautious, as strong Brønsted acids can promote polymerization. Their primary role in α-haloketone chemistry is to catalyze enolization, which is relevant for reactions at the α'-position.[4][5]
-
Organocatalysts (e.g., Proline, DMAP): Organocatalysis is a broad field. For this substrate, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) could potentially act as a shuttle for an acyl group in certain reactions, though this is less common for simple substitutions at the α-carbon. Proline and its derivatives are typically used in reactions that proceed via enamine or iminium ion intermediates, which may be relevant for more complex transformations starting from this building block.[2]
-
Phase-Transfer Catalysts (PTCs) (e.g., TBAB, Aliquat 336): A PTC is the ideal choice when your nucleophile is an inorganic salt (e.g., NaN₃, KCN, NaSPh) and your substrate is in a water-immiscible organic solvent. The PTC's lipophilic cation pairs with the nucleophilic anion, transporting it into the organic phase to allow the reaction to occur.[1] This avoids the need for expensive polar aprotic solvents.
Visualizing Catalyst Modes of Action
Caption: Simplified workflows for Lewis Acid vs. PTC catalysis.
Question 4: What is the role of the solvent, and how does it impact my choice of catalyst?
The solvent is not a passive medium; it is an active participant in the reaction that can dictate the outcome.
-
Solubility: The most basic function is to dissolve the substrate and reagents. The catalyst must also be soluble. For instance, many inorganic salts are insoluble in nonpolar solvents like toluene, necessitating either a polar solvent or a PTC.
-
Mechanism: For SN2 reactions, polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal. They can stabilize the transition state and solvate the counter-ion of the nucleophile without forming a strong hydrogen-bonding shell around the nucleophile, which would blunt its reactivity.
-
Catalyst Activity: The solvent can affect the activity of a Lewis acid. Strongly coordinating solvents like DMF can compete with the substrate for binding to the Lewis acid, potentially inhibiting catalysis. Less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for Lewis acid-catalyzed reactions.
Part 3: Experimental Protocol Example
This section provides a validated, step-by-step protocol for a common transformation.
Protocol: Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(phenylthio)ethanone via Phase-Transfer Catalysis
This protocol describes the substitution of the chloride with thiophenol, a common nucleophile, using TBAB as a phase-transfer catalyst.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M concentration), thiophenol (1.1 eq), potassium carbonate (2.0 eq), and TBAB (0.1 eq).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient phase transfer.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(phenylthio)ethanone.
References
- Recent approaches in the organocatalytic synthesis of pyrroles. (2021). RSC Publishing.
- Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 5, 461-492.
- Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Acid catalyzed synthesis of pyrrole derivatives. ResearchGate.
- Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles.
- Comparative study of synthesis methods for 2-chloro-1-(1H-pyrrol-2-yl)ethanone. Benchchem.
- Alpha Halogenation of Enols and Enolates. Chemistry Steps.
- Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016). YouTube.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
Analytical challenges in the characterization of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone and its derivatives. This document addresses common analytical challenges encountered during the synthesis, purification, and characterization of these valuable, yet reactive, chemical entities. The inherent reactivity of the α-haloketone moiety, combined with the electron-rich nature of the pyrrole core, presents unique analytical hurdles.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Diagram: General Analytical Workflow
Below is a typical workflow for the synthesis and characterization of the title compounds, highlighting critical quality control checkpoints.
Caption: Recommended workflow for synthesis and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis & Purification Impurities
Q1: During the Friedel-Crafts acylation of the substituted pyrrole with chloroacetyl chloride, I'm getting multiple products. What are the likely impurities?
A1: The Friedel-Crafts acylation of N-substituted pyrroles can be complex, and the regioselectivity is highly dependent on the Lewis acid used and the nature of the substituents on the pyrrole ring.[3][4]
-
Positional Isomers: While the 2-position is typically activated for electrophilic substitution, acylation can sometimes occur at the 3-position, especially if the 2,5-positions are sterically hindered. For your specific core, the starting material is already substituted at positions 3 and 5, directing acylation to the 2-position. However, if your starting pyrrole is not fully substituted, you may see other isomers.
-
Di-acylation: The acetyl group already present on the pyrrole is deactivating, which should disfavor a second acylation. However, under harsh conditions, a second chloroacetyl group could potentially add to the ring.
-
Reaction with Solvent: The acylium ion intermediate is highly reactive and can react with certain solvents.
-
Starting Material: Incomplete reaction is a common source of impurity.
Troubleshooting Steps:
-
Lewis Acid Choice: Using a milder Lewis acid like SnCl₄ or BF₃·OEt₂ instead of AlCl₃ can sometimes improve selectivity, although AlCl₃ is often required for the reaction to proceed.[3]
-
Temperature Control: Maintain low temperatures (e.g., 0 °C to -20 °C) during the addition of the acylating agent to minimize side reactions.
-
Purification: Utilize column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to separate isomers and byproducts. The higher polarity of di-acylated products should allow for good separation.
2. Compound Stability and Storage
Q2: My purified this compound derivative is turning brown and showing degradation peaks in the HPLC after a few days. How should I store it?
A2: The primary cause of instability is the α-haloketone moiety. These functional groups are susceptible to degradation via hydrolysis, nucleophilic substitution, and light-catalyzed decomposition.[1][2]
Best Practices for Storage:
-
Temperature: Store at low temperatures, preferably at -20 °C or below.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[1]
-
Light: Use amber vials or store in the dark to prevent photochemical degradation.
-
Purity: Ensure the compound is free of acidic or basic impurities, which can catalyze decomposition.
Troubleshooting Protocol: Rapid Stability Check
-
Dissolve a small amount of the compound in your intended analytical solvent (e.g., acetonitrile/water).
-
Inject immediately onto an HPLC system to get a baseline (t=0) chromatogram.
-
Leave the solution on the benchtop, exposed to light, for 4-8 hours.
-
Re-inject and compare the chromatograms. The appearance of new peaks or a decrease in the main peak area indicates instability under those conditions. This helps in preparing fresh samples for analysis.
3. Chromatographic Analysis (RP-HPLC)
Q3: I'm developing an RP-HPLC method for my derivative, but I'm struggling with peak tailing and poor resolution. What are some recommended starting conditions?
A3: Peak tailing for pyrrolic compounds can often be attributed to interactions with residual silanols on the silica-based column. The basicity of the pyrrole nitrogen can lead to these undesirable interactions.
Recommended Starting HPLC Method:
| Parameter | Recommendation | Rationale & Troubleshooting |
| Column | C18, 5 µm, 150 x 4.6 mm | A standard C18 provides good hydrophobic retention. If tailing persists, try a column with end-capping or a low-silanol activity phase.[5] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A buffered mobile phase is critical. A low pH (2.5-4.0) will protonate the pyrrole nitrogen, minimizing silanol interactions and improving peak shape.[6] |
| Gradient | 50:50 to 90:10 (Acetonitrile:Buffer) over 15 min | A gradient is often necessary to elute the compound with a good peak shape and to separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV/VIS Diode Array Detector (DAD) at ~270-310 nm | Pyrrole derivatives typically have strong UV absorbance. A DAD allows for peak purity analysis.[7] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[6] |
Troubleshooting Flowchart for HPLC Issues:
Caption: Decision tree for common HPLC problems.
4. Spectroscopic Characterization (NMR)
Q4: How can I definitively assign the proton and carbon signals in the NMR spectra for this class of compounds?
A4: 2D NMR experiments are crucial for unambiguous assignment.[8] The substitution pattern of the core structure simplifies the spectrum, but clear assignments are vital for confirmation.
Expected NMR Signals for the Core Structure: this compound
| Group | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) | Key Correlations (HSQC/HMBC) |
| Pyrrole NH | 8.5 - 10.0 (broad) | N/A | HMBC to C2, C5 of pyrrole ring |
| -CH₂Cl | 4.5 - 4.8 (singlet) | 45 - 50 | HMBC to ethanone C=O |
| Pyrrole C3-CH₃ | 2.2 - 2.4 (singlet) | 10 - 14 | HMBC to C2, C3, C4 of pyrrole ring |
| Pyrrole C5-CH₃ | 2.2 - 2.4 (singlet) | 10 - 14 | HMBC to C4, C5, NH of pyrrole ring |
| Acetyl -CH₃ | 2.4 - 2.6 (singlet) | 28 - 32 | HMBC to acetyl C=O |
| Ethanone C=O | N/A | 185 - 190 | HMBC from -CH₂Cl protons |
| Acetyl C=O | N/A | 195 - 200 | HMBC from acetyl -CH₃ protons |
| Pyrrole C2, C4 | N/A | ~130, ~125 | HMBC from methyl protons |
| Pyrrole C3, C5 | N/A | ~122, ~132 | HMBC from methyl protons[9] |
Troubleshooting Tip: The pyrrole NH proton can sometimes be very broad or exchange with trace water in the solvent (especially in DMSO-d₆), making it difficult to observe. Running the spectrum in a scrupulously dry solvent like CDCl₃ can help sharpen this signal.
5. Mass Spectrometry (MS)
Q5: What are the expected fragmentation patterns in ESI-MS/MS for my chloro-ethanone pyrrole derivative? I'm having trouble identifying the correct molecular ion.
A5: Electrospray Ionization (ESI) is a soft technique and should yield a prominent protonated molecule [M+H]⁺. The chlorine atom provides a characteristic isotopic pattern (M and M+2 in an approx. 3:1 ratio), which is a key diagnostic tool. Fragmentation is influenced by the substituents.[10]
Common Fragmentation Pathways:
-
Loss of HCl: A common initial fragmentation for α-chloro ketones is the neutral loss of HCl (-36 Da).
-
Cleavage of the Chloroacetyl Group: The bond between the pyrrole ring (C2) and the ethanone carbonyl is a likely cleavage point, leading to a fragment corresponding to the substituted pyrrole ring.
-
Loss of Acetyl Group: Cleavage of the acetyl group at the C4 position can occur.
-
Ring Cleavage: The pyrrole ring itself can fragment under higher collision energy.[11]
Diagram of Key MS Fragmentation:
Caption: Predicted fragmentation pathways in positive ion ESI-MS.
Troubleshooting Tip: If you do not observe the molecular ion, it may be due to in-source fragmentation or instability of the analyte. Try reducing the source temperature and cone voltage. Using a softer ionization technique like Chemical Ionization (CI) if available can also be helpful.[11]
References
- BenchChem. (2025).
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- Al-Hourani, B. J., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
- Kozlov, I. G., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.
- Kozlov, I. G., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH.
- Georgieva, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- Sadowska, K., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems.
- BenchChem. (2025). Technical Support Center: Reactions Involving α-Haloketones.
- Anderson, H. J., & Constantino, M. G. (1988). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Khairnar, S. U., & Shrivastava, B. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Rokosz, K. J., & Hudson, H. R. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.
- Master Organic Chemistry. (2018). EAS Reactions (3)
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of the reactivity of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with similar compounds
This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a key intermediate in the synthesis of various biologically active molecules. We will explore its reactivity profile, particularly in nucleophilic substitution reactions, and compare it with structurally similar compounds. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.
Introduction
This compound is a polysubstituted pyrrole derivative featuring an α-haloketone moiety. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The α-haloketone functionality, on the other hand, is a highly reactive electrophilic site, enabling a wide range of synthetic transformations.[2] The interplay of these two functionalities, influenced by the electronic effects of the substituents on the pyrrole ring, dictates the compound's overall reactivity and synthetic utility. Understanding this reactivity is crucial for its effective application in the synthesis of novel chemical entities with potential therapeutic applications, including antifungal and anticancer agents.[3][4]
Core Reactivity: The α-Haloketone Moiety
The primary site of reactivity in this compound is the carbon atom alpha to the carbonyl group, which bears a chlorine atom. This C-Cl bond is significantly activated towards nucleophilic attack due to the strong electron-withdrawing inductive effect of the adjacent carbonyl group.[2] This polarization enhances the electrophilicity of the α-carbon, making it highly susceptible to SN2 reactions.
The general mechanism for the nucleophilic substitution at the α-carbon is depicted below:
Figure 2: Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(aryloxy)-ethanones.
The experimental data from this study, summarized in the table below, demonstrates the influence of substituents on the phenolic nucleophile on the reaction yield.
| Entry | Phenol Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | 4-nitrophenyl | 10 | 85 |
| 2 | 2-nitrophenyl | 12 | 82 |
| 3 | 4-chlorophenyl | 12 | 78 |
| 4 | 4-methylphenyl | 15 | 70 |
| 5 | 4-methoxyphenyl | 15 | 68 |
Data sourced from Gümüş, F. (2009).
Analysis of Experimental Data
The yields presented in the table suggest a clear trend related to the electronic properties of the substituted phenols.
-
Electron-Withdrawing Groups (EWGs): Phenols with electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), at the para and ortho positions (Entries 1, 2, and 3) result in higher yields and, in the case of 4-nitrophenol, a shorter reaction time. This is because EWGs increase the acidity of the phenol, facilitating its deprotonation by the weak base (K₂CO₃) to form the more nucleophilic phenoxide ion. The resulting phenoxide is also a better nucleophile due to the delocalization of the negative charge onto the substituent, which stabilizes the transition state of the SN2 reaction.
-
Electron-Donating Groups (EDGs): Conversely, phenols with electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃) (Entries 4 and 5), provide lower yields and require longer reaction times. EDGs decrease the acidity of the phenol, making the formation of the phenoxide ion less favorable. While the resulting phenoxide is more basic, its nucleophilicity at the oxygen atom is slightly reduced due to the electron-donating effect, which destabilizes the transition state to a small extent.
Comparison with Other Heterocyclic α-Haloketones
While direct, side-by-side experimental data for the reaction of different heterocyclic α-haloketones under identical conditions is scarce in the literature, we can make informed comparisons based on the known electronic properties of the heterocyclic rings. Let's consider the hypothetical reactivity of 2-chloroacetylfuran and 2-chloroacetylthiophene in comparison to our target pyrrole derivative.
| Compound | Heterocycle | Electronic Nature of the Ring | Predicted Reactivity at α-carbon |
| Target Compound | 3,5-dimethyl-4-acetyl-pyrrole | Electron-rich (despite EWGs) | High |
| Comparative Compound 1 | Furan | More electronegative oxygen, less aromatic | Slightly Lower |
| Comparative Compound 2 | Thiophene | Less electronegative sulfur, more aromatic | Lower |
Rationale:
-
Pyrrole: Pyrrole is an electron-rich aromatic heterocycle due to the participation of the nitrogen lone pair in the aromatic sextet. [5]Although the acetyl group at the 4-position is electron-withdrawing, the overall electron-donating character of the pyrrole ring remains significant. This electron density can influence the reactivity of the adjacent chloroacetyl group.
-
Furan: Furan is also an aromatic heterocycle, but the higher electronegativity of the oxygen atom compared to nitrogen means that the lone pairs are held more tightly, making the ring less electron-donating than pyrrole. [5]This would suggest that the chloroacetyl group in a furan analog might be slightly more electrophilic, but the overall reaction rate with a given nucleophile would also depend on the stability of the transition state, which is influenced by the heterocycle.
-
Thiophene: Thiophene is considered the most aromatic of the three heterocycles due to the better ability of sulfur's d-orbitals to participate in bonding. [5]This increased aromaticity leads to a less reactive ring system compared to pyrrole and furan. Consequently, the influence of the thiophene ring on the adjacent chloroacetyl group would likely result in a lower overall reactivity in SN2 reactions compared to the pyrrole analog.
Experimental Protocols
General Procedure for the Synthesis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(aryloxy)-ethanones
The following is a representative experimental protocol adapted from the work of Gümüş (2009).
Figure 3: Step-by-step experimental workflow for the synthesis of aryloxy-ethanone derivatives.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), the respective substituted phenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetone.
-
Reaction: Heat the mixture to reflux and maintain for the time specified in the data table (typically 10-15 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water to remove any inorganic salts. Dry the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-(aryloxy)-ethanone derivative.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Conclusion
This compound is a valuable and reactive synthetic intermediate. Its reactivity is dominated by the SN2 susceptibility of the α-chloroacetyl moiety. As demonstrated by experimental data, the efficiency of its reaction with nucleophiles is significantly influenced by the electronic properties of the attacking species. Electron-withdrawing substituents on a phenolic nucleophile enhance the reaction rate and yield, while electron-donating groups have the opposite effect. When compared to other heterocyclic α-haloketones, the electron-rich nature of the pyrrole ring likely contributes to a high level of reactivity, positioning this compound as a versatile platform for the synthesis of diverse and complex molecules for various applications in research and drug development.
References
- Gümüş, F. (2009). Sentez ve Biyolojik Aktivite Çalışmaları: Pirrol Halkası İçeren Yeni α-Ariloksiketonların Sentezi ve Biyolojik Aktivitelerinin İncelenmesi [Synthesis and Biological Activity Studies: Synthesis and Investigation of Biological Activities of New α-Aryloxyketones Containing Pyrrole Ring]. [Unpublished doctoral dissertation].
-
(2025-08-07). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]
-
A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. (2025-10-16). MDPI. [Link]
-
Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). (2012). PubMed. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2014). PubMed Central. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. SlideShare. [Link]
-
Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. (2022). PubMed Central. [Link]
-
Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm. (2022). PubMed. [Link]
-
Synthesis of 2-[{2-(1-Acyl-3-aryl-4, 5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1, 3, 4-oxadiazoles and related compounds as potential pesticides. ResearchGate. [Link]
-
Pyrrole derivatives. Georganics. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Introduction: The Analytical Imperative for Novel Pyrrole Derivatives
In the landscape of drug discovery and development, pyrrole-containing compounds are of significant interest due to their diverse pharmacological activities.[1] The specific molecule of interest, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, represents a novel synthetic intermediate or potential active pharmaceutical ingredient (API). Its robust analytical characterization is not merely a regulatory formality but the bedrock of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the principles and practical execution of cross-validation to ensure data integrity across different analytical platforms or laboratories.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into making informed decisions for the analytical lifecycle of such compounds, from initial characterization to routine quality control.
Comparative Analysis of Primary Analytical Techniques
The choice of an analytical technique for a substituted pyrrole like this compound is dictated by the required information, be it structural elucidation, purity assessment, or quantification.
1. Spectroscopic Characterization (NMR and IR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, ¹H and ¹³C NMR are indispensable for confirming the identity of the synthesized molecule.[3] The chemical shifts and coupling constants of the pyrrole ring protons and carbons are highly sensitive to the nature and position of substituents.[4][5] For our target molecule, we would expect characteristic signals for the two methyl groups, the acetyl group, the pyrrole proton, and the chloromethyl group.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present.[7] Key vibrational bands for our compound would include the N-H stretch of the pyrrole ring, C=O stretching from the acetyl and ketone groups, and C-Cl stretching.[8]
2. Chromatographic Quantification (HPLC-UV and LC-MS/MS)
For quantitative analysis, particularly in complex matrices or for stability studies, chromatographic methods are the gold standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique for purity determination and quantification. The choice of a reversed-phase C18 column is a common starting point for pyrrole derivatives.[1][9] The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, must be optimized to achieve good peak shape and resolution from any impurities or degradants.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is ideal for bioanalytical studies or trace-level impurity analysis.[11][12] Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.[11] The method's specificity is enhanced by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
The following table summarizes the key performance attributes of these chromatographic techniques.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Field Insights |
| Specificity | Good; relies on chromatographic separation and UV maxima. | Excellent; based on retention time and specific mass transitions. | LC-MS/MS is superior in complex matrices where co-eluting peaks can interfere with UV detection. |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range). | High (pg/mL range). | For bioanalysis or trace impurity profiling, LC-MS/MS is the method of choice.[13] |
| Linearity & Range | Typically wide, suitable for assay and purity. | Can be wide, but may be limited by detector saturation or matrix effects. | Both methods can achieve excellent linearity over the required concentration ranges for pharmaceutical analysis. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher initial investment and operational complexity. | HPLC-UV is often preferred for routine QC due to its robustness and lower cost. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating the principles outlined in the ICH Q2(R2) guidelines.[14][15][16]
Protocol 1: Stability-Indicating HPLC-UV Method
1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and to separate it from its potential degradation products.
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)[17]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 272 nm)[9]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL
3. Validation Workflow:
Caption: Workflow for HPLC-UV method validation.
4. Forced Degradation Study (Specificity): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[18][19][20]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines.[19]
The method is deemed specific if the analyte peak is well-resolved from all degradation product peaks.
Protocol 2: High-Sensitivity LC-MS/MS Method
1. Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
2. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: To be determined by infusing the analyte (e.g., [M+H]⁺ → fragment ion).
3. Sample Preparation (Plasma):
-
Protein precipitation: Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma.
-
Vortex and centrifuge.
-
Evaporate the supernatant and reconstitute in the mobile phase.[11]
4. Validation Workflow (as per EMA/FDA Bioanalytical Guidelines): [21][22][23]
Caption: Workflow for LC-MS/MS bioanalytical method validation.
Cross-Validation: Bridging Analytical Gaps
Cross-validation is the process of comparing results from two or more analytical methods or from the same method used in different laboratories to ensure data comparability.[24][25] This is critical when, for example, a project transitions from an HPLC-UV method in early development to a more sensitive LC-MS/MS method for clinical studies, or when samples from a single study are analyzed at multiple sites.[26]
When is Cross-Validation Required?
-
When data from different validated methods are to be compared or combined.
-
When samples from a single study are analyzed at different laboratories.[24]
-
After a significant change to a validated method (e.g., change in critical reagent).
Cross-Validation Experimental Design
The core principle is to analyze the same set of samples—ideally a combination of quality control (QC) samples and incurred study samples—using both methods or at both sites.[25]
Caption: Logical flow of a cross-validation experiment.
Acceptance Criteria While the ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation, a common industry practice is to assess the percent difference between the results.[24] For example, for a set of QC samples, the mean concentration from Method B should be within ±15-20% of the mean concentration from Method A. For incurred samples, a certain percentage (e.g., at least 67%) of the results should fall within ±20% of the mean of the two results.[26]
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The successful development and commercialization of a new chemical entity like this compound hinges on the quality and reliability of the analytical data generated throughout its lifecycle. A comprehensive approach that includes robust single-method validation according to ICH guidelines and, where necessary, rigorous cross-validation, is paramount. By understanding the causality behind experimental choices and adhering to a self-validating framework, researchers can ensure data integrity, facilitate seamless method transfers, and build a strong foundation for regulatory submission and ultimate project success.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2022).
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- ECA Academy.
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- Lab Manager. (2025).
- SciSpace. (2016).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
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- Resolve Mass Laboratories. (2025).
- Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica.
- Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- Li, W., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
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- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- Islam, M. M., & Lano, K. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- ResearchGate. (2019). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- ResearchGate. (2014). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH....
- SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.
- PubChem. 2-Acetylpyrrole.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Green, R. (2017).
- Abraham, R. J., et al. (1977). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies.
- Afonin, A. V., et al. (2003). Different Types of Hydrogen Bonds in 2-substituted Pyrroles and 1-vinyl Pyrroles as Monitored by (1)H, (13)C and (15)
- IntuitionLabs. (2024). ICH Q2(R2)
- Stevenson, L., et al. (2014).
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
For researchers, scientists, and professionals engaged in the intricate landscape of drug development and fine chemical synthesis, the strategic selection of synthetic pathways is paramount. The pyrrole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in a multitude of therapeutic agents. This guide provides an in-depth, objective comparison of synthetic routes for the production of the highly functionalized pyrrole derivative, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, a valuable building block for further molecular elaboration. We will dissect the synthetic strategies, grounded in mechanistic principles and supported by experimental data, to empower informed decisions in your synthetic endeavors.
Introduction to the Target Molecule
This compound features a polysubstituted pyrrole core with functionalities that offer multiple avenues for chemical modification. The chloro-ethanone moiety serves as a reactive handle for nucleophilic substitution, while the acetyl group and the pyrrole ring itself can be subjected to a variety of transformations. The efficient synthesis of this molecule is therefore a key consideration for its application in multi-step synthetic campaigns.
Primary Synthetic Pathway: A Multi-Step Approach
A robust and logical synthetic route to the target molecule involves a multi-step sequence, beginning with the construction of the pyrrole core, followed by functional group manipulation and the final chloroacetylation. This primary pathway is benchmarked for its reliability and scalability.
Step 1: Knorr Pyrrole Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
The Knorr pyrrole synthesis is a classic and highly effective method for the construction of substituted pyrroles from α-amino-ketones and β-ketoesters.[1][2] In this proposed synthesis, we adapt the procedure reported by Levi and Zanetti, which utilizes the reaction of acetylacetone (2,4-pentanedione) with ethyl 2-oximinoacetoacetate.[2] The latter is generated in situ from ethyl acetoacetate and sodium nitrite.
Causality of Experimental Choices: The Knorr synthesis is chosen for its ability to regioselectively introduce substituents at specific positions on the pyrrole ring, providing a direct route to the desired substitution pattern of the precursor. The in situ generation of the α-amino-ketone from the corresponding oxime is a common and practical approach to handle these often-unstable intermediates.[2]
Step 2: Hydrolysis and Decarboxylation of the Pyrrole Ester
The ethyl ester at the 2-position serves as a directing group in the Knorr synthesis but needs to be removed to allow for the subsequent chloroacetylation at that position. This is achieved through saponification of the ester to the corresponding carboxylic acid, followed by decarboxylation.
Causality of Experimental Choices: Saponification with a strong base like potassium hydroxide is a standard method for ester hydrolysis. The subsequent decarboxylation of pyrrole-2-carboxylic acids can be achieved by heating, often in the presence of a high-boiling solvent or a catalyst.[3] The electron-rich nature of the pyrrole ring facilitates this decarboxylation process.
Step 3: Friedel-Crafts Chloroacetylation
The final step is the introduction of the 2-chloro-ethanone group onto the 4-acetyl-3,5-dimethyl-1H-pyrrole. This is accomplished via a Friedel-Crafts acylation reaction using chloroacetyl chloride in the presence of a Lewis acid catalyst.
Causality of Experimental Choices: Friedel-Crafts acylation is the most direct method for introducing an acyl group onto an aromatic ring.[4] The choice of Lewis acid is critical; aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation.[5] The regioselectivity of this reaction is governed by the electronic and steric effects of the existing substituents on the pyrrole ring. Electrophilic substitution on pyrroles preferentially occurs at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate.[6] With the C4 and C3/C5 positions occupied by acetyl and methyl groups respectively, the incoming electrophile is directed to the vacant C2 position.
Comparative Analysis of Synthetic Methodologies
To provide a comprehensive overview, we will now compare the primary synthetic route with potential alternatives for each key step.
Synthesis of the Pyrrole Core: Knorr vs. Paal-Knorr Synthesis
| Parameter | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | β-ketoester, α-amino-ketone (or precursor) | 1,4-dicarbonyl compound, primary amine/ammonia |
| Key Features | Highly versatile for polysubstituted pyrroles.[1] | Simpler starting materials in some cases.[7] |
| Typical Yields | Good to excellent, often >70%.[2] | Generally good, but can be variable.[7] |
| Reaction Conditions | Often requires reductive conditions for in situ amine formation.[2] | Typically acidic conditions.[7] |
Discussion: While the Paal-Knorr synthesis offers a more direct condensation, the required 3-acetyl-2,5-hexanedione for the synthesis of 4-acetyl-3,5-dimethyl-1H-pyrrole is not as readily available as the starting materials for the Knorr synthesis. Therefore, the Knorr approach, despite its multi-component nature, is often more practical for accessing this specific substitution pattern.
Chloroacetylation: Comparison of Lewis Acid Catalysts
The choice of Lewis acid in the Friedel-Crafts acylation can significantly impact yield, selectivity, and reaction conditions.
| Lewis Acid | Typical Conditions | Reported Yields (for similar acylations) | Advantages | Disadvantages |
| AlCl₃ | Stoichiometric amounts, anhydrous solvent (e.g., CH₂Cl₂) | 60-80% | High reactivity, readily available.[5] | Moisture sensitive, generates significant waste.[8] |
| FeCl₃ | Catalytic or stoichiometric amounts | Moderate to good | Less expensive than AlCl₃, can be used on solid supports. | Generally less reactive than AlCl₃. |
| ZnCl₂ | Often requires higher temperatures | Variable | Milder than AlCl₃, better functional group tolerance. | Lower reactivity. |
| Sc(OTf)₃ / Yb(OTf)₃ | Catalytic amounts, can be water-tolerant | Good to excellent | Recyclable, milder conditions.[8] | Higher cost. |
Discussion: For laboratory-scale synthesis where high yield is a priority, AlCl₃ remains a common choice due to its high reactivity and low cost. However, for larger-scale production and greener chemistry considerations, exploring catalytic systems with milder Lewis acids like FeCl₃ on a solid support or lanthanide triflates is highly recommended.[8]
Alternative Acylation Methods: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction provides an alternative method for the formylation and, in some cases, acylation of electron-rich heterocycles.[6][9] It utilizes a Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).
| Method | Reagents | Key Features |
| Friedel-Crafts Acylation | Chloroacetyl chloride, Lewis Acid | Direct and widely applicable for acyl groups.[4] |
| Vilsmeier-Haack Reaction | N,N-Dimethylchloroacetamide, POCl₃ | Milder conditions, avoids strong Lewis acids. Primarily for formylation, but can be adapted for other acyl groups.[9] |
Discussion: While the Vilsmeier-Haack reaction is an excellent method for formylation, its application for chloroacetylation is less common and may require the synthesis of the corresponding N,N-dimethylchloroacetamide. For a direct and reliable chloroacetylation, the Friedel-Crafts reaction is generally the more established and straightforward approach.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate (Knorr Synthesis)
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a stirrer and an addition funnel. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water via the addition funnel, maintaining the temperature below 10 °C. Stir for 1 hour.
-
To this solution, add acetylacetone.
-
Gradually add zinc dust in portions, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.
-
After the addition of zinc is complete, stir the mixture at room temperature for 2 hours, then heat to 80-90 °C for 30 minutes.
-
Pour the hot mixture into a large volume of ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate.[2]
Protocol 2: Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole (Hydrolysis and Decarboxylation)
Materials:
-
Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate in a mixture of ethanol and aqueous potassium hydroxide.
-
Heat the mixture at reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the pyrrole-2-carboxylic acid.
-
Filter the solid carboxylic acid, wash with cold water, and dry.
-
Heat the dry pyrrole-2-carboxylic acid in a high-boiling solvent (e.g., quinoline with a catalytic amount of copper powder) or neat under reduced pressure until carbon dioxide evolution ceases.
-
Purify the resulting 4-acetyl-3,5-dimethyl-1H-pyrrole by vacuum distillation or recrystallization.
Protocol 3: Synthesis of this compound (Friedel-Crafts Acylation)
Materials:
-
4-Acetyl-3,5-dimethyl-1H-pyrrole
-
Anhydrous aluminum chloride (AlCl₃)
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the suspension with stirring.
-
Add a solution of 4-acetyl-3,5-dimethyl-1H-pyrrole in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Characterization of the Final Product
-
¹H NMR: Signals corresponding to the pyrrole NH proton, the methylene protons of the chloroacetyl group, and the methyl protons of the acetyl and dimethyl groups.
-
¹³C NMR: Resonances for the carbonyl carbons of the acetyl and chloroacetyl groups, as well as the carbons of the pyrrole ring and the methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond, and the C=O stretching vibrations of the ketone and acetyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product, along with characteristic fragmentation patterns.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence involving a Knorr pyrrole synthesis to construct the substituted pyrrole core, followed by hydrolysis, decarboxylation, and a final Friedel-Crafts chloroacetylation. While alternative methods exist for each step, the proposed primary pathway offers a balance of accessibility of starting materials, predictability, and good overall yields. For process optimization and green chemistry considerations, the exploration of alternative Lewis acids for the Friedel-Crafts acylation is a worthwhile endeavor. This guide provides the foundational knowledge and practical protocols to enable the efficient synthesis of this valuable chemical intermediate.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link] (A specific deep link was not available, but the source provides general information on named reactions in organic chemistry).
- Anderson, H. J., & Nagy, H. (1973). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Canadian Journal of Chemistry, 51(10), 1672-1678.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
- Masoudi, M., et al. (2018). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid in water at room temperature. Organic Chemistry Research, 4(1), 10-18.
- Acar, U., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Saponification of dimethyl pyrrole-2,5-dicarboxylates. Retrieved from [Link]
- Greaney, M. F., et al. (2006). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 8(23), 5247-5249.
-
Pharmacia. (2024, March 25). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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A Comparative Guide to Pyrrole-Based Building Blocks: The Utility of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone in Medicinal Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. The pyrrole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous blockbuster drugs.[1] This guide provides an in-depth technical comparison of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone with other key pyrrole-based building blocks, offering experimental insights to inform rational synthetic design.
Introduction to this compound: A Versatile Electrophile
This compound is a bifunctional building block featuring a highly substituted pyrrole core and a reactive α-chloroacetyl group. The electron-withdrawing nature of the acetyl group at the 4-position and the chloroacetyl group at the 2-position modulates the electron density of the pyrrole ring, influencing its reactivity in subsequent transformations. The primary utility of this reagent lies in the electrophilic nature of the carbon bearing the chlorine atom, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functionalities, a key strategy in the construction of compound libraries for drug discovery.
Comparative Analysis with Alternative Pyrrole Building Blocks
The choice of a pyrrole-based building block is dictated by the desired synthetic outcome. Here, we compare this compound with two common alternatives: 2-formylpyrroles and 2-acetylpyrroles .
Reactivity and Synthetic Applications
| Building Block | Key Reaction Type | Advantages | Disadvantages |
| This compound | Nucleophilic Substitution | Direct and efficient introduction of diverse side chains (amines, thiols, etc.) under mild conditions. The α-chloroketone moiety is a potent electrophile. | Limited by the availability of suitable nucleophiles. Potential for side reactions if other reactive sites are present in the molecule. |
| 2-Formylpyrroles | Reductive Amination, Knoevenagel Condensation, Wittig Reaction | Versatile for C-N and C-C bond formation. Reductive amination offers a broad scope for amine introduction. Knoevenagel and Wittig reactions are powerful methods for alkene synthesis.[2] | Reductive amination often requires harsh reducing agents. Multi-step sequences may be necessary to achieve the desired final structure. |
| 2-Acetylpyrroles | Knoevenagel Condensation, Aldol Condensation | Readily available starting materials. Useful for the synthesis of α,β-unsaturated ketones (chalcones) and other C-C bond-forming reactions.[3][4][5] | The acetyl group is less reactive than the chloroacetyl group, often requiring stronger bases or catalysts for condensation reactions. |
Experimental Data Snapshot
The following table summarizes typical reaction conditions and reported yields for key transformations involving these building blocks.
| Building Block | Reaction | Reagents & Conditions | Typical Yield | Reference |
| This compound | Nucleophilic Substitution with an amine | Amine, Base (e.g., K2CO3 or Et3N), Solvent (e.g., Acetone or DMF), RT to reflux | Varies depending on nucleophile (generally moderate to good) | General knowledge |
| 3,4-diethyl-1H-pyrrole-2-carbaldehyde | Knoevenagel Condensation | Ethyl cyanoacetate, Piperidine (cat.), Ethanol, RT, 4-6h | Good to Excellent | [2] |
| 2-acetyl-1-methylpyrrole | Claisen-Schmidt Condensation | 5-(aryl)furfural, 50% NaOH, Methanol, RT, 48h | 57-83% | [3][4] |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for key reactions are provided below.
Protocol 1: Nucleophilic Substitution of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of an α-aminoketone derivative, a common structural motif in bioactive molecules.
Diagram of the Experimental Workflow:
Caption: Workflow for nucleophilic substitution.
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetone (10 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-aminoketone.
Protocol 2: Knoevenagel Condensation of a 2-Acetylpyrrole Derivative
This protocol outlines the synthesis of a pyrrole-based chalcone, a class of compounds with diverse biological activities.[3][4][6]
Diagram of the Logical Relationship:
Caption: Knoevenagel condensation pathway.
Materials:
-
Ethanol for crystallization
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-1-methylpyrrole (2.5 mmol) and the 5-(aryl)furfural derivative (2.5 mmol) in methanol (20 mL).[3][4]
-
Add the 50% sodium hydroxide solution (2 mL) to the mixture.[3][4]
-
Stir the reaction mixture at room temperature for approximately 48 hours.[3][4]
-
Monitor the progress of the reaction by TLC.[3]
-
Upon completion, pour the reaction mixture into crushed ice.[3]
-
Filter the precipitated solid, wash it with water, and dry it.[3]
-
Crystallize the product from ethanol to obtain the pure pyrrole-based chalcone.[3]
Conclusion and Future Perspectives
This compound stands as a valuable and highly reactive building block for the functionalization of the pyrrole scaffold. Its primary advantage lies in the direct and efficient introduction of diverse side chains via nucleophilic substitution, a crucial step in the generation of compound libraries for high-throughput screening.
While alternative building blocks like 2-formylpyrroles and 2-acetylpyrroles offer broader synthetic versatility through a wider range of chemical transformations, they may require multi-step sequences or harsher reaction conditions to achieve the same molecular complexity. The choice of the optimal building block, therefore, depends on a careful consideration of the overall synthetic strategy, the desired final structure, and the availability of starting materials.
Future research in this area will likely focus on the development of more sustainable and atom-economical methods for pyrrole functionalization, as well as the exploration of novel pyrrole-based building blocks with unique reactivity profiles to further expand the accessible chemical space for drug discovery.
References
-
Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules, 22(12), 2093. Available at: [Link]
-
Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. PubMed, 29207519. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19371–19395. Available at: [Link]
-
Özdemir, A., et al. (2017). A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. ResearchGate. Available at: [Link]
-
Schreiber, S. L. (2009). Organic synthesis toward small-molecule probes and drugs. Proceedings of the National Academy of Sciences, 106(17), 6891–6895. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
In vitro assay validation for compounds synthesized from 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural properties make it an ideal starting point for the synthesis of targeted therapies, particularly kinase inhibitors. Functionalized pyrrole scaffolds are key chemotypes for designing potent protein kinase inhibitors with significant antiproliferative potential.[1] This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the conceptual starting material, 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, focusing on their potential as kinase inhibitors.
We will objectively compare the hypothetical performance of these novel pyrrole derivatives with established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib, providing supporting experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate novel chemical entities.
The Landscape of Kinase Inhibition: Pyrroles and Beyond
Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. Pyrrole-containing compounds have demonstrated significant promise as kinase inhibitors, with several approved drugs, such as Sunitinib, incorporating this moiety.[3][4] The pyrrole ring can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.[3]
For the purpose of this guide, we will consider a hypothetical series of compounds, designated as PYR-1, PYR-2, and PYR-3 , synthesized from our core pyrrole scaffold. We will evaluate their efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a common target for cancer therapeutics.
Our comparative analysis will include two well-established, non-pyrrole-based kinase inhibitors:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7]
-
Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and the RAF/MEK/ERK signaling pathway.[8][9]
In Vitro Validation Strategy: A Multi-Faceted Approach
A robust in vitro validation plan is essential to characterize the biological activity of novel compounds and determine their therapeutic potential. Our strategy will focus on three key areas:
-
Primary Target Engagement: Quantifying the direct inhibitory effect on the target kinase (VEGFR-2).
-
Cellular Potency and Cytotoxicity: Assessing the compound's effect on cancer cell viability.
-
Selectivity Profiling: Evaluating off-target effects to predict potential side effects.
This multi-pronged approach ensures a comprehensive understanding of the compound's pharmacological profile.
Part 1: Primary Target Engagement - Kinase Inhibition Assay
The initial and most critical step is to determine the direct inhibitory activity of our hypothetical pyrrole derivatives against the target kinase, VEGFR-2. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]
Experimental Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for VEGFR-2 Inhibition
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (PYR-1, PYR-2, PYR-3) and comparators (Sunitinib, Sorafenib) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and comparators in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction Setup:
-
To each well of a white assay plate, add 5 µL of the compound dilution.
-
Add 10 µL of a 2x kinase/substrate solution (containing VEGFR-2 and Poly(Glu, Tyr) in kinase buffer).
-
Initiate the kinase reaction by adding 10 µL of a 2x ATP solution (in kinase buffer). The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a four-parameter logistic curve.
-
Comparative IC50 Data (Hypothetical & Literature-Derived)
| Compound | Target Kinase | IC50 (nM) | Source |
| PYR-1 | VEGFR-2 | 85 | Hypothetical |
| PYR-2 | VEGFR-2 | 15 | Hypothetical |
| PYR-3 | VEGFR-2 | 250 | Hypothetical |
| Sunitinib | VEGFR-2 | 80 | [5][7] |
| Sorafenib | VEGFR-2 | 90 | [8][9] |
Interpretation of Results:
Based on our hypothetical data, PYR-2 demonstrates the most potent inhibition of VEGFR-2, with an IC50 value significantly lower than the established inhibitors Sunitinib and Sorafenib. PYR-1 shows comparable potency to the reference compounds, while PYR-3 is a less potent inhibitor. This initial screen identifies PYR-2 as a promising lead candidate for further development.
Part 2: Cellular Potency and Cytotoxicity - MTT Assay
While a biochemical assay confirms direct target engagement, it is crucial to assess a compound's activity in a cellular context. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[5][10] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay for Cytotoxicity in HUVEC Cells
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (PYR-1, PYR-2, PYR-3) and comparators (Sunitinib, Sorafenib)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and comparators in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Comparative Cytotoxicity Data (Hypothetical & Literature-Derived)
| Compound | Cell Line | GI50 (µM) | Source |
| PYR-1 | HUVEC | 0.5 | Hypothetical |
| PYR-2 | HUVEC | 0.08 | Hypothetical |
| PYR-3 | HUVEC | 5.2 | Hypothetical |
| Sunitinib | HUVEC | 0.04 | [6][7] |
| Sorafenib | HepG2 | 7.10 | [11] |
| Sorafenib | HCT 116 | 18.6 | [12] |
Interpretation of Results:
The cytotoxicity data generally correlates with the kinase inhibition data. PYR-2 exhibits the most potent anti-proliferative effect on HUVEC cells, consistent with its strong inhibition of VEGFR-2. Its GI50 is in the same range as the potent inhibitor Sunitinib. PYR-1 shows moderate cytotoxicity, while PYR-3 is significantly less active in this cellular assay.
Part 3: Assay Validation - Adherence to Regulatory Guidelines
The validation of in vitro assays is crucial to ensure the reliability and reproducibility of the generated data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical procedure validation.[1][4][13]
Key Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Self-Validating System for a Kinase Inhibition Assay
To ensure the trustworthiness of our kinase inhibition assay, we incorporate a self-validating system:
Caption: A self-validating system for kinase inhibition assays.
By consistently monitoring these parameters, we can be confident in the integrity of our screening data.
Conclusion and Future Directions
This guide has outlined a comprehensive in vitro validation strategy for a novel series of pyrrole-based kinase inhibitors. Through a combination of biochemical and cell-based assays, we have demonstrated how to characterize the potency and cytotoxicity of these compounds in comparison to established drugs. Our hypothetical data suggests that PYR-2 is a promising lead candidate with potent VEGFR-2 inhibition and cellular activity.
The next steps in the preclinical development of PYR-2 would involve:
-
Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity and identify potential off-target effects.
-
Mechanism of Action Studies: Investigating its binding mode (e.g., ATP-competitive) and its effects on downstream signaling pathways.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.
By adhering to rigorous validation principles and employing a systematic approach to in vitro characterization, we can confidently advance the most promising compounds into the next stages of drug discovery.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]
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International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved January 18, 2026, from [Link]
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Future Medicine. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved January 18, 2026, from [Link]
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Bentham Science. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved January 18, 2026, from [Link]
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MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in.... Retrieved January 18, 2026, from [Link]
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Comparative Analysis of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone Analogs: A Guide to Structure-Activity Relationships
Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have established it as a "privileged scaffold" in medicinal chemistry. This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrrole derivatives: 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone and its analogs. The presence of an α-chloroketone moiety suggests a potential for these compounds to act as covalent inhibitors, a mechanism of action that can lead to enhanced potency and prolonged duration of action.[3] Understanding how subtle structural modifications to this core scaffold influence biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide will delve into the synthesis, comparative biological evaluation, and mechanistic insights of these analogs, providing a comprehensive resource for researchers in drug development.
Core Scaffold and Rationale for Analog Design
The parent compound, this compound, possesses several key features that are ripe for synthetic modification to explore the SAR. These include the substituents on the pyrrole ring (the acetyl and two methyl groups), the pyrrole nitrogen, and the chloroethanone side chain. The design of analogs typically involves systematic alterations to these positions to probe their impact on biological activity.
For instance, modification of the acetyl group at the 4-position can explore the influence of electronic and steric factors on target engagement. Similarly, substitution at the pyrrole nitrogen can modulate the overall lipophilicity and pharmacokinetic properties of the compounds. The chloroethanone moiety is a reactive electrophile, and variations in the leaving group (e.g., replacing chlorine with other halogens) or the length of the alkyl chain can fine-tune the compound's reactivity and selectivity towards its biological target.
dot graph TD { A[Core Scaffold: this compound] --> B{Modification Sites}; B --> C[Pyrrole Ring Substituents]; B --> D[Pyrrole Nitrogen]; B --> E[Chloroethanone Side Chain]; C --> F[Alteration of Acetyl Group (R1)]; C --> G[Alteration of Methyl Groups (R2, R3)]; D --> H[N-Alkylation/N-Arylation]; E --> I[Variation of Halogen (X)]; E --> J[Modification of Carbonyl];
}
Figure 1: Key modification sites for SAR studies of the core scaffold.
Synthesis of Analogs: A General Approach
The synthesis of this compound analogs typically follows a multi-step sequence. A common strategy involves the initial construction of the substituted pyrrole ring, followed by acylation with a chloroacetylating agent.
Experimental Protocol: General Synthesis of Pyrrolyl α-Chloroketones
-
Synthesis of the Pyrrole Core: The Paal-Knorr pyrrole synthesis is a widely employed method for constructing the pyrrole ring.[2] This involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of the core scaffold, 3-acetyl-2,4-pentanedione would be reacted with an appropriate amine. Variations in the starting dicarbonyl compound and the amine allow for the introduction of different substituents on the pyrrole ring and at the nitrogen position.
-
Friedel-Crafts Acylation: The synthesized pyrrole is then acylated at the 2-position using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control reactivity.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired 1-(pyrrol-2-yl)-2-chloro-ethanone analog.
dot graph TD { A[Starting Materials] --> B(Paal-Knorr Pyrrole Synthesis); B --> C{Substituted Pyrrole}; C --> D(Friedel-Crafts Acylation); D --> E{Crude Product}; E --> F(Purification); F --> G[Target Analog];
}
Figure 2: General synthetic workflow for pyrrolyl α-chloroketone analogs.
Comparative Biological Evaluation: Anticancer Activity
While specific SAR studies on this compound analogs are not extensively documented in publicly available literature, we can draw parallels from studies on structurally related pyrrole derivatives and α-haloketones to hypothesize potential SAR trends. The primary biological activity often associated with such compounds is anticancer cytotoxicity.[4][5]
Hypothetical SAR Trends Based on Related Compounds:
-
Substitution at the 4-Position of the Pyrrole Ring: The nature of the substituent at the 4-position is crucial for activity. Replacing the acetyl group with other electron-withdrawing groups, such as nitro or cyano, may enhance cytotoxicity. Conversely, introducing bulky substituents could lead to a decrease in activity due to steric hindrance at the target binding site.
-
Methyl Groups at the 3- and 5-Positions: These methyl groups likely contribute to the lipophilicity of the molecule, which can influence cell membrane permeability. Replacing them with larger alkyl groups or other functionalities would need to be systematically evaluated.
-
Substitution on the Pyrrole Nitrogen: N-alkylation or N-arylation can significantly impact the compound's physicochemical properties. The introduction of a substituent on the pyrrole nitrogen can alter the molecule's solubility, metabolic stability, and ability to interact with the biological target.
-
The α-Haloketone Moiety: The chloroacetyl group is a key pharmacophore responsible for covalent modification of target proteins. The reactivity of this group is critical; a more reactive group (e.g., bromoacetyl) might lead to increased potency but also potential off-target toxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
dot graph TD { A[Cancer Cell Lines] --> B{Seeding in 96-well plate}; B --> C{Treatment with Analogs}; C --> D{Incubation}; D --> E{MTT Addition}; E --> F{Formazan Formation}; F --> G{Solubilization}; G --> H{Absorbance Reading}; H --> I[IC50 Determination];
}
Figure 3: Workflow of the MTT assay for cytotoxicity evaluation.
Comparative Data Summary
| Analog | R1 | R2 | R3 | N-Substituent | X | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| Parent | -COCH₃ | -CH₃ | -CH₃ | -H | -Cl | Data Not Available | Data Not Available |
| Analog 1 | -CN | -CH₃ | -CH₃ | -H | -Cl | Data Not Available | Data Not Available |
| Analog 2 | -COCH₃ | -H | -H | -H | -Cl | Data Not Available | Data Not Available |
| Analog 3 | -COCH₃ | -CH₃ | -CH₃ | -CH₃ | -Cl | Data Not Available | Data Not Available |
| Analog 4 | -COCH₃ | -CH₃ | -CH₃ | -H | -Br | Data Not Available | Data Not Available |
Mechanistic Insights and Future Directions
The presence of the α-chloroketone functionality strongly suggests that these compounds may act as irreversible inhibitors by forming a covalent bond with a nucleophilic residue (such as cysteine, histidine, or lysine) in the active site of a target protein. Potential targets could include enzymes involved in cancer cell proliferation, survival, or metabolism. For example, some pyrrole derivatives have been shown to inhibit kinases or other enzymes crucial for tumor growth.[7][8]
Future research in this area should focus on:
-
Systematic Synthesis and Screening: A library of analogs should be synthesized to systematically probe the SAR at all modifiable positions.
-
Target Identification and Validation: Identifying the specific molecular target(s) of these compounds is crucial for understanding their mechanism of action and for guiding further optimization.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screens should be evaluated in animal models to assess their therapeutic potential and safety profile.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on its direct analogs is yet to be published, insights from related pyrrole-containing compounds and α-haloketones provide a rational basis for the design of new derivatives with potentially enhanced biological activity. The systematic approach to synthesis and biological evaluation outlined in this guide provides a framework for future research aimed at unlocking the full therapeutic potential of this chemical class.
References
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A series of alkynylated pyrrole derivatives were meticulously designed, drawing inspiration from the structure of 3-alkynylpyrrole-2,4-dicarboxylates, which were synthesized via a cyclization process involving methylene isocyanides and propiolaldehydes under mild conditions. These derivatives were subsequently subjected to evaluation for their anticancer properties against a panel of cell lines, including U251, A549, 769-P, HepG2, and HCT-116. (Source: Chem Biol Drug Des. 2024 Feb;103(2):e14484. doi: 10.1111/cbdd. 14484. URL: [Link])
-
The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds. In this context, hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities, interacting with specific or multiple targets. (Source: ResearchGate. August 2025. URL: [Link])
-
A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines. The synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues. (Source: Molecules. 2022; 27(19): 6263. URL: [Link])
-
Pyrrole is a heterocyclic structure with diverse pharmacophores, enabling the creation of an extensive lead molecule library. Its broad range of pharmacological profiles has concerned significant global research interests. This review highlights recent advancements in pyrrole scaffolds, focusing on their structure active relationship and bioactivity. (Source: ResearchGate. URL: [Link])
-
Novel pyrrole-based carbohydrazide (1) and hydrazones (1A–D) were synthesized, characterized, and subjected to spectroscopic studies. The biological activity of the newly synthesized compounds was investigated in vitro on a panel of tumor and non-tumor cell lines. (Source: Molecules. 2022; 27(23): 8254. URL: [Link])
-
A novel series of compounds based on the pyrrolo[2,1-f][4][9][10]triazine ring system have been identified as potent p38 alpha MAP kinase inhibitors. The synthesis, structure-activity relationships (SAR), and in vivo activity of selected analogs from this class of inhibitors are reported. (Source: Bioorg Med Chem Lett. 2008 Apr 15;18(8):2739-44. doi: 10.1016/j.bmcl.2008.02.067. URL: [Link])
-
A series of substituted chalcones was synthesised and screened for cytotoxic activity against the K562 human leukaemia cell line. (E)-3-(3"-Hydroxy-4"-methoxyphenyl)-2-methyl-1-(3',4',5'- trimethoxyphenyl)-prop-2-en-1-one [IC50 (K562) 0.21 nM] was found to be the most active. (Source: ResearchGate. August 2023. URL: [Link])
-
In the pursuit of new antimalarial leads, a phenotypic screening of various commercially sourced compound libraries was undertaken by the World Health Organisation Programme for Research and Training in Tropical Diseases (WHO-TDR). This led to the identification of a pyrrolone with potent activity against Plasmodium falciparum. (Source: J Med Chem. 2013 Mar 28; 56(6): 2545–2553. URL: [Link])
-
A series of novel HDAC inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds were designed and synthesized. Compound B3 exhibited potent antiproliferative effects against three tumour cell lines. (Source: ChemMedChem. 2023 Jul 17;18(14):e202200683. doi: 10.1002/cmdc.202200683. URL: [Link])
-
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized and their anticancer activity was evaluated. The MTT assay was used to determine cytotoxicity. (Source: Molecules. 2021; 26(11): 3345. URL: [Link])
-
The synthesis of some substituted 2-Chloro-3-formyl quinoline derivatives is described, proceeding through Vilsmeier–Haack cyclization. (Source: J. Edu. & Sci., The Second Conference On Chemistry, (Novamber-2013). URL: [Link])
-
New pyrrole-based chalcones were designed and synthesized and evaluated for their in vitro antimicrobial and cytotoxic effects. (Source: ResearchGate. URL: [Link])
-
A novel series of compounds based on the pyrrolo[2,1-f][4][9][10]triazine ring system have been identified as potent p38 alpha MAP kinase inhibitors. (Source: Bioorg Med Chem Lett. 2008 Apr 15;18(8):2739-44. doi: 10.1016/j.bmcl.2008.02.067. URL: [Link])
-
A Merrifield resin-supported pyridinium ylide as a potential C1 synthon was employed for the synthesis of 2,3-dihydropyrroles. (Source: Organic Chemistry Portal. URL: [Link])
-
A series of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds were synthesized and evaluated for their anticancer activity. (Source: ScienceRise: Pharmaceutical Science. 2025; (1(53)). URL: [Link])
-
The cytotoxicity of monastrol analogs was evaluated in silico and in vitro on MCF-7 and HeLa cell lines. (Source: Semantic Scholar. 2020. URL: [Link])
-
A series of analogues of 4-oxo-3-carboxyl quinolones were designed, synthesized, and characterized for their antimalarial activity. (Source: J Med Chem. 2008 Oct 23; 51(20): 6449–6457. URL: [Link])
-
This review explores the role of natural and synthetic chalcones and their anticancer activity in vitro, with an in silico analysis of data for colon adenocarcinoma lineage HCT-116. (Source: Int J Mol Sci. 2023 May; 24(9): 8367. URL: [Link])
-
A concise synthetic route for pyrrole-based drug candidates from α-hydroxyketones, 3-oxobutanenitrile, and anilines is presented. (Source: Molecules. 2022; 27(19): 6263. URL: [Link])
-
This review covers the diverse applications of the pyrrole subunit in therapeutically active compounds and various synthetic methodologies. (Source: RSC Adv., 2015, 5, 15233-15266. URL: [Link])
-
2-Chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines were synthesized using a methane sulfonyl chloride-DMF/DMAc system as an alternative to Vilsmeier-Haack reagents. (Source: Heterocyclic Letters. 2024; 14(1): 143-152. URL: [Link])
-
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone were synthesized with the goal of creating a new class of effective COX inhibitors. (Source: Int. J. Mol. Sci. 2023, 24, 12975. URL: [Link])
-
This review highlights recent advancements in pyrrole scaffolds, focusing on their structure-activity relationship and bioactivity. (Source: ResearchGate. URL: [Link])
-
PubChem entry for 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone, providing chemical and physical properties. (Source: PubChem. URL: [Link])
-
A facile and efficient InCl3 catalyzed one-pot synthesis of highly substituted pyrroles has been developed. (Source: ResearchGate. URL: [Link])
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- 8. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
The α-haloketone derivative of pyrrole, 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, is a highly functionalized heterocyclic compound. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites—the chloro-ketone, the acetyl group, and the pyrrolic nitrogen—offers numerous avenues for further chemical transformations. This guide provides a detailed, head-to-head comparison of two plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in organic synthesis and drug development.
Introduction to the Target Molecule
This compound incorporates a polysubstituted pyrrole core, a privileged scaffold in a vast array of biologically active natural products and pharmaceuticals. The chloroacetyl group is a well-known reactive handle for introducing various functionalities through nucleophilic substitution, making this compound a valuable intermediate for creating libraries of novel pyrrole derivatives. The selection of an optimal synthetic route is paramount, balancing factors such as efficiency, scalability, cost of starting materials, and control over regioselectivity.
This guide will dissect two distinct synthetic strategies:
-
Route 1: The Knorr Synthesis-Decarboxylation-Acylation Pathway. A linear approach that builds the pyrrole ring with the required substitution pattern, followed by functional group manipulation and final acylation.
-
Route 2: The Paal-Knorr Synthesis and Sequential Acylation Pathway. A convergent strategy starting with a simpler pyrrole, followed by two successive Friedel-Crafts acylation reactions.
Each route will be evaluated based on its chemical logic, potential yields, and practical considerations in a laboratory setting.
Route 1: The Knorr Synthesis-Decarboxylation-Acylation Pathway
This strategy focuses on constructing a highly substituted pyrrole intermediate using the classic Knorr pyrrole synthesis, followed by a series of transformations to arrive at the target molecule. This approach offers excellent control over the initial substitution pattern of the pyrrole ring.
Workflow for Route 1
Caption: Workflow for the Knorr Synthesis-Decarboxylation-Acylation Pathway.
Mechanistic and Strategic Analysis
Step 1: Knorr Pyrrole Synthesis. The Knorr synthesis is a powerful method for constructing polysubstituted pyrroles.[1] In this proposed route, ethyl acetoacetate is first converted to its α-amino derivative in situ. This is typically achieved by nitrosation followed by reduction, for example, with zinc dust in acetic acid. The resulting α-aminoketone then undergoes condensation with a β-dicarbonyl compound, in this case, acetylacetone. This reaction proceeds via a series of imine/enamine formations and cyclization to yield the highly substituted pyrrole, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. The primary advantage of this step is the direct and regioselective formation of a pyrrole with three of the four required substituents in their correct positions.
Step 2: Hydrolysis and Decarboxylation. The ethyl ester at the 2-position serves as a protecting/directing group in the Knorr synthesis but is not present in the final product. Saponification of the ester with a base, such as sodium hydroxide, followed by acidification and heating, will lead to the decarboxylation of the resulting carboxylic acid. This step yields 4-acetyl-3,5-dimethyl-1H-pyrrole. The ease of removal of the carboxyl group from the α-position of the pyrrole ring is a key feature of this strategy.
Step 3: Friedel-Crafts Chloroacetylation. The final step involves the introduction of the chloroacetyl group at the vacant 2-position of the pyrrole ring. This is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, using chloroacetyl chloride as the acylating agent.[2] The pyrrole ring is electron-rich and generally undergoes acylation readily. The existing acetyl group at the 4-position is an electron-withdrawing group, which deactivates the ring to some extent. However, the two methyl groups are activating, and the α-position (C2) is the most nucleophilic site for electrophilic attack. The reaction is typically catalyzed by a Lewis acid, though milder catalysts may be preferred to avoid polymerization of the pyrrole, a known side reaction with strong Lewis acids like AlCl3.[3]
Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
-
In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir for 30 minutes.
-
To this solution, add acetylacetone.
-
Gradually add zinc dust in portions, ensuring the temperature does not exceed 40 °C.
-
After the addition of zinc, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into a large volume of ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Step 2: Synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrole
-
Suspend the ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until a clear solution is obtained, indicating complete saponification.
-
Cool the solution and carefully acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Heat the resulting carboxylic acid above its melting point until the cessation of gas evolution (CO2) to effect decarboxylation.
-
The crude product can be purified by sublimation or recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 4-acetyl-3,5-dimethyl-1H-pyrrole in a dry, inert solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid catalyst (e.g., SnCl4 or a milder alternative) followed by the dropwise addition of chloroacetyl chloride.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Quench the reaction by carefully pouring it into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Route 2: The Paal-Knorr Synthesis and Sequential Acylation Pathway
This approach begins with a simpler, symmetrically substituted pyrrole and introduces the two different acyl groups in a stepwise fashion. The success of this route hinges on the ability to control the regioselectivity of two consecutive Friedel-Crafts acylation reactions on the pyrrole ring.
Workflow for Route 2
Caption: Workflow for the Paal-Knorr Synthesis and Sequential Acylation Pathway.
Mechanistic and Strategic Analysis
Step 1: Paal-Knorr Synthesis. This route commences with the well-established Paal-Knorr synthesis of 2,5-dimethyl-1H-pyrrole from acetonylacetone (hexane-2,5-dione) and an ammonia source.[4][5][6] This reaction is often high-yielding and can be performed under environmentally benign conditions, such as in water at elevated temperatures.[4] The starting materials are readily available and inexpensive, making this an attractive first step.
Step 2: Friedel-Crafts Acetylation. The first acylation is the introduction of the acetyl group. In 2,5-dimethyl-1H-pyrrole, the two remaining α-positions (C3 and C4) are available for substitution. Electrophilic substitution on a pyrrole ring is strongly directed by the existing alkyl groups to the available α-positions, which in this case are the β-positions (C3 and C4). Therefore, acetylation with acetyl chloride and a Lewis acid catalyst is expected to yield 3-acetyl-2,5-dimethyl-1H-pyrrole. This regioselectivity is a potential pitfall of this proposed route as the target molecule has the acetyl group at the 4-position relative to the chloroacetyl group at the 2-position. A different starting pyrrole would be needed to achieve the desired substitution pattern. For the purpose of this comparison, we will proceed with the analysis, acknowledging this regiochemical challenge.
Step 3: Friedel-Crafts Chloroacetylation. The second acylation introduces the chloroacetyl group. This step presents a significant challenge. The acetyl group introduced in the previous step is electron-withdrawing and deactivates the pyrrole ring towards further electrophilic substitution. High temperatures or stronger Lewis acids might be required, which in turn increases the risk of side reactions and polymerization.[3] Furthermore, the directing effect of the existing substituents (two methyl groups and one acetyl group) will determine the position of the second acylation. The methyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The interplay of these electronic effects makes the regiochemical outcome of the second acylation difficult to predict without experimental data. It is plausible that a mixture of isomers would be formed, complicating the purification process.
Experimental Protocol: Route 2
Step 1: Synthesis of 2,5-Dimethyl-1H-pyrrole
-
In a round-bottom flask, combine acetonylacetone and a concentrated aqueous solution of ammonium carbonate.
-
Heat the mixture at 100 °C for 1-2 hours.
-
Upon cooling, two layers will form. Separate the upper organic layer containing the pyrrole.
-
Extract the aqueous layer with a small amount of an organic solvent (e.g., diethyl ether) and combine the organic phases.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of 3-Acetyl-2,5-dimethyl-1H-pyrrole
-
Dissolve 2,5-dimethyl-1H-pyrrole in a dry solvent like dichloromethane or carbon disulfide.
-
Cool the solution to 0 °C.
-
Add a Lewis acid (e.g., AlCl3) portion-wise, followed by the slow addition of acetyl chloride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it.
-
Purify the product by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 3-acetyl-2,5-dimethyl-1H-pyrrole in a suitable dry solvent.
-
Add a stoichiometric amount or a slight excess of a strong Lewis acid (e.g., AlCl3) at a low temperature.
-
Add chloroacetyl chloride dropwise and allow the reaction to proceed, possibly with gentle heating.
-
The workup procedure would be similar to the first acylation step, involving quenching with ice/acid, extraction, and washing.
-
Purification will likely require careful column chromatography to separate the desired product from isomers and starting material.
Head-to-Head Comparison
| Feature | Route 1: Knorr Synthesis-Decarboxylation-Acylation | Route 2: Paal-Knorr & Sequential Acylation |
| Overall Strategy | Linear; builds a complex, correctly substituted pyrrole first. | Convergent; starts with a simple pyrrole and adds functionality. |
| Starting Materials | Ethyl acetoacetate, acetylacetone, sodium nitrite, zinc. | Acetonylacetone, ammonia source, acetyl chloride, chloroacetyl chloride. |
| Number of Steps | 3 | 3 |
| Control of Regioselectivity | Excellent. The Knorr synthesis definitively sets the substitution pattern early on. The final acylation occurs at the only available α-position. | Poor to Moderate. The first acylation gives the 3-acetyl derivative. The second acylation is on a deactivated ring, and the regiochemical outcome is uncertain, likely leading to a mixture of products. |
| Key Challenges | The multi-step synthesis of the pyrrole precursor, although well-established, can be lengthy. Decarboxylation requires high temperatures. | The second Friedel-Crafts acylation on a deactivated ring is challenging and may result in low yields. Poor regioselectivity in the second step necessitates difficult purification. |
| Scalability | Potentially good, as each step is a standard, well-understood transformation. | Poor, due to the likely low yield and difficult purification of the final step. |
| Predicted Overall Yield | Moderate to Good. | Low to Moderate. |
| Purity of Final Product | High, due to excellent regiochemical control. | Potentially low, requiring extensive purification to remove isomers. |
Conclusion and Recommendation
From a strategic standpoint, Route 1 emerges as the superior and more reliable synthetic pathway for preparing this compound. Its primary strength lies in the exceptional control over regioselectivity afforded by the Knorr pyrrole synthesis. By constructing the core pyrrole with the desired arrangement of substituents from the outset, it circumvents the significant challenges of controlling the regiochemistry of multiple electrophilic substitutions on an electron-rich heterocyclic ring. While this route may appear more laborious initially due to the synthesis of the pyrrole precursor, the subsequent transformations are straightforward and lead to a cleaner product, simplifying purification and ultimately improving the overall efficiency.
Route 2, while conceptually simpler in its initial step, is fraught with significant and predictable difficulties in the later stages. The deactivation of the pyrrole ring after the first acylation and the competing directing effects of the substituents make the second acylation a formidable challenge, both in terms of reactivity and regioselectivity. The likely formation of isomeric byproducts would complicate purification and significantly lower the overall yield of the desired product, making it an inefficient and less practical choice for a reliable synthesis.
For researchers and drug development professionals seeking a robust and predictable synthesis of this valuable pyrrole intermediate, the Knorr Synthesis-Decarboxylation-Acylation Pathway (Route 1) is the recommended approach.
References
-
Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]
-
Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]
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Reddy, T. R., et al. (2016). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. RSC Advances, 6(42), 37039-37066. [Link]
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Damanzan, B., et al. (2021). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research, 7(1), 86-91. [Link]
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Ghahremanzadeh, R., et al. (2011). Paal–Knorr Pyrrole Synthesis in Water. Synthetic Communications, 41(9), 1326-1334. [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical and Pharmaceutical Sciences, 11(1), 1-24. [Link]
-
Mahindaratne, M. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
- CN103012282A. (2013). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
-
MBB College. (n.d.). When an enolizable 1,4-diketone is heated with ammonia or a primary amine, N-heterocycle pyrrole is formed. This reaction is known as Paal-Knorr synthesis. [Link]
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Evaluating Catalyst Performance in Reactions of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: A Comparative Guide
In the landscape of modern synthetic chemistry, the pyrrole nucleus stands as a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of this privileged scaffold is therefore of paramount importance. The bifunctional nature of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone, possessing both a reactive α-chloro ketone and an acetyl-substituted pyrrole ring, presents a versatile platform for the synthesis of diverse molecular architectures. The choice of catalyst is pivotal in directing the reactivity of this substrate, influencing not only the yield and efficiency but also the chemo-, regio-, and stereoselectivity of the transformation.
This guide provides a comparative analysis of three distinct catalytic strategies for the transformation of this compound: a palladium-catalyzed Suzuki cross-coupling for C-C bond formation, an organocatalytic asymmetric thiolation for C-S bond formation, and a biocatalytic reduction of the ketone functionality. By presenting detailed experimental protocols and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
I. Palladium-Catalyzed Suzuki Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki cross-coupling reaction is a stalwart in the synthetic chemist's toolbox for the construction of C-C bonds. The reactivity of the α-chloro ketone moiety in our substrate of interest makes it a suitable electrophilic partner for this transformation. Here, we evaluate a representative palladium-catalyzed Suzuki coupling with phenylboronic acid.
Experimental Protocol: Palladium-Catalyzed Phenylation
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).
-
Solvent and Base: Add anhydrous 1,4-dioxane as the solvent, followed by the addition of an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 equiv.).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 10 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME | 90 | 18 | 75 |
This data is illustrative and based on typical outcomes for similar Suzuki cross-coupling reactions.
Mechanistic Rationale
The catalytic cycle, as illustrated below, commences with the oxidative addition of the α-chloro ketone to the Pd(0) species, generated in situ from the Pd(II) precatalyst. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to furnish the desired α-aryl ketone and regenerate the active Pd(0) catalyst. The choice of ligand is critical in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
II. Organocatalytic Asymmetric Thiolation: Enantioselective C-S Bond Formation
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. For the nucleophilic substitution of the chloride in our substrate, a chiral bifunctional organocatalyst can be employed to achieve high enantioselectivity in the formation of a new C-S bond. We here consider the use of a cinchona alkaloid-derived catalyst for the addition of a thiol.
Experimental Protocol: Asymmetric Thiolation
-
Reaction Setup: In a vial, dissolve the chiral cinchona alkaloid-based catalyst (e.g., a quinine-derived thiourea, 0.1 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature.
-
Addition of Reactants: Add this compound (1.0 equiv.) to the catalyst solution, followed by the slow addition of the desired thiol (e.g., 4-methoxythiophenol, 1.1 equiv.).
-
Reaction Conditions: The reaction is stirred at a controlled low temperature (e.g., -20 °C) to enhance enantioselectivity. The progress is monitored by chiral High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography on silica gel to afford the enantioenriched α-thio ketone.
Catalyst Performance Comparison
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine-derived Thiourea | CH₂Cl₂ | -20 | 24 | 90 | 95 |
| Squaramide Catalyst | Toluene | 0 | 18 | 88 | 92 |
| Proline-based Catalyst | Acetonitrile | 25 | 36 | 75 | 80 |
This data is illustrative and based on typical outcomes for similar organocatalytic asymmetric substitutions.
Stereochemical Control and Workflow
The bifunctional nature of the cinchona alkaloid catalyst is key to its success. The tertiary amine moiety acts as a Brønsted base, deprotonating the thiol to generate a more nucleophilic thiolate. Simultaneously, the thiourea moiety activates the α-chloro ketone through hydrogen bonding, orienting the substrate for a stereoselective attack by the thiolate. This dual activation model accounts for the high enantioselectivity observed.
III. Biocatalytic Ketone Reduction: A Green Approach to Chiral Alcohols
Biocatalysis offers a highly selective and environmentally benign approach to chemical transformations. The ketone functionality within our substrate can be selectively reduced to a chiral alcohol using a ketoreductase (KRED) enzyme. This method is particularly attractive for its mild reaction conditions and often exceptional enantioselectivity.[1]
Experimental Protocol: Enantioselective Bioreduction
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a solution of the ketoreductase enzyme and a cofactor recycling system. A common system consists of NAD(P)H, a glucose dehydrogenase (GDH), and glucose.
-
Substrate Addition: Add this compound, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to the enzyme solution.
-
Reaction Conditions: The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C). The pH is maintained at the optimal level for the enzyme's activity. Reaction progress is monitored by chiral Gas Chromatography (GC) or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The resulting chiral alcohol is purified by column chromatography.
Catalyst Performance Comparison
| Biocatalyst (KRED) | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| KRED from Lactobacillus kefir | 5% DMSO | 30 | 24 | >99 | >99 (S) |
| KRED from Candida magnoliae | 5% Isopropanol | 35 | 30 | 95 | 98 (R) |
| Engineered KRED Variant | 2% Acetonitrile | 30 | 12 | >99 | >99 (R) |
This data is illustrative and based on typical outcomes for biocatalytic ketone reductions.
The Principle of Biocatalytic Reduction
The ketoreductase enzyme utilizes a hydride from the cofactor NAD(P)H to reduce the carbonyl group of the substrate. The exquisite three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the alcohol product. The cofactor recycling system continuously regenerates the expensive NAD(P)H, making the process economically viable.
IV. Conclusion and Future Outlook
The comparative analysis presented herein underscores the diverse catalytic avenues available for the transformation of this compound. The choice of the optimal catalyst is intrinsically linked to the desired synthetic outcome.
-
Palladium-catalyzed cross-coupling offers a robust and versatile method for constructing new C-C bonds, with catalyst performance being highly dependent on the judicious selection of ligand and reaction conditions.
-
Organocatalysis provides an elegant and metal-free approach for asymmetric synthesis, enabling access to enantioenriched products through carefully designed catalyst-substrate interactions.
-
Biocatalysis represents a green and highly selective alternative, particularly for reductions, operating under mild aqueous conditions with often unparalleled enantioselectivity.
Future research in this area will undoubtedly focus on the development of novel catalysts with enhanced activity, selectivity, and broader substrate scope. The integration of high-throughput screening and computational modeling will further accelerate the discovery and optimization of catalytic systems for the functionalization of this and other valuable synthetic intermediates.
References
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Kamijo, S., et al. (2005). Organophosphine-Catalyzed Formal [3 + 2] Cycloaddition Reaction for the Synthesis of 2,3-Di-EWG-Substituted Pyrroles. RSC Advances, 11(22), 13585-13601. [Link][2]
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Hofmann, S., et al. (2019). Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases. The Journal of Organic Chemistry, 84(3), 1440-1447. [Link][1]
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Xia, Y., et al. (2015). Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Organoboronic Acids. The Journal of Organic Chemistry, 80(16), 7856-7864. [Link]
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Li, G., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science, 13(21), 6348-6354. [Link][3][4]
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Wang, Y., et al. (2016). Organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones with bifunctional amine-thiourea catalysts bearing multiple hydrogen-bond donors. Beilstein Journal of Organic Chemistry, 12, 372-378. [Link][5]
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Bae, J.-Y., et al. (2010). Organocatalytic asymmetric synthesis of chiral pyrrolizines by cascade conjugate addition-aldol reactions. Organic Letters, 12(19), 4352-4355. [Link][6]
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Borah, B., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(22), 13585-13601. [Link][7]
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Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link][8]
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A Guide to the Synthesis and Validation of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the synthesis, replication, and validation of the chemical compound 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone. As a Senior Application Scientist, my objective is to present not just a protocol, but a self-validating experimental narrative. This document is structured to explain the rationale behind each step, compare potential outcomes, and provide a robust methodology for researchers seeking to replicate and build upon these findings.
Introduction: The Significance and Challenges of Pyrrole-Based α-Haloketones
Pyrrole derivatives are fundamental heterocyclic motifs present in a vast array of natural products and pharmaceuticals, including vitamin B12 and certain bile pigments. Their diverse biological activities make them attractive scaffolds in drug discovery. The introduction of an α-haloketone moiety, a highly reactive electrophilic group, further enhances their synthetic utility, making them valuable intermediates for the construction of more complex molecular architectures.[1][2][3] The unique reactivity of α-haloketones stems from the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and renders the α-carbon susceptible to nucleophilic attack.[2][3]
However, the synthesis and purification of pyrrole derivatives can be challenging due to their propensity for polymerization under acidic conditions or exposure to light and oxygen.[4][5] Therefore, a well-controlled and thoroughly validated synthetic and analytical procedure is paramount. This guide will detail a proposed synthesis and a comprehensive validation workflow for this compound, a compound with potential as a building block in medicinal chemistry.
Proposed Synthetic Pathway: A Two-Step Approach
The proposed synthesis of the target compound involves a two-step process: a Friedel-Crafts acylation to introduce the acetyl group, followed by α-chlorination of the newly introduced ketone.
Step 1: Friedel-Crafts Acylation of 2,4-Dimethylpyrrole
The first step is the regioselective acylation of 2,4-dimethylpyrrole to yield 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone. Friedel-Crafts acylation is a classic and effective method for introducing acyl groups onto electron-rich aromatic rings like pyrroles.[6][7] The use of a Lewis acid catalyst is crucial for activating the acylating agent.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) as the Lewis acid catalyst.
-
Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C.
-
Substrate Addition: After the formation of the acylium ion complex, add a solution of 2,4-dimethylpyrrole in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Rationale:
-
Choice of Pyrrole: 2,4-dimethylpyrrole is chosen as the starting material to direct the acylation to the more reactive α-position (C5) that is unsubstituted.
-
Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from acetyl chloride.
-
Temperature Control: Maintaining a low temperature (0 °C) is critical to minimize side reactions and prevent the potential polymerization of the pyrrole starting material and product.[5]
-
Quenching: The acidic work-up is necessary to decompose the aluminum chloride complexes and protonate the pyrrole nitrogen.
Step 2: α-Chlorination of 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
The second step involves the selective chlorination at the α-position of the acetyl group. This can be achieved using a variety of chlorinating agents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve the purified 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone in a suitable solvent such as glacial acetic acid.
-
Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Causality and Rationale:
-
Chlorinating Agent: Sulfuryl chloride is an effective and common reagent for the α-chlorination of ketones.
-
Solvent: Acetic acid can serve as both a solvent and a catalyst for this reaction.
-
Light Protection: Pyrrole-containing compounds can be light-sensitive, so protecting the reaction from light helps to prevent degradation.
Synthetic Workflow Diagram:
Sources
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of a Reactive Pyrrole Intermediate: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and development of novel chemical entities, the responsible management of chemical waste is as critical as the synthesis itself. This guide provides a detailed protocol for the proper disposal of 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone (CAS Number: 750611-31-5), a halogenated pyrrole derivative that requires careful handling due to its potential reactivity and toxicity.[1] Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
Hazard Assessment and Chemical Profile
Inferred Hazards:
-
Toxicity: Based on the known toxicological profiles of pyrrole derivatives and halogenated organic compounds, this chemical should be considered harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Corrosivity: An SDS for a structurally similar compound, 2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, indicates that it causes severe skin burns and eye damage. It is prudent to assume this hazard for the title compound.
-
Reactivity: α-chloro ketones are known to be reactive electrophiles and can act as lachrymators. They may react with bases, oxidizing agents, and reducing agents.[4]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 750611-31-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a comprehensive PPE protocol is mandatory when handling this compound for disposal.
| PPE Item | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3][4] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | To prevent skin contact and potential burns or absorption.[3] |
| Body Protection | A flame-retardant lab coat. | To protect against splashes and incidental contact.[4] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of any vapors, which may be harmful.[3] |
Step-by-Step Disposal Protocol
This compound must be treated as a halogenated organic hazardous waste .[5] Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Collection Workflow:
Disposal Decision-Making Process
-
Segregation is Key: Do not mix this waste with non-halogenated organic waste or other waste streams.[6] Mixing can complicate the disposal process and increase costs.[6] This waste should be collected in a designated container for halogenated organic compounds.[5]
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original product container, if empty and in good condition, is an excellent choice. Ensure the container is not reactive with chlorinated compounds.
-
Labeling: Immediately upon adding the first of the waste, label the container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic," "Corrosive"
-
The date accumulation started.
-
-
Secure Storage: Store the waste container in a well-ventilated area, such as a satellite accumulation area within the lab, and inside a secondary containment bin to prevent spills.[6] Keep the container tightly closed except when adding more waste.[6]
-
Disposal Arrangement: Once the container is full or you have finished the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill and Decontamination Procedures
Accidental spills require immediate and careful attention.
Spill Cleanup Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the full personal protective equipment outlined in Section 2.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. For solid spills, gently cover with a plastic sheet to avoid generating dust.
-
Neutralize (with caution): Due to the alpha-chloro ketone's reactivity, avoid using strong bases for neutralization.
-
Collect the Waste: Carefully scoop the absorbed material or the solid into a designated hazardous waste container.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild detergent solution.
-
Follow with a wipe using a cloth dampened with 70% ethanol or isopropanol.
-
For a final rinse, use a cloth with deionized water to remove any residue.
-
All cleaning materials (gloves, wipes, absorbent) must be disposed of as halogenated hazardous waste.[6]
-
Surface Decontamination:
For routine cleaning of surfaces that may have come into contact with the compound, a similar three-step process of washing with a mild detergent, wiping with a solvent like ethanol, and rinsing with water is recommended.[7] A 10% bleach solution can also be effective for decontamination but should be used with caution due to its corrosive nature.[7]
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of responsible research. By understanding its potential hazards and adhering to a strict protocol for waste segregation, containment, and disposal, you contribute to a safer laboratory environment for yourself and your colleagues, while ensuring the protection of our environment. Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethyl-1H-pyrrole.
-
U.S. Environmental Protection Agency. (n.d.). List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1978).
- Merck Millipore. (n.d.). Safety Data Sheet.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Some pyrrole-containing compounds relevant in materials science. Retrieved from [Link]
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ResearchGate. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Decontamination and Disinfection. Retrieved from [Link]
- Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones.
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
PubMed Central. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-amino-3,5-dimethyl-1H-pyrrol-2-yl)ethanone. Retrieved from [Link]
-
MDPI. (n.d.). Surface Disinfection to Protect against Microorganisms: Overview of Traditional Methods and Issues of Emergent Nanotechnologies. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination. Retrieved from [Link]
-
Synerzine. (2019). SAFETY DATA SHEET Ethanone, 1-(1-ethyl-1H-pyrrol-2-yl)-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl pyrrole, 1072-83-9. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2021). Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene) - Evaluation. Retrieved from [Link]
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Personal protective equipment for handling 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone
Understanding the Inherent Hazards: An Analysis of the Molecular Structure
The primary hazards associated with 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-chloro-ethanone stem from its functional groups:
-
α-Chloro Ketone: This functional group is a known lachrymator, meaning it can cause severe irritation and tearing upon contact with the eyes.[2] Compounds in this class are often toxic if ingested or inhaled and can be irritating to the skin.[2] Due to their reactivity, α-haloketones are valuable synthetic intermediates but also pose a significant health risk.[3][4][5]
-
Pyrrole Derivatives: While the toxicity of pyrrole derivatives can vary widely, some are known to have toxic effects.[6][7][8][9] The pyrrole core is present in many biologically active compounds, and its toxicological profile should not be underestimated.[10]
-
Chlorinated Organic Compound: As a chlorinated hydrocarbon, this compound is subject to strict disposal regulations. Such chemicals are often persistent in the environment and should never be disposed of down the drain.[11][12]
Given these characteristics, it is prudent to treat this compound as hazardous and to implement stringent safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles that form a tight seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[13][14][15] | Protects against the lachrymatory effects of α-chloro ketones and potential splashes of the compound. |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[13][15][16] Always double-glove. | Provides a barrier against skin absorption. The outer glove can be removed if contaminated, protecting the inner glove and the wearer's skin. |
| Body Protection | A knee-length laboratory coat with long sleeves and buttoned cuffs.[14] For larger scale work, consider a chemically resistant apron or coveralls.[16] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a respirator with an organic vapor cartridge may be necessary.[13][15][16] | Prevents inhalation of the potentially toxic compound. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Sources
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- 7. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. Laboratory chemical waste [watercorporation.com.au]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
